Product packaging for Formoiodine(Cat. No.:CAS No. 5406-76-8)

Formoiodine

Cat. No.: B15487767
CAS No.: 5406-76-8
M. Wt: 296.15 g/mol
InChI Key: ORUCAHYFTWCBGM-UHFFFAOYSA-M
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Description

Formoiodine, also known scientifically as 1-Ethyl-3,5,7-triaza-1-azoniaadamantane iodide , is a specialty organic compound with the molecular formula C8H17IN4 and a molecular weight of 296.15 g/mol . As a quaternary ammonium salt with an adamantane-like structure, it serves as a valuable building block in organic synthesis and materials science research. Its unique cage-like structure may be of interest for developing advanced chemical entities. This chemical is primarily utilized in laboratory research settings. Potential areas of investigation include its use as a template or precursor in the synthesis of complex molecular frameworks, in the development of novel catalysts, or in the study of host-guest chemistry. Researchers may also explore its properties for potential applications in pharmaceutical development and the creation of new functional materials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17IN4 B15487767 Formoiodine CAS No. 5406-76-8

Properties

CAS No.

5406-76-8

Molecular Formula

C8H17IN4

Molecular Weight

296.15 g/mol

IUPAC Name

1-ethyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;iodide

InChI

InChI=1S/C8H17N4.HI/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12;/h2-8H2,1H3;1H/q+1;/p-1

InChI Key

ORUCAHYFTWCBGM-UHFFFAOYSA-M

Canonical SMILES

CC[N+]12CN3CN(C1)CN(C3)C2.[I-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iodoform from Ethanol: Mechanism and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodoform (B1672029) (triiodomethane) from ethanol (B145695), a classic example of the haloform reaction. The document details the reaction mechanism, provides experimental protocols for its synthesis and purification, and presents relevant chemical data. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of this fundamental organic transformation.

Introduction

The synthesis of iodoform from ethanol is a well-established chemical reaction that proceeds via the haloform reaction mechanism. This reaction is of significant interest as it is a reliable method for the synthesis of iodoform, a compound historically used as an antiseptic. Furthermore, the iodoform test serves as a qualitative analysis for the presence of methyl ketones and compounds that can be oxidized to methyl ketones, such as ethanol. Ethanol is the only primary alcohol that gives a positive iodoform test, making this reaction a useful tool for its differentiation from other primary alcohols like methanol.[1][2][3][4] The reaction is characterized by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a distinctive "medical" odor.[2]

Reaction Mechanism

The synthesis of iodoform from ethanol is a multi-step process that occurs in a basic medium with the presence of iodine. The overall reaction can be summarized as follows:

C₂H₅OH + 4I₂ + 6NaOH → CHI₃ + HCOONa + 5NaI + 5H₂O

The mechanism can be broken down into three main stages: oxidation of ethanol, iodination of the resulting aldehyde, and finally, hydrolysis to form iodoform.

Step 1: Oxidation of Ethanol

In the presence of a base and iodine, ethanol is first oxidized to acetaldehyde (B116499) (ethanal). Sodium hypoiodite (B1233010) (NaOI), formed in situ from the reaction of iodine and sodium hydroxide (B78521), acts as the oxidizing agent.[5][6]

Reaction: CH₃CH₂OH + NaOI → CH₃CHO + NaI + H₂O

Step 2: Iodination of Acetaldehyde

The acetaldehyde formed then undergoes a base-catalyzed iodination at the alpha-carbon. The hydroxide ion removes an acidic α-hydrogen to form an enolate ion. This enolate ion then attacks an iodine molecule. This process is repeated three times until all three alpha-hydrogens are replaced by iodine atoms, forming triiodoacetaldehyde (B14085279) (chloral).[4][7] The formation of the enolate is considered the rate-determining step of the haloform reaction.[8]

Reactions:

  • CH₃CHO + 3I₂ + 3NaOH → CI₃CHO + 3NaI + 3H₂O

Step 3: Hydrolysis of Triiodoacetaldehyde

The final step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of triiodoacetaldehyde. This is followed by the cleavage of the C-C bond, leading to the formation of iodoform (a yellow precipitate) and sodium formate.[5][9]

Reaction: CI₃CHO + NaOH → CHI₃ + HCOONa

The overall reaction mechanism is visualized in the following diagram:

Iodoform_Synthesis_Mechanism cluster_oxidation Step 1: Oxidation cluster_iodination Step 2: Iodination cluster_hydrolysis Step 3: Hydrolysis Ethanol Ethanol (CH₃CH₂OH) Acetaldehyde Acetaldehyde (CH₃CHO) Ethanol->Acetaldehyde + I₂ / NaOH Triiodoacetaldehyde Triiodoacetaldehyde (CI₃CHO) Acetaldehyde->Triiodoacetaldehyde + 3I₂ / 3NaOH Iodoform Iodoform (CHI₃) (Yellow Precipitate) Triiodoacetaldehyde->Iodoform + NaOH Formate Sodium Formate (HCOONa) Triiodoacetaldehyde->Formate + NaOH

Caption: Reaction mechanism for the synthesis of iodoform from ethanol.

Quantitative Data

While the iodoform reaction is often used for qualitative analysis, quantitative data is crucial for synthetic applications. Below is a summary of theoretical yield calculations.

Theoretical Yield Calculation

The stoichiometry of the overall balanced chemical equation allows for the calculation of the theoretical yield of iodoform from a given amount of ethanol.

Table 1: Molar Masses of Key Reactants and Products

CompoundChemical FormulaMolar Mass ( g/mol )
EthanolC₂H₅OH46.07
IodoformCHI₃393.73

Example Calculation: For the reaction of 25 mL of 95% ethanol (specific gravity = 0.79), the theoretical yield of iodoform can be calculated as follows:

  • Mass of ethanol = 25 mL * 0.79 g/mL * 0.95 = 18.8 g

  • Moles of ethanol = 18.8 g / 46.07 g/mol = 0.408 mol

  • Since the molar ratio of ethanol to iodoform is 1:1, the moles of iodoform formed is also 0.408 mol.

  • Theoretical mass of iodoform = 0.408 mol * 393.73 g/mol = 160.6 g[10]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, purification, and characterization of iodoform from ethanol.

Synthesis of Iodoform

This protocol describes the laboratory-scale synthesis of iodoform from ethanol.

Materials:

  • Ethanol (CH₃CH₂OH)

  • Iodine (I₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Potassium iodide (KI) (optional, to increase iodine solubility)

  • Distilled water

  • Conical flask

  • Measuring cylinder

  • Water bath

Procedure:

  • In a conical flask, dissolve a small amount of iodine in ethanol. If solubility is an issue, a concentrated solution of potassium iodide in water can be used to dissolve the iodine first.

  • Slowly add 10% sodium hydroxide solution to the mixture while swirling the flask. Continue adding the NaOH solution until the brown color of the iodine disappears and a yellow precipitate of iodoform begins to form.

  • Gently warm the mixture in a water bath at approximately 60°C for a few minutes to ensure the reaction goes to completion.[5][6]

  • Allow the mixture to cool to room temperature.

  • Collect the yellow precipitate of iodoform by suction filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

  • Dry the crude iodoform crystals.

Purification by Recrystallization

The crude iodoform can be purified by recrystallization to obtain a product with a sharp melting point.

Materials:

  • Crude iodoform

  • Ethanol (rectified spirit)

  • Beaker or conical flask

  • Hot plate or water bath

  • Fluted filter paper

  • Ice bath

Procedure:

  • Transfer the crude iodoform to a beaker or conical flask.

  • Add a minimum amount of hot ethanol to the crude product and heat the mixture on a water bath until the iodoform dissolves completely.[11]

  • If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean beaker.

  • Allow the filtrate to cool slowly to room temperature. Iodoform crystals will start to form.

  • To maximize the yield, place the beaker in an ice bath to induce further crystallization.[11]

  • Collect the purified iodoform crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals and determine their mass to calculate the percentage yield.

Characterization

The purity of the synthesized iodoform can be assessed by its physical properties.

Table 2: Physical Properties of Iodoform

PropertyValue
AppearancePale yellow crystalline solid
OdorPenetrating, characteristic
Melting Point119-122 °C
SolubilityInsoluble in water; soluble in ethanol, ether, and chloroform

The melting point of the purified iodoform should be determined and compared to the literature value. A sharp melting point close to the literature value is indicative of a high degree of purity.

The following diagram illustrates the experimental workflow for the synthesis and purification of iodoform.

Iodoform_Workflow Start Start: Ethanol + Iodine Reaction Reaction: Add NaOH Warm to 60°C Start->Reaction Filtration1 Isolation: Suction Filtration Wash with cold water Reaction->Filtration1 Crude Crude Iodoform Filtration1->Crude Recrystallization Purification: Dissolve in hot ethanol Cool to crystallize Crude->Recrystallization Filtration2 Final Filtration: Wash with cold ethanol Dry crystals Recrystallization->Filtration2 Pure Pure Iodoform Filtration2->Pure Characterization Characterization: Melting Point Determination Yield Calculation Pure->Characterization End End Product Characterization->End

Caption: Experimental workflow for the synthesis and purification of iodoform.

Conclusion

The synthesis of iodoform from ethanol is a robust and well-understood reaction that serves as an excellent example of the haloform reaction. This guide has provided a detailed examination of the reaction mechanism, from the initial oxidation of ethanol to the final hydrolysis step. The provided experimental protocols offer a practical framework for the synthesis, purification, and characterization of iodoform in a laboratory setting. For researchers and professionals in drug development, a thorough understanding of this reaction is valuable for both synthetic purposes and as an analytical tool.

References

The Iodoform Test for Methyl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The iodoform (B1672029) test, a classic and reliable qualitative analysis method, serves as a powerful tool for the identification of methyl ketones and compounds that can be oxidized to methyl ketones. This guide provides an in-depth exploration of the chemical principles, experimental protocols, and quantitative applications of the iodoform test, tailored for professionals in research and development.

Principle and Theory

The iodoform test is a specific example of the haloform reaction, where a methyl ketone reacts with iodine in the presence of a strong base to produce iodoform (triiodomethane, CHI₃) and a carboxylate salt.[1][2] The formation of iodoform, a pale yellow solid with a characteristic "antiseptic" or "medical" odor, provides a clear visual confirmation of a positive test.[3][4]

The reaction is highly specific for compounds containing the R-CO-CH₃ group or those that can be oxidized to this structure under the reaction conditions, such as ethanol (B145695) and secondary alcohols with a methyl group on the carbinol carbon (R-CH(OH)-CH₃).[5]

Chemical Reaction

The overall chemical equation for the iodoform test with a methyl ketone can be represented as:

R-CO-CH₃ + 3I₂ + 4NaOH → R-COONa + CHI₃↓ + 3NaI + 3H₂O[3]

Reaction Mechanism

The mechanism of the iodoform reaction proceeds in a series of steps, initiated by the abstraction of an acidic α-hydrogen from the methyl group adjacent to the carbonyl.

  • Enolate Formation : A hydroxide (B78521) ion removes an acidic α-hydrogen from the methyl ketone, forming a resonance-stabilized enolate ion.[6]

  • α-Halogenation : The enolate ion, acting as a nucleophile, attacks a molecule of iodine, resulting in the formation of an α-iodo ketone. This process is repeated two more times, leading to the formation of a tri-iodinated methyl ketone.[6][7] Each successive halogenation makes the remaining α-hydrogens more acidic, favoring rapid and complete tri-halogenation.[7]

  • Nucleophilic Acyl Substitution : A hydroxide ion attacks the electrophilic carbonyl carbon of the tri-iodinated ketone.[6]

  • Cleavage : The carbon-carbon bond between the carbonyl group and the tri-iodomethyl group is cleaved. This results in the formation of a carboxylic acid and the tri-iodomethanide anion (⁻CI₃), which is a good leaving group due to the electron-withdrawing nature of the three iodine atoms.[7]

  • Proton Transfer : The tri-iodomethanide anion is a strong base and is immediately protonated by the newly formed carboxylic acid (or the solvent) to yield iodoform (CHI₃), which precipitates from the solution.[6]

Iodoform_Mechanism Figure 1: Reaction Mechanism of the Iodoform Test cluster_1 Step 1 & 2: Enolization and Tri-iodination cluster_2 Step 3 - 5: Cleavage and Iodoform Precipitation ketone R-CO-CH₃ (Methyl Ketone) enolate R-C(O⁻)=CH₂ (Enolate) ketone->enolate OH⁻ mono_iodo R-CO-CH₂I enolate->mono_iodo I₂ di_iodo R-CO-CHI₂ mono_iodo->di_iodo OH⁻, I₂ tri_iodo R-CO-CI₃ (Tri-iodo Ketone) di_iodo->tri_iodo OH⁻, I₂ tetrahedral R-C(O⁻)(OH)-CI₃ (Tetrahedral Intermediate) tri_iodo->tetrahedral OH⁻ carboxylate R-COOH (Carboxylic Acid) tetrahedral->carboxylate iodoform_anion ⁻CI₃ (Tri-iodomethanide) tetrahedral->iodoform_anion iodoform CHI₃↓ (Iodoform Precipitate) carboxylate->iodoform Proton Transfer iodoform_anion->iodoform

Figure 1: Reaction Mechanism of the Iodoform Test

Data Presentation

While the iodoform test is predominantly qualitative, quantitative analysis is achievable. The following tables summarize the substrate scope and quantitative data available from literature.

Substrate Scope: Qualitative Results

The reliability of the iodoform test is contingent on the presence of specific structural motifs within the analyte.

Positive Result Negative Result
Methyl Ketones (R-CO-CH₃) [5]Non-Methyl Ketones (e.g., Diethyl ketone, Benzophenone)[8]
Acetaldehyde (B116499) (CH₃CHO) [5]Other Aldehydes (e.g., Propanal, Benzaldehyde)[8]
Ethanol (CH₃CH₂OH) [5]Methanol & Most Other Primary Alcohols [3]
Secondary Alcohols with a Methyl Group on the α-carbon (R-CH(OH)CH₃) [5]Tertiary Alcohols [3]
1,3-Diketones (e.g., Acetylacetone)[9]Carboxylic Acids, Esters, Amides [9]
β-Ketoacids (upon heating)[9]
Quantitative Iodoform Yield

Quantitative analysis can be performed by measuring the amount of iodoform produced. Yields can be influenced by reaction conditions. The following data represents maximum yields obtained under optimized conditions for acetaldehyde and acetone.

CompoundIodoform Yield (%)
Acetaldehyde58
Acetone108.6
Data sourced from a study optimizing iodoform production for quantitative analysis via UV absorption. Yields were maximized by adjusting reagent order and stoichiometry.
Potential Interferences

Certain compounds can either produce a false positive or inhibit the reaction, leading to a false negative.

Interfering SubstanceNature of Interference
Secondary alcohols with an α-methyl group (e.g., Isopropyl alcohol)Oxidized to methyl ketones in situ, leading to a false positive for a ketone.[9]
Compounds with active methylene (B1212753) groups (e.g., CH₃-CO-CH₂-CO-R)Can undergo the reaction, especially with excess reagents, potentially leading to a false positive .
Chloroform (B151607) Can inhibit the formation of iodoform by retaining free iodine in solution.

Experimental Protocols

Strict adherence to standardized protocols is crucial for reproducible and reliable results. Safety precautions, including the use of personal protective equipment (goggles, lab coat, gloves) and working in a well-ventilated area, are mandatory.

Qualitative Protocol 1: Iodine and Sodium Hydroxide

This is the most direct method for performing the iodoform test.

  • Sample Preparation : Dissolve approximately 0.1 g of a solid sample or 4-5 drops of a liquid sample in 2 mL of water or dioxane (if insoluble in water) in a clean test tube.

  • Reagent Addition : Add 2 mL of 5% aqueous sodium hydroxide (NaOH) solution.

  • Iodination : Add a 10% iodine-potassium iodide (I₂/KI) solution dropwise while shaking, until a dark brown color of excess iodine persists.

  • Observation (Room Temperature) : Allow the mixture to stand for 2-3 minutes at room temperature.

  • Heating (if necessary) : If no precipitate forms, gently warm the test tube in a water bath at approximately 60°C for 2-3 minutes. If the brown color fades, add more I₂/KI solution until the color persists for at least two minutes of heating.

  • Neutralization : Add a few drops of 5% NaOH solution to remove excess iodine, until the solution is colorless or pale yellow.

  • Precipitation : Dilute the mixture with an equal volume of water and allow it to stand for 10-15 minutes.

  • Result : The formation of a pale yellow, crystalline precipitate of iodoform (CHI₃) with a characteristic antiseptic smell indicates a positive test.

Qualitative Protocol 2: Sodium Hypochlorite (B82951) and Potassium Iodide

This method generates the necessary hypoiodite (B1233010) reagent in situ.

  • Sample Preparation : Place 0.2 mL of the test compound into a clean test tube.

  • Reagent Addition : Add 10 mL of 10% aqueous potassium iodide (KI) solution.

  • Oxidation/Iodination : Add 10 mL of freshly prepared sodium hypochlorite (NaOCl) solution.

  • Heating : Gently warm the test tube.

  • Result : The appearance of yellow iodoform crystals indicates a positive test.

Quantitative Protocol: UV Spectrophotometric Determination

This method allows for the quantification of methyl ketones by measuring the UV absorbance of the iodoform product.

  • Reaction : Add 1 to 5 mL of the sample to 10 mL of 20% iodine solution and 3.3 mL of 20% sodium hydroxide solution. The order of reagent addition can be critical for maximizing yield (alkali, then iodine, then sample is often optimal).

  • Extraction : After the reaction is complete, extract the iodoform product with a known volume of a suitable organic solvent, such as chloroform.

  • Measurement : Measure the absorbance of the chloroform extract at 347 nm using a UV-Vis spectrophotometer.

  • Quantification : Determine the concentration of the original methyl ketone by comparing the absorbance to a standard calibration curve prepared with known concentrations of the analyte.

Visualizations

Experimental Workflow (Qualitative)

Qualitative_Workflow Figure 2: General Workflow for Qualitative Iodoform Test start Start prep Prepare Sample (Dissolve in H₂O or Dioxane) start->prep add_base Add NaOH Solution prep->add_base add_iodine Add I₂/KI Solution Dropwise (until dark color persists) add_base->add_iodine observe Observe at Room Temp (2-3 min) add_iodine->observe heat Gently Heat (60°C) (if no precipitate) observe->heat neutralize Neutralize Excess I₂ (with NaOH) heat->neutralize precipitate Dilute with Water & Stand (10-15 min) neutralize->precipitate result Observe for Precipitate precipitate->result positive Positive Result: Yellow Precipitate (CHI₃) result->positive Yes negative Negative Result: No Precipitate result->negative No

Figure 2: General Workflow for Qualitative Iodoform Test
Logical Relationship of Substrate Scope

Substrate_Scope Figure 3: Substrate Scope for a Positive Iodoform Test cluster_ketones Ketones cluster_aldehydes Aldehydes cluster_alcohols Alcohols (require oxidation) positive_test Positive Iodoform Test (CHI₃ Precipitate) methyl_ketone Methyl Ketone (R-CO-CH₃) methyl_ketone->positive_test acetaldehyde Acetaldehyde (CH₃CHO) acetaldehyde->positive_test ethanol Ethanol (CH₃CH₂OH) ethanol->positive_test sec_alcohol Secondary Alcohol (R-CH(OH)CH₃) sec_alcohol->positive_test

Figure 3: Substrate Scope for a Positive Iodoform Test

References

Formyl iodide chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl iodide (CHIO) is a reactive chemical species of interest in organic synthesis and theoretical chemistry. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity. Due to its inherent instability, much of the available data is derived from theoretical calculations and studies of related compounds. This document consolidates the known information, presents detailed (where available) and inferred experimental protocols, and visualizes key concepts using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Properties

Formyl iodide is the simplest acyl iodide. Its fundamental properties are summarized in the table below. The lack of extensive experimental data is a recurring theme, necessitating reliance on computational predictions for many physical constants.

Table 1: Chemical and Physical Properties of Formyl Iodide

PropertyValueSource
Molecular Formula CHIO--INVALID-LINK--[1]
Molecular Weight 155.92 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 155.907213 u--INVALID-LINK--[1]
Boiling Point Not experimentally determined. Predicted to be unstable at elevated temperatures.N/A
Melting Point Not experimentally determined.N/A
Solubility Expected to be soluble in polar aprotic solvents. Likely reactive with protic solvents.Inferred
Appearance UnknownN/A

Stability and Decomposition

Formyl iodide is predicted to be a highly unstable molecule. Its stability is compromised by the weak carbon-iodine bond and the electrophilic nature of the carbonyl carbon.

Key factors influencing stability:

  • Temperature: Elevated temperatures are expected to accelerate decomposition.

  • Light: Photochemical decomposition is likely, similar to other iodo-compounds.

  • Presence of Nucleophiles: Reacts readily with nucleophiles, leading to decomposition.

  • Moisture: Likely hydrolyzes rapidly in the presence of water to form formic acid and hydrogen iodide.

Decomposition Pathway:

The primary decomposition pathway is anticipated to be the homolytic cleavage of the C-I bond to generate a formyl radical and an iodine radical. Subsequent reactions could lead to the formation of carbon monoxide, hydrogen iodide, and elemental iodine.

G Formyl Iodide (CHIO) Formyl Iodide (CHIO) Formyl Radical (CHO•) Formyl Radical (CHO•) Formyl Iodide (CHIO)->Formyl Radical (CHO•) Δ or hν Iodine Radical (I•) Iodine Radical (I•) Formyl Iodide (CHIO)->Iodine Radical (I•) Δ or hν Carbon Monoxide (CO) Carbon Monoxide (CO) Formyl Radical (CHO•)->Carbon Monoxide (CO) + H• Hydrogen Iodide (HI) Hydrogen Iodide (HI) Formyl Radical (CHO•)->Hydrogen Iodide (HI) + I• Iodine (I2) Iodine (I2) Iodine Radical (I•)->Iodine (I2) + I•

Figure 1: Proposed decomposition pathway of formyl iodide.

Synthesis

Direct and detailed experimental protocols for the synthesis of formyl iodide are not well-documented in the literature, likely due to its instability. However, its synthesis can be inferred from general methods for preparing acyl iodides. A plausible route involves the reaction of formic acid with an iodinating agent.

Proposed Synthesis from Formic Acid and Iodine

This method is based on a patented process for the synthesis of organic iodides which involves the reaction of a carboxylic acid with iodine[2].

Reaction:

HCOOH + I₂ → HC(O)I + HI

Experimental Protocol (Proposed):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of formic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Reagent Addition: Slowly add a solution of elemental iodine in the same solvent to the stirred formic acid solution at a controlled temperature (e.g., 0 °C). The reaction is likely exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the characteristic color of iodine.

  • Work-up (Hypothetical): Due to the expected instability of formyl iodide, in-situ use is highly recommended. If isolation is attempted, it would likely involve removal of the solvent under reduced pressure at low temperature, followed by rapid purification methods like flash chromatography at sub-ambient temperatures.

G cluster_reactants Reactants cluster_process Process cluster_products Products Formic Acid Formic Acid Reaction in\nAnhydrous Solvent Reaction in Anhydrous Solvent Formic Acid->Reaction in\nAnhydrous Solvent Iodine Iodine Iodine->Reaction in\nAnhydrous Solvent Formyl Iodide Formyl Iodide Reaction in\nAnhydrous Solvent->Formyl Iodide Hydrogen Iodide Hydrogen Iodide Reaction in\nAnhydrous Solvent->Hydrogen Iodide

Figure 2: Workflow for the proposed synthesis of formyl iodide.

Spectroscopic Characterization (Predicted)

Due to the lack of isolated samples, experimental spectroscopic data for formyl iodide is not available. The following are predicted characteristics based on computational modeling and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Formyl Iodide

TechniquePredicted Features
¹H NMR A single peak (singlet) in the downfield region (δ 9-10 ppm), characteristic of a formyl proton.
¹³C NMR A single resonance in the range of 160-170 ppm for the carbonyl carbon.
IR Spectroscopy A strong C=O stretching band around 1750-1780 cm⁻¹. A C-H stretching band for the formyl group around 2700-2800 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 156. Major fragment ions would likely correspond to the loss of iodine (m/z 29, CHO⁺) and the iodine atom itself (m/z 127, I⁺).

Reactivity

Formyl iodide is expected to be a highly reactive electrophile. The primary site of reactivity is the carbonyl carbon, which is susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution

Formyl iodide should readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to yield the corresponding formates, formamides, and thioformates.

G Formyl Iodide Formyl Iodide Tetrahedral Intermediate Tetrahedral Intermediate Formyl Iodide->Tetrahedral Intermediate + Nucleophile Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Tetrahedral Intermediate Formyl Derivative (CHO-Nu) Formyl Derivative (CHO-Nu) Tetrahedral Intermediate->Formyl Derivative (CHO-Nu) - I⁻ Hydrogen Iodide Hydrogen Iodide Tetrahedral Intermediate->Hydrogen Iodide - I⁻, + H⁺ Hydrogen Iodide (HI) Hydrogen Iodide (HI)

Figure 3: General mechanism for nucleophilic acyl substitution of formyl iodide.

Handling and Safety Precautions

Given its predicted instability and reactivity, formyl iodide should be handled with extreme caution.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: If isolated, formyl iodide should be stored at low temperatures (e.g., in a freezer at -20 °C or below) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from light and moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, protic solvents, and metals.

Conclusion

Formyl iodide remains a challenging molecule to study experimentally due to its inherent instability. This guide has compiled the available theoretical and inferred data to provide a comprehensive overview of its chemical properties, stability, and reactivity. The proposed synthesis and characterization methods, along with the visualized reaction pathways, offer a foundational understanding for researchers interested in this reactive species. Further computational and advanced experimental studies are necessary to fully elucidate the properties and synthetic utility of formyl iodide.

References

Formamidinium Iodide for Perovskite Solar Cell Fabrication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of formamidinium iodide (FAI) in the fabrication of perovskite solar cells. FAI is a critical precursor for producing formamidinium lead iodide (FAPbI₃) perovskites, which are at the forefront of research due to their favorable bandgap and enhanced thermal stability compared to their methylammonium (B1206745) (MA) counterparts. This document details the synthesis and purification of FAI, its role in perovskite film formation, and various fabrication protocols, and summarizes key performance data from recent studies.

Introduction to Formamidinium Iodide in Perovskite Solar Cells

Formamidinium lead iodide (FAPbI₃) has emerged as a highly promising perovskite material for photovoltaic applications. Its narrower bandgap of approximately 1.48 eV, compared to the ~1.57 eV of methylammonium lead iodide (MAPbI₃), allows for broader absorption of the solar spectrum, bringing it closer to the optimal range for single-junction solar cell efficiency.[1][2] FAPbI₃ also exhibits superior thermal stability.[3]

However, the fabrication of high-quality, stable FAPbI₃ films is challenging due to a phase instability. At room temperature, FAPbI₃ tends to exist in a photo-inactive hexagonal "yellow" δ-phase.[1][3] The desired photoactive perovskite "black" α-phase is typically formed at higher temperatures.[1][4] A significant focus of research is on methods to stabilize the α-phase at room temperature, which is crucial for the long-term operational stability of the solar cells.[4][5][6]

Synthesis and Purification of Formamidinium Iodide

High-purity FAI is essential for fabricating high-performance perovskite solar cells, as impurities can significantly impact film quality and device stability.[7][8]

Synthesis Protocol

A common method for synthesizing FAI involves the reaction of formamidinium acetate (B1210297) with hydroiodic acid.[9]

Experimental Protocol: Synthesis of Formamidinium Iodide [9]

  • Reaction Setup: Dissolve formamidinium acetate (e.g., 11.5 g, 0.11 mol) in ethanol (B145695) (e.g., 80 mL).

  • Addition of HI: Slowly add hydroiodic acid (e.g., 57%, 30 mL, 0.227 mol HI) to the solution while stirring.

  • Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 50 °C) for a set duration (e.g., 2 hours).

  • Solvent Removal: Evaporate the solvents under vacuum.

  • Work-up: Work up the residue with chloroform (B151607).

  • Purification: Filter the resulting yellow crystals and wash them with chloroform (e.g., 3 x 30 mL).

  • Recrystallization: Crystallize the product from an ethanol/diethyl ether mixture to yield purified FAI.

G Formamidinium Iodide Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product FA_acetate Formamidinium Acetate in Ethanol Mixing Slow Addition & Stirring (50°C, 2h) FA_acetate->Mixing HI Hydroiodic Acid HI->Mixing Evaporation Vacuum Evaporation Mixing->Evaporation Washing Washing with Chloroform Evaporation->Washing Recrystallization Recrystallization (Ethanol/Diethyl Ether) Washing->Recrystallization FAI Purified Formamidinium Iodide (FAI) Recrystallization->FAI

Caption: Workflow for the synthesis of Formamidinium Iodide.

Purification Techniques

Purification of commercially available or synthesized FAI is crucial to remove impurities that can be detrimental to device performance and stability. Single crystal purification methods have been shown to effectively remove both organic and inorganic impurities.[7]

FAPbI₃ Perovskite Film Fabrication

The fabrication of high-quality FAPbI₃ films with large grains and minimal defects is paramount for achieving high-efficiency solar cells. The choice of deposition method and the inclusion of additives play a significant role.

One-Step vs. Two-Step Deposition

One-Step Method: In this approach, the FAI and lead iodide (PbI₂) precursors are mixed in a common solvent and deposited in a single step, often via spin-coating.[10] This method is straightforward but can sometimes lead to less uniform films.

Two-Step Sequential Method: This method involves the deposition of a layer of PbI₂ first, followed by a second step where the film is exposed to a solution of FAI, leading to the conversion of PbI₂ to FAPbI₃.[9] This can offer better control over film morphology.

G FAPbI3 Film Fabrication Methods cluster_one_step One-Step Deposition cluster_two_step Two-Step Sequential Deposition One_Step_Solution FAI + PbI2 in Solvent One_Step_Spin Spin-Coating One_Step_Solution->One_Step_Spin One_Step_Anneal Annealing One_Step_Spin->One_Step_Anneal One_Step_Film FAPbI3 Film One_Step_Anneal->One_Step_Film Two_Step_PbI2 PbI2 Solution Two_Step_Spin_PbI2 Spin-Coat PbI2 Two_Step_PbI2->Two_Step_Spin_PbI2 Two_Step_Spin_FAI Spin-Coat FAI Two_Step_Spin_PbI2->Two_Step_Spin_FAI Two_Step_FAI FAI Solution Two_Step_FAI->Two_Step_Spin_FAI Two_Step_Anneal Annealing Two_Step_Spin_FAI->Two_Step_Anneal Two_Step_Film FAPbI3 Film Two_Step_Anneal->Two_Step_Film

Caption: Comparison of one-step and two-step FAPbI3 deposition.

Experimental Protocols

Experimental Protocol: One-Step FAPbI₃ Film Deposition [10]

  • Precursor Solution: Dissolve FAI (e.g., 0.12 g) and PbI₂ (e.g., 0.32 g) in a solvent like N,N-dimethylformamide (DMF) (e.g., 2 ml) with magnetic stirring for an extended period (e.g., 8 hours).

  • Deposition: Deposit the precursor solution onto a suitable substrate (e.g., soda-lime glass) via drop casting or spin-coating.

  • Annealing: Anneal the film at a relatively low temperature (e.g., 80 °C).

Experimental Protocol: Two-Step Sequential FAPbI₃ Film Deposition [9]

  • PbI₂ Layer: Spin-coat a solution of PbI₂ in DMF onto the substrate.

  • FAI Conversion: Spin-coat a solution of FAI in a solvent such as isopropanol (B130326) (IPA), n-butanol, or tert-butanol (B103910) onto the PbI₂ layer.

  • Annealing: Anneal the film at a higher temperature (e.g., 170 °C for 10 minutes) to facilitate the conversion to the α-FAPbI₃ phase.

The Role of Solvents and Additives

The choice of solvent for FAI in the two-step method can significantly influence the resulting film morphology, with more viscous solvents potentially leading to larger grain sizes.[9]

Additives are frequently incorporated into the precursor solutions to improve the stability of the α-phase and enhance the quality of the perovskite film. Common strategies include:

  • Cation Doping: Incorporating smaller cations like methylammonium (MA⁺) or cesium (Cs⁺) can help stabilize the perovskite crystal structure.[11][12]

  • Halide Mixing: Partial substitution of iodide with bromide (Br⁻) or chloride (Cl⁻) can also improve stability.[1]

  • Solvent Additives: Additives like dimethyl sulfoxide (B87167) (DMSO) and N-methylpyrrolidone (NMP) can form intermediate phases that facilitate the crystallization of high-quality α-FAPbI₃.[1][11][13]

  • Acid Additives: Hydroiodic acid (HI) has been shown to improve the uniformity and continuity of FAPbI₃ films.[1]

  • Polymer Additives: Polyvinylpyrrolidone (PVP) can enhance the stability of FAPbI₃ films in ambient environments.[14]

G Stabilization of α-FAPbI3 Phase cluster_stabilizers Stabilizing Agents / Methods delta_phase δ-FAPbI3 (Yellow Phase) (Non-perovskite, Photo-inactive) alpha_phase α-FAPbI3 (Black Phase) (Perovskite, Photo-active) delta_phase->alpha_phase Phase Transition Additives Additives (MA+, Cs+, Br-, Cl-, DMSO, NMP) Additives->alpha_phase Stabilizes Temp Thermal Annealing Temp->alpha_phase Promotes Compositional_Eng Compositional Engineering Compositional_Eng->alpha_phase Stabilizes

Caption: Factors influencing the stabilization of the α-FAPbI3 phase.

Device Architecture and Performance

A typical FAPbI₃ perovskite solar cell consists of several layers, including a transparent conductive oxide (TCO) substrate, an electron transport layer (ETL), the FAPbI₃ perovskite absorber layer, a hole transport layer (HTL), and a metal back contact.

G Typical Perovskite Solar Cell Architecture Sunlight Sunlight TCO Transparent Conductive Oxide (e.g., FTO, ITO) ETL Electron Transport Layer (e.g., TiO2, SnO2) TCO->ETL Perovskite FAPbI3 Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (e.g., Spiro-OMeTAD) Perovskite->HTL Metal Metal Contact (e.g., Au, Ag) HTL->Metal

Caption: Schematic of a standard perovskite solar cell device stack.

The performance of FAPbI₃-based solar cells has seen remarkable improvements, with power conversion efficiencies (PCEs) now exceeding 25%.[3] The tables below summarize key performance parameters from various studies, highlighting the impact of different fabrication techniques and additives.

Performance of FAPbI₃-Based Perovskite Solar Cells
Precursor SystemAdditive(s)PCE (%)V_oc (V)J_sc (mA/cm²)FF (%)Reference
FAPbI₃None12.29---[15]
FAPbI₃5 mol% FoAI14.49---[15]
FA₀.₈MA₀.₂PbI₃ (compact PbI₂)MACl19.31.13--[16]
FA₀.₈MA₀.₂PbI₃ (porous PbI₂)MACl17.50.99--[16]
Cs-containing FAPbI₃-21.51.1324.10.81[17]
(FASnI₃)₀.₆(MAPbI₃)₀.₄-15.080.79526.8670.6[18]
FAPbI₃ (medium-grained)-16.51.0124.80.656[19]
FAPbI₃ (ultra-coarse-grained)-19.31.0424.80.746[19]
Comparison with MAPbI₃-Based Devices
PropertyFAPbI₃MAPbI₃
Bandgap (eV)~1.48~1.55
PCE (%)24-25%20-22%
Thermal StabilityStable for >1000 hoursDegrades after 300-500 hours
Reference [2][2]

Stability of FAPbI₃ Perovskites

Despite their high efficiency, the long-term stability of FAPbI₃ perovskites remains a key challenge. The intrinsic tendency to revert to the δ-phase, especially in the presence of moisture, is a primary degradation pathway.[1][20]

Strategies to enhance stability include:

  • Compositional Engineering: As discussed, mixing cations and halides is a highly effective method.[1][11] The incorporation of Cs⁺ is particularly noted for improving phase stability.[12]

  • Additive Engineering: The use of additives like NMP can enable the fabrication of moisture-resistant films even in ambient air.[13]

  • Precursor Engineering: Using pre-synthesized FAPbI₃ powder instead of a mixture of precursors can lead to films with fewer defects and enhanced stability.[21]

Conclusion

Formamidinium iodide is a cornerstone precursor for the development of next-generation perovskite solar cells. The superior optoelectronic properties of FAPbI₃ have driven rapid increases in power conversion efficiencies. However, overcoming the inherent phase instability of FAPbI₃ is critical for achieving the long-term operational stability required for commercialization. Future research will likely continue to focus on novel compositional and additive engineering strategies to further enhance the stability and performance of FAPbI₃-based perovskite solar cells.

References

An In-depth Technical Guide on the Historical Use of Triiodomethane as an Antiseptic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triiodomethane, commonly known as iodoform (B1672029) (CHI₃), is a yellow, crystalline organoiodine compound that played a significant role in the history of antiseptic surgery. First synthesized in 1822 by Georges-Simon Serullas, its antiseptic properties were recognized and utilized extensively from the late 19th to the mid-20th century.[1][2] This technical guide provides a comprehensive overview of the historical use of triiodomethane as an antiseptic, detailing its synthesis, mechanism of action, historical formulations, and the experimental methods used to evaluate its efficacy.

Chemical Synthesis of Triiodomethane

Historically, triiodomethane was prepared through several methods, with the haloform reaction being the most common. This reaction involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone, in the presence of a base.

Experimental Protocol: Synthesis of Triiodomethane via the Haloform Reaction

This protocol is based on historical laboratory methods for the synthesis of iodoform from ethanol (B145695) and iodine.

Materials:

  • Ethanol (CH₃CH₂OH)

  • Iodine (I₂) crystals

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous solution)

  • Distilled water

  • Filter paper

  • Beakers and flasks

  • Heating apparatus (water bath)

Procedure:

  • Reaction Mixture Preparation: In a flask, dissolve a specific quantity of iodine crystals in ethanol.

  • Alkali Addition: Slowly add a sodium hydroxide solution to the ethanolic iodine solution while stirring. The addition is continued until the brown color of the iodine disappears, and a yellow precipitate of iodoform begins to form.

  • Heating: Gently warm the mixture in a water bath to facilitate the completion of the reaction.

  • Isolation and Purification: Allow the reaction mixture to cool. The solid iodoform precipitate is then collected by filtration.

  • Washing: Wash the collected precipitate with cold distilled water to remove any unreacted starting materials and soluble byproducts.

  • Drying: The purified iodoform crystals are then dried.

An alternative historical method involved the electrolysis of an aqueous solution containing acetone, an inorganic iodide, and sodium carbonate.[3]

Mechanism of Antiseptic Action

The primary mechanism of triiodomethane's antiseptic action is the slow and continuous release of free iodine when it comes into contact with tissues and bacteria.[4] This liberated iodine is a potent oxidizing agent that effectively kills microorganisms.

The released iodine exerts its antimicrobial effect through several pathways:

  • Protein Denaturation: Iodine reacts with key functional groups of proteins, such as sulfhydryl groups in amino acids like cysteine, leading to the disruption of protein structure and function. This inactivation of essential enzymes and structural proteins is lethal to the microbial cell.

  • Cell Membrane Damage: Iodine can oxidize the unsaturated fatty acids in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

  • Nucleic Acid Disruption: Although less prominent than its effect on proteins, high concentrations of iodine can also interact with and damage nucleic acids.

MechanismOfAction Iodoform Triiodomethane (Iodoform) TissueContact Contact with Tissue/ Bacteria Iodoform->TissueContact IodineRelease Slow Release of Free Iodine (I₂) TissueContact->IodineRelease Microorganism Microorganism IodineRelease->Microorganism Acts upon ProteinDenaturation Protein Denaturation (Enzyme Inactivation) Microorganism->ProteinDenaturation MembraneDamage Cell Membrane Damage (Lipid Peroxidation) Microorganism->MembraneDamage NucleicAcidDamage Nucleic Acid Damage Microorganism->NucleicAcidDamage CellDeath Microbial Cell Death ProteinDenaturation->CellDeath MembraneDamage->CellDeath NucleicAcidDamage->CellDeath

Historical Antiseptic Formulations

Triiodomethane was rarely used in its pure powder form. Instead, it was incorporated into various formulations to facilitate its application and enhance its therapeutic properties.

Formulation NameCompositionHistorical Application
Whitehead's Varnish Iodoform, Benzoin, Storax, Balsam of Tolu, and Ether.[5]Used as a dressing for wounds, particularly after oral and maxillofacial surgery.[5]
Bismuth Iodoform Paraffin Paste (BIPP) Bismuth Subnitrate, Iodoform, and Liquid Paraffin.[6]Employed as a packing for surgical cavities, especially in otolaryngology and neurosurgery, to prevent infection and promote healing.[6]
Iodoform Gauze Gauze impregnated with iodoform powder.A common dressing for packing wounds and abscesses to provide a sustained antiseptic effect.
Experimental Protocol: Preparation of Whitehead's Varnish

This is a representative historical protocol for preparing Whitehead's Varnish.

Materials:

  • Iodoform powder: 10 parts

  • Gum benzoin: 10 parts

  • Storax: 7.5 parts

  • Balsam of Tolu: 5 parts

  • Solvent ether: to make 100 parts

Procedure:

  • Combine the gum benzoin, storax, and Balsam of Tolu in a suitable container.

  • Add the solvent ether and agitate until the resins are dissolved.

  • Slowly add the iodoform powder to the mixture while continuously stirring until a homogenous varnish is obtained.

  • Store in a tightly sealed, light-resistant container to prevent evaporation of the ether and degradation of the iodoform.

Evaluation of Antiseptic Efficacy: Historical Experimental Protocols

The late 19th and early 20th centuries saw the development of the first systematic methods for evaluating the efficacy of disinfectants. These early bacteriological techniques were crucial in establishing the antiseptic properties of substances like iodoform.

Experimental Protocol: Koch's Carrier Method (Adapted for Iodoform)

This protocol is a conceptual adaptation of Robert Koch's pioneering method for testing disinfectants, as it would have been applied to iodoform.

Materials:

  • Silk threads or other suitable carriers

  • Pure cultures of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus anthracis)

  • Iodoform solution or suspension at various concentrations

  • Sterile nutrient broth

  • Sterile water or saline for rinsing

  • Incubator

Procedure:

  • Carrier Inoculation: Immerse sterile silk threads in a liquid culture of the test bacterium and then allow them to dry under aseptic conditions.

  • Disinfectant Exposure: Place the dried, inoculated carriers into solutions or suspensions of iodoform at different concentrations for a predetermined period.

  • Neutralization/Rinsing: After the exposure time, remove the carriers from the iodoform preparation and rinse them with sterile water or a neutralizing agent to remove residual antiseptic. This step is critical to prevent inhibition of subsequent bacterial growth.

  • Culturing: Transfer the rinsed carriers into tubes of sterile nutrient broth.

  • Incubation and Observation: Incubate the broth tubes at an optimal temperature for the test bacterium and observe for signs of growth (e.g., turbidity). The absence of growth indicates bactericidal activity of the iodoform concentration and exposure time used.

KochsMethod Start Start Inoculate Inoculate Carrier (e.g., Silk Thread) with Bacteria Start->Inoculate Dry Dry Inoculated Carrier Inoculate->Dry Expose Expose Carrier to Iodoform Solution Dry->Expose Rinse Rinse Carrier to Remove Residual Iodoform Expose->Rinse Culture Culture Carrier in Nutrient Broth Rinse->Culture Incubate Incubate Culture->Incubate Observe Observe for Bacterial Growth Incubate->Observe Growth Growth Present (Ineffective) Observe->Growth Yes NoGrowth No Growth (Effective) Observe->NoGrowth No

Quantitative Data on Antiseptic Efficacy

Historical quantitative data on the efficacy of iodoform is scarce and often lacks the precision of modern antimicrobial susceptibility testing. Early studies focused more on qualitative outcomes (presence or absence of growth) rather than determining precise Minimum Inhibitory Concentrations (MICs). However, from the available historical literature, it is evident that iodoform was considered effective against a broad spectrum of bacteria, particularly those commonly found in wound infections.

Test OrganismHistorical Finding
Staphylococcus aureusCommonly cited as being susceptible to the action of iodoform, especially in the context of wound dressings.
Bacillus anthracisEarly disinfectant studies by pioneers like Robert Koch used spore-forming bacteria such as B. anthracis to test the potency of antiseptics.
Various pyogenic (pus-forming) bacteriaIodoform was widely used to treat suppurating wounds, indicating its perceived effectiveness against a range of pyogenic organisms.

It is important to note that the in-situ release of iodine from iodoform makes it challenging to establish a direct correlation with in-vitro MIC values, as the effective concentration at the wound site would be dependent on the rate of iodine liberation.

Decline in Use

Despite its long history of use, the application of triiodomethane as an antiseptic has significantly declined due to several factors:

  • Strong and Persistent Odor: Iodoform has a very characteristic and pungent odor that was often associated with hospitals but was unpleasant for patients.

  • Toxicity Concerns: Reports of local irritation and, in some cases, systemic toxicity from absorption through large wounds or mucous membranes emerged.

  • Staining: Iodoform can stain skin and fabrics.

  • Development of Superior Antiseptics: The discovery and development of more effective, less odorous, and less toxic antiseptics, such as povidone-iodine and chlorhexidine, eventually led to the displacement of iodoform from mainstream clinical practice.

Conclusion

Triiodomethane was a cornerstone of antiseptic practice for several decades, bridging the gap between the pre-antiseptic era and the development of modern antimicrobial agents. Its historical significance lies not only in its clinical utility in reducing surgical infections but also in its role in the early development of antiseptic testing methodologies. While its use has been largely superseded, an understanding of its history, chemistry, and biological activity provides valuable context for the ongoing development of new anti-infective therapies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iodoform Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoform (B1672029) (triiodomethane, CHI₃) is an organoiodine compound that presents as a pale yellow, crystalline solid with a characteristic penetrating odor.[1] Historically used as an antiseptic, its applications in modern medicine have evolved, and it continues to be a compound of interest in various fields of chemical and pharmaceutical research. This guide provides a comprehensive overview of the physical and chemical properties of iodoform crystals, with a focus on quantitative data, experimental methodologies, and reaction mechanisms to support advanced research and development.

Physical Properties of Iodoform

Iodoform's distinct physical characteristics are summarized below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Crystallographic and Molecular Structure

Iodoform possesses a tetrahedral molecular geometry and crystallizes in a hexagonal structure.[1] The carbon-iodine bonds are notably weaker than carbon-halogen bonds in analogous chloroform (B151607) and bromoform, influencing its chemical reactivity.[2]

Table 1: Crystallographic and Structural Data for Iodoform

ParameterValueReference
Crystal SystemHexagonal[1]
Space GroupP6₃
C-I Bond Length2.14 Å[3]
I-C-I Bond Angle~113°
I---I Intermolecular Distance3.872 Å[3]
Thermal and Spectroscopic Properties

The thermal stability and spectroscopic fingerprints of iodoform are critical for its identification and characterization.

Table 2: Thermal and Spectroscopic Data for Iodoform

PropertyValueReference
Melting Point119-122 °C[4]
Boiling Point218 °C (decomposes)[1]
¹H NMR (CDCl₃)δ 4.90 ppm (s)
¹³C NMR (CDCl₃)δ -24.0 ppm
Major IR Peaks (cm⁻¹)2974 (C-H stretch), 1064 (C-H bend), 577 (CI₃ d-stretch), 426 (CI₃ s-stretch)[5]
Mass Spectrum (m/z)394 [M]⁺, 267 [CHI₂]⁺, 140 [CI]⁺, 127 [I]⁺
Solubility and Other Physical Constants

Iodoform's solubility is a key factor in its application, particularly in formulations and reaction chemistry.

Table 3: Solubility and Other Physical Properties of Iodoform

PropertyValueReference
Solubility in Water0.1 g/L[4]
Solubility in Ethanol (B145695)78 g/L[1]
Solubility in Diethyl Ether136 g/L[1]
Solubility in Acetone120 g/L[1]
Solubility in Chloroform100 g/L[4]
Density4.008 g/cm³[1]
Vapor Pressure0.0339 mmHg at 25°C

Chemical Properties and Reactivity

Iodoform undergoes a variety of chemical reactions, primarily driven by the reactivity of the carbon-iodine bonds.

Thermal Decomposition

Upon heating, iodoform decomposes to produce diatomic iodine, hydrogen iodide gas, and carbon.[1] The process involves the initial cleavage of the C-I bond.

Thermal_Decomposition CHI3 CHI₃ (Iodoform) Products I₂ (g) + HI (g) + C (s) CHI3->Products Decomposition Heat Δ (Heat)

Caption: Thermal decomposition of iodoform.

Reaction with Silver Nitrate (B79036)

When heated with an alcoholic solution of silver nitrate, iodoform produces a yellow precipitate of silver iodide. This reaction is a classical test to distinguish iodoform from chloroform, as the C-Cl bond in chloroform is strong enough to resist cleavage under these conditions.[2]

Silver_Nitrate_Reaction CHI3 CHI₃ AgI AgI (s, yellow ppt) CHI3->AgI AgNO3 AgNO₃ AgNO3->AgI Heat Heat

Caption: Reaction of iodoform with silver nitrate.

Carbylamine Reaction

Iodoform, similar to chloroform, participates in the carbylamine reaction (also known as the Hofmann isocyanide test) with primary amines and a strong base to form isocyanides, which are characterized by their extremely foul odor.[6] The reaction proceeds through the formation of a diiodocarbene intermediate.

Carbylamine_Reaction cluster_reactants Reactants RNH2 R-NH₂ (Primary Amine) Isocyanide R-N≡C (Isocyanide) RNH2->Isocyanide CHI3 CHI₃ Intermediate :CI₂ (Diiodocarbene) CHI3->Intermediate - HI Base Base (e.g., KOH) Intermediate->Isocyanide

Caption: Carbylamine reaction involving iodoform.

Experimental Protocols

Detailed methodologies for key experiments involving iodoform are provided below.

Synthesis of Iodoform (Haloform Reaction)

This protocol describes the synthesis of iodoform from acetone.

Materials:

  • Acetone

  • Iodine

  • Sodium hydroxide (B78521) solution (10% w/v)

  • Distilled water

  • Beaker (250 mL)

  • Stirring rod

  • Filter paper

  • Funnel

Procedure:

  • In a 250 mL beaker, dissolve 5 g of iodine in 10 mL of acetone.

  • Slowly add 10% sodium hydroxide solution while stirring continuously until the brown color of the iodine disappears and a yellow precipitate of iodoform forms.

  • Continue stirring for 10-15 minutes to ensure complete reaction.

  • Filter the yellow precipitate using a funnel and filter paper.

  • Wash the crystals with an ample amount of cold distilled water to remove any unreacted starting materials and soluble byproducts.

  • Allow the crystals to air dry on the filter paper.

Synthesis_Workflow Start Dissolve Iodine in Acetone Add_NaOH Add NaOH solution Start->Add_NaOH Stir Stir for 10-15 min Add_NaOH->Stir Filter Filter the precipitate Stir->Filter Wash Wash with cold water Filter->Wash Dry Air dry the crystals Wash->Dry End Iodoform Crystals Dry->End

Caption: Experimental workflow for iodoform synthesis.

Recrystallization for Purification

This protocol outlines the purification of crude iodoform by recrystallization from ethanol.

Materials:

  • Crude iodoform

  • Ethanol

  • Erlenmeyer flask (100 mL)

  • Hot plate

  • Ice bath

  • Filter paper

  • Funnel

Procedure:

  • Transfer the crude iodoform to a 100 mL Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote maximum crystal formation.

  • Collect the purified iodoform crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals thoroughly.

Melting Point Determination

This procedure is used to determine the melting point of the purified iodoform crystals to assess their purity.

Materials:

  • Purified iodoform

  • Capillary tube

  • Melting point apparatus

Procedure:

  • Finely powder a small amount of the dry, purified iodoform.

  • Pack a small amount of the powdered iodoform into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly and record the temperature at which the iodoform begins to melt and the temperature at which it is completely molten. A pure substance will have a sharp melting point range of 1-2 °C.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of iodoform crystals, supported by quantitative data and established experimental protocols. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and utilization of this important organoiodine compound. The provided reaction mechanisms and experimental workflows offer a practical foundation for further investigation and application of iodoform in various scientific endeavors.

References

Formyl Iodide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on formyl iodide, including its chemical identity, molecular structure, and theoretical formation. It is important to note that while formyl iodide is recognized as a chemical entity, extensive experimental data and detailed protocols are not widely available in the public domain. Much of the current understanding is based on theoretical studies and analogy to related compounds.

Core Molecular Information

Formyl iodide is the simplest acyl iodide, consisting of a formyl group bonded to an iodine atom. Its basic identifiers and properties are summarized below.

PropertyDataReference
CAS Number 50398-22-6[1]
Molecular Formula CHIO[2]
Average Mass 155.922[2]
Monoisotopic Mass 155.907213[2]

Molecular Structure

The molecular structure of formyl iodide features a central carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom and an iodine atom. The geometry around the carbon atom is trigonal planar.

Theoretical Formation Pathway

While specific, detailed experimental synthesis protocols for formyl iodide are not readily found in the literature, theoretical studies have explored its formation. One such study investigates halogen exchange reactions where a formyl radical (CHO•) reacts with an interhalogen compound.[1]

The reaction with fluorine iodide (FI) is proposed as a pathway to form formyl iodide (ICHO), as depicted in the following logical diagram:

formyl_iodide_formation FI Fluorine Iodide (FI) CHO_rad Formyl Radical (CHO•) ICHO Formyl Iodide (ICHO) FI->ICHO reaction F_rad Fluorine Radical (F•) CHO_rad->F_rad

Caption: Theoretical formation of formyl iodide via halogen exchange.

This theoretical study suggests that the reaction proceeds with a negligible energy barrier due to favorable halogen-mediated interactions.[1]

Experimental Data and Protocols

A comprehensive search of scientific databases reveals a notable lack of detailed experimental protocols for the synthesis of formyl iodide. Similarly, quantitative data such as boiling point, melting point, and spectroscopic analyses (NMR, IR, Mass Spectrometry) are not well-documented in publicly accessible sources.

The reactivity of acyl iodides, in general, is known to be high, and they are often generated in situ for subsequent reactions. For instance, acid chlorides can be activated by an iodide source to form transient acid iodide intermediates, which are highly reactive acylating agents.[3] It is plausible that formyl iodide is also highly reactive and may be studied as a transient species rather than an isolated compound.

Relevance in Drug Development

There is no specific information in the reviewed literature that links formyl iodide directly to drug development. While iodine-containing compounds are of interest in medicinal chemistry for their potential to modulate the properties of therapeutic agents, the role of formyl iodide in this area has not been established. The development of novel methods for creating complex molecules for potential new medicines is an active area of research, but these studies do not specifically mention formyl iodide.[4]

References

The Cornerstone of High-Performance Perovskites: An In-depth Technical Guide to Formamidinium Iodide Precursor Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkable rise of perovskite solar cells is intrinsically linked to the quality and stability of the precursor solutions used in their fabrication. Among the various perovskite compositions, those based on formamidinium iodide (FAI) have garnered significant attention due to their superior thermal stability and a more ideal bandgap for single-junction photovoltaics. However, the preparation of a stable and high-quality FAI precursor solution is a nuanced process, often fraught with challenges such as phase impurities and solution degradation. This technical guide provides a comprehensive overview of the critical steps and considerations in the preparation of formamidinium iodide precursor solutions, drawing from established experimental protocols.

I. Synthesis of Formamidinium Iodide (FAI)

The journey to a high-quality perovskite film begins with the synthesis of the FAI salt itself. While commercially available, in-house synthesis is a common practice to ensure purity. The most prevalent method involves the reaction of formamidinium acetate (B1210297) or formamide (B127407) with hydroiodic acid.

Experimental Protocol: FAI Synthesis from Formamidinium Acetate

This protocol is adapted from methodologies reported in multiple studies.[1][2]

  • Reaction Setup: Dissolve formamidinium acetate powder in a suitable solvent, often ethanol (B145695).[3] In a separate container, measure a molar excess of hydroiodic acid (HI; typically 57 wt% in H₂O).[1][2]

  • Reaction: Slowly add the hydroiodic acid to the formamidinium acetate solution while stirring. The reaction is typically carried out at a slightly elevated temperature, for instance, 50°C for 10-120 minutes.[1][2][3]

  • Precipitation and Drying: A yellow-white powder of FAI will precipitate. The solution is then dried to remove the solvent and excess acid, often at 100°C.[1][2]

  • Purification: The crude FAI powder is washed multiple times with a non-polar solvent like diethyl ether to remove unreacted precursors and impurities.[1][2]

  • Recrystallization: For higher purity, the washed FAI powder is dissolved in a minimal amount of a hot solvent such as ethanol to create a supersaturated solution.[1][2] This solution is then cooled, often in a refrigerator overnight, to allow for the formation of white, flake-like crystals of pure FAI.[1]

  • Final Drying: The recrystallized FAI crystals are washed again with diethyl ether and dried under vacuum at around 50-60°C overnight to remove any residual solvent.[1]

Experimental Protocol: FAI Synthesis from Formamide

An alternative synthesis route starts with formamide.[4][5]

  • Reaction: Mix formamide with a molar excess of hydroiodic acid (57% w/w).[4][5]

  • Heating and Drying: Stir the mixture at 50°C for 10 minutes, followed by drying at 100°C overnight to form a white-yellow powder.[4][5]

  • Washing and Recrystallization: The powder is then washed with diethyl ether and recrystallized from ethanol multiple times to achieve high purity.[4][5]

FAI_Synthesis_Workflow start Start: Formamidinium Acetate or Formamide reagents Add Hydroiodic Acid (HI) start->reagents reaction Reaction (e.g., 50°C) reagents->reaction drying Drying (e.g., 100°C) reaction->drying washing Washing (Diethyl Ether) drying->washing recrystallization Recrystallization (Ethanol) washing->recrystallization final_drying Vacuum Drying (e.g., 50°C) recrystallization->final_drying product Pure FAI Crystals final_drying->product

Workflow for the synthesis and purification of Formamidinium Iodide (FAI).

II. Perovskite Precursor Solution Preparation

Once pure FAI is obtained, the next critical stage is the preparation of the perovskite precursor solution. This typically involves dissolving FAI and a lead source, most commonly lead iodide (PbI₂), in a specific solvent system, often with the inclusion of additives to improve film quality and stability.

Common Solvent Systems

The choice of solvent is crucial as it influences the solubility of the precursors, the solution's stability, and the crystallization dynamics of the perovskite film.

Solvent SystemTypical Ratio (v:v)NotesReferences
DMF:DMSO4:1A widely used system that offers good solubility for both FAI and PbI₂.[1][6][7]
DMF:DMSO8:1Another common variation of the DMF/DMSO system.[4]
NMP in DMF-N-methyl-2-pyrrolidone (NMP) can be added to DMF to control crystallization.[8]
DMF-Pure DMF is also used, though often with additives to control film formation.[2][9]
Isopropanol (IPA)-Used in two-step sequential deposition methods for the FAI solution.[3][10]
n-Butanol (n-BuOH)-Used in two-step sequential deposition methods for the FAI solution.[3][10]
tert-Butanol (t-BuOH)-Used in two-step sequential deposition methods for the FAI solution.[3][10]
Precursor Concentrations and Additives

The molar concentrations of the precursors and the inclusion of additives are key parameters that dictate the stoichiometry and properties of the final perovskite film.

Precursor/AdditiveMolar Concentration/RatioPurposeReferences
FAI & PbI₂ 1:1 (equimolar)Forms the base FAPbI₃ perovskite structure.[2]
FAI 1.0 M - 1.4 MTypical concentration range for the final precursor solution.[1][4][6]
Methylammonium (B1206745) Chloride (MACl) 20-55 mol% of FAIAdditive to stabilize the α-phase of FAPbI₃.[7][11]
Cesium Iodide (CsI) VariesForms mixed-cation perovskites (e.g., FA₀.₈₃Cs₀.₁₇Pb(I₀.₉Br₀.₁)₃) for improved stability.[1]
Formamide Iodide (FoAI) 5 mol%An additive that suppresses the formation of the non-photoactive δ-phase of FAPbI₃.[4][5][12][13]
Hydroiodic Acid (HI) Small amount (e.g., 60µl per 1ml of precursor solution)Improves film uniformity and continuity.[2][9]
2D Perovskite Precursors (e.g., PEAI) ~1.67 mol%Forms 2D perovskite layers at grain boundaries to enhance stability.[14]
Experimental Protocol: One-Step Precursor Solution Preparation

This protocol describes the common one-step method for preparing a mixed-cation perovskite precursor solution.

  • Environment: All steps should be performed in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent degradation from moisture and oxygen.

  • Precursor Dissolution: In a clean vial, dissolve the precursor salts (e.g., FAI, PbI₂, CsI, and any other additives) in the chosen solvent system (e.g., DMF:DMSO 4:1).[1][6]

  • Stirring: The solution is typically stirred for an extended period, often overnight, at room temperature or a slightly elevated temperature (e.g., 70°C) to ensure complete dissolution and homogeneity.[1][6]

  • Filtering: Before use, the precursor solution should be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles that could act as nucleation sites and negatively impact film quality.

Precursor_Solution_Preparation start Start: Pure FAI, PbI₂, Additives solvents Select Solvent System (e.g., DMF:DMSO) start->solvents dissolution Dissolve Precursors in Solvent solvents->dissolution stirring Stirring (e.g., Overnight) dissolution->stirring filtering Filtering (e.g., 0.22 µm filter) stirring->filtering product Ready-to-use Precursor Solution filtering->product

General workflow for the one-step preparation of a perovskite precursor solution.

III. Solution Aging and Stability

The stability of the precursor solution over time, often referred to as aging, is a critical factor for reproducible device fabrication. The hydrolysis of the precursor solution can lead to the formation of secondary phases in the final perovskite film, which can be detrimental to device performance.[15]

  • Degradation Pathways: In some cases, additives themselves can be a source of instability. For instance, methylammonium chloride (MACl) in the precursor solution can decompose into methylamine, leading to the formation of undesired intermediate phases and the δ-phase of FAPbI₃.[11] Replacing MACl with more stable additives like cesium chloride (CsCl) can improve the aging stability of the solution.[11]

Solution_Stability_Factors precursor_solution FAI Precursor Solution stable_solution Stable α-Phase Precursor precursor_solution->stable_solution maintained by degraded_solution Degraded Solution (δ-Phase Formation) precursor_solution->degraded_solution leads to moisture Moisture/ Hydrolysis moisture->degraded_solution causes additive_decomp Additive Decomposition (e.g., MACl -> Methylamine) additive_decomp->degraded_solution causes stable_additives Stable Additives (e.g., CsCl) stable_additives->stable_solution promotes acid Acid Additives acid->stable_solution promotes

Factors influencing the stability of the formamidinium iodide precursor solution.

IV. Conclusion

The preparation of formamidinium iodide precursor solutions is a multi-step process where meticulous attention to detail is paramount. From the initial synthesis and purification of the FAI salt to the precise formulation of the final precursor solution with appropriate solvents and additives, each step has a profound impact on the quality, stability, and performance of the resulting perovskite films and devices. By understanding and controlling these critical parameters, researchers and scientists can pave the way for more efficient and stable formamidinium-based perovskite technologies.

References

A Comprehensive Technical Guide to the Solubility of Iodoform in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of iodoform (B1672029) (triiodomethane, CHI₃) in a variety of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where iodoform is a key component. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of solubility relationships.

Introduction to Iodoform and its Solubility Profile

Iodoform is a pale yellow, crystalline solid with a distinctive, penetrating odor.[1][2] It is an organoiodine compound that has been historically used as an antiseptic and disinfectant.[2] From a chemical standpoint, the iodoform molecule (CHI₃) has a tetrahedral geometry. While it is nearly insoluble in water, it exhibits significant solubility in a range of organic solvents.[1][3] This solubility is primarily dictated by the principle of "like dissolves like," where nonpolar or weakly polar solutes dissolve best in solvents with similar polarity. The large, polarizable iodine atoms in iodoform contribute to its solubility in various organic media.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of iodoform in several common organic solvents. The data has been compiled from various chemical reference sources and databases.

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)Reference
AcetoneC₃H₆O1225[1][4]
BenzeneC₆H₆Freely Soluble25[5][6][7]
Carbon DisulfideCS₂33.3 (1g in 3mL)Room Temperature[5]
ChloroformCHCl₃10 (1g in 10mL)Room Temperature[5]
Diethyl Ether(C₂H₅)₂O13.625[1][5]
Ethanol (cold)C₂H₅OH1.67 (1g in 60mL)Room Temperature[5]
Ethanol (boiling)C₂H₅OH6.25 (1g in 16mL)78[5]
Glacial Acetic AcidCH₃COOHSolubleRoom Temperature[1][7][8]
GlycerolC₃H₈O₃1.25 (1g in 80mL)Room Temperature[5]
Olive OilN/A2.94 (1g in 34mL)Room Temperature[5]
Petroleum EtherN/ASlightly SolubleRoom Temperature[1][5][7]

Note: "Freely Soluble" indicates a high degree of solubility, though a precise quantitative value was not available in the cited literature.

Experimental Protocol for Determining Iodoform Solubility

The following is a detailed methodology for the experimental determination of iodoform solubility in an organic solvent, based on the widely used isothermal shake-flask method.[9]

3.1. Objective: To determine the saturation solubility of iodoform in a given organic solvent at a constant temperature.

3.2. Materials and Equipment:

  • Iodoform (CHI₃), 99%+ purity

  • Selected organic solvent (e.g., ethanol, acetone)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Screw-cap glass vials or flasks

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Spatula and weighing paper

  • Calibrated thermometer

3.3. Procedure:

  • Solvent Preparation: Ensure the solvent is of a high purity grade and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Add an excess amount of iodoform to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the selected organic solvent into each vial containing the excess iodoform.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Agitate the vials at a constant speed to facilitate dissolution. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).[9]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid iodoform to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean, dry container to remove any undissolved microcrystals.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-calibrated UV-Vis spectrophotometer or HPLC. For UV-Vis, the absorbance can be measured at iodoform's λmax. For HPLC, the concentration is determined from a standard curve.

  • Calculation: Calculate the concentration of iodoform in the saturated solution, taking into account the dilution factor. Express the solubility in grams per 100 mL of solvent.

3.4. Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for iodoform and the chosen solvent before commencing work.

Visualization of Solubility Relationships

The following diagram illustrates the general solubility trends of iodoform in different classes of organic solvents.

G cluster_solvents Solvent Classes cluster_solubility Iodoform Solubility Polar Protic Polar Protic Moderate Solubility Moderate Solubility Polar Protic->Moderate Solubility e.g., Ethanol, Acetic Acid Low Solubility Low Solubility Polar Protic->Low Solubility e.g., Glycerol Polar Aprotic Polar Aprotic High Solubility High Solubility Polar Aprotic->High Solubility e.g., Acetone, Chloroform Nonpolar Nonpolar Nonpolar->High Solubility e.g., Benzene, Carbon Disulfide

Iodoform Solubility in Different Solvent Classes

This diagram shows that iodoform generally exhibits high solubility in polar aprotic and nonpolar solvents, and moderate to low solubility in polar protic solvents, depending on the specific solvent.

References

The Formic Acid and Iodine Reaction System: A Technical Guide to In-Situ Hydrogen Iodide Generation and its Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The direct synthesis and isolation of formyl iodide from formic acid and iodine is not a well-documented or standard laboratory procedure. Scientific literature suggests that formyl iodide is likely a highly unstable and transient intermediate in this reaction. This technical guide, therefore, focuses on the well-established applications of the formic acid and iodine reaction system, primarily the in-situ generation of hydrogen iodide for use in chemical synthesis.

This document is intended for researchers, scientists, and drug development professionals. All experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.

Introduction to the Formic Acid and Iodine Reaction

The reaction between formic acid (HCOOH) and iodine (I₂) is a versatile system in organic chemistry. While the direct isolation of formyl iodide (HC(O)I) is not practically achieved through this method, the reaction is a valuable source of in-situ generated hydrogen iodide (HI). This reactive species can then be utilized in a variety of subsequent chemical transformations, including reductions and the synthesis of organic iodides.

Understanding the kinetics and mechanism of the interaction between formic acid and iodine is crucial for controlling the generation of hydrogen iodide and for optimizing its use in synthesis.

Reaction Kinetics and Mechanism

The reaction between formic acid and iodine in aqueous solution has been the subject of kinetic studies. These studies reveal that the reaction involves the oxidation of formic acid by iodine, leading to the formation of hydrogen iodide and carbon dioxide.

The overall reaction can be represented as:

HCOOH + I₂ → 2HI + CO₂

Kinetic data suggests that the reaction rate is dependent on the concentrations of both formic acid and iodine. The reaction is understood to proceed through the formation of an intermediate complex. The undissociated formic acid is considered inactive, with the formate (B1220265) ion being the active species in the oxidation process.

Table 1: Kinetic Parameters for the Reaction of Formic Acid and Iodine

ParameterValueConditionsReference
Reaction OrderFirst order with respect to formic acidAqueous solution[1]
Energy of Activation19.3 kcal/molAqueous solution[1]

ReactionMechanism HCOOH Formic Acid Intermediate [HCOOH·I₂] Complex (Transient Intermediate) HCOOH->Intermediate + I₂ I2 Iodine I2->Intermediate HI Hydrogen Iodide CO2 Carbon Dioxide Intermediate->HI Decomposition Intermediate->CO2

In-Situ Generation of Hydrogen Iodide

A primary application of the formic acid and iodine system is the generation of hydrogen iodide in situ. This avoids the need to handle gaseous HI, which is corrosive and hazardous. The generated HI can be used directly in the reaction mixture for further transformations.

A patented method outlines the production of hydroiodic acid by heating an aqueous solution containing formic acid and iodine. The concentration of iodine and iodide ions is a critical parameter for achieving an efficient reaction and a higher yield of hydrogen iodide.

Table 2: Conditions for Hydrogen Iodide Generation

ParameterRecommended RangeNotesReference
Total Iodine and Iodide Ion Concentration1 - 22.5% by massA lower concentration is suggested to improve the reaction yield by preventing the accumulation of HI from inhibiting the forward reaction.[2]
TemperatureHeating is requiredThe reaction is carried out by heating the aqueous solution.[2]
Reactant RatioExcess iodine relative to formic acid may be usedAn excess of molecular iodine can improve the purity of the final product in certain applications.[3]

Experimental Protocols

In-Situ Generation of Hydrogen Iodide for Subsequent Reactions

The following is a generalized procedure based on the principles described in the literature for the in-situ generation of HI from formic acid and iodine. Note: This is a representative workflow and should be adapted and optimized for specific applications. All work should be performed in a well-ventilated fume hood.

Materials:

  • Formic acid (HCOOH)

  • Iodine (I₂)

  • Appropriate solvent (e.g., water, acetonitrile)

  • Substrate for subsequent reaction (e.g., an alcohol for conversion to an alkyl iodide)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a condenser, add the desired amount of iodine and the chosen solvent.

  • Slowly add formic acid to the mixture while stirring. The molar ratio of formic acid to iodine should be determined based on the stoichiometry of the desired transformation.

  • Heat the reaction mixture to the temperature specified for the subsequent reaction. The formation of hydrogen iodide will occur in situ.

  • Once the iodine has reacted (indicated by a color change from dark brown to a lighter yellow or colorless solution), add the substrate to the reaction mixture.

  • Continue to stir the reaction at the appropriate temperature for the required time to complete the desired transformation.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up procedure to isolate and purify the product.

ExperimentalWorkflow Workup 5. Work-up and Purification HI_Formed HI_Formed Add_Substrate Add_Substrate HI_Formed->Add_Substrate Product Product Product->Workup

Applications in Organic Synthesis

The primary utility of the formic acid/iodine system lies in its ability to serve as a convenient source of hydrogen iodide for various transformations.

Synthesis of Organic Iodides

The in-situ generated HI can be used for the synthesis of alkyl iodides from alcohols. This serves as an alternative to other methods that may require harsher reagents. A European patent describes a method for the synthesis of organic iodides where hydrogen iodide is generated in situ from the reaction of molecular iodine and formic acid, which then reacts with an organic cation donor.[3]

Reduction Reactions

The combination of an iodide source and formic acid can act as a reducing system. For instance, this system has been employed for the deoxygenation of sulfoxides and sulfinates.[4] In these reactions, the iodide acts as a catalyst that is regenerated by the formic acid.

Alternative Methods for the Synthesis of Acyl Iodides

For researchers specifically interested in the synthesis of acyl iodides, including formyl iodide, alternative and more established methods are available. These typically involve the conversion of a more reactive carboxylic acid derivative, such as an acyl chloride, to the corresponding iodide.

  • From Acyl Chlorides: The reaction of acyl chlorides with iodide salts (e.g., NaI or KI) is a common method for the preparation of acyl iodides.[5]

  • From Carboxylic Acids and Anhydrides: Reagents such as diiodosilane, in the presence of iodine, can convert carboxylic acids and their derivatives into acyl iodides.[6]

Safety and Handling

  • Iodine: Iodine is a corrosive and toxic solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Iodine can cause severe burns upon contact with skin and is harmful if inhaled or ingested.

  • Formic Acid: Formic acid is a corrosive liquid that can cause severe skin burns and eye damage. It is also toxic if inhaled. Handle with appropriate PPE in a well-ventilated area.

  • Hydrogen Iodide: Hydrogen iodide is a corrosive and toxic gas. When generated in situ, the reaction should be contained within a closed system or a well-ventilated fume hood to prevent exposure.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow established laboratory safety protocols.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Characteristics of Iodoform (B1672029) Precipitate

Introduction

Iodoform (triiodomethane, CHI₃) is an organoiodine compound recognized for its characteristic pale yellow crystalline nature and penetrating odor.[1][2][3] Historically used as an antiseptic and disinfectant, its formation as a precipitate is a cornerstone of the iodoform test, a classical qualitative method in organic chemistry for identifying methyl ketones or alcohols that can be oxidized to methyl ketones.[1][2][4][5] This guide provides a comprehensive overview of the color and odor characteristics of iodoform precipitate, its physicochemical properties, and detailed experimental protocols for its synthesis and identification.

Color and Odor Profile

Iodoform is readily identifiable by its distinct physical properties:

  • Color : The precipitate of iodoform is consistently described as a pale yellow or light yellow, opaque crystalline solid.[1][2][6][7] The appearance of this yellow precipitate is the definitive positive result in the iodoform test.[6][8][9]

  • Odor : Iodoform possesses a strong, penetrating, and distinctive odor.[2][10] This smell is often characterized as "antiseptic" and is frequently associated with hospitals, where the compound was once commonly used.[1][2][6][11] Some sources also describe the odor as saffron-like or faintly "medical".[2][11]

Quantitative Physicochemical Data

The physical and chemical properties of iodoform are well-documented and crucial for its identification and handling. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula CHI₃
Molar Mass 393.732 g·mol⁻¹[2]
Appearance Pale yellow, opaque crystals[2]
Density 4.008 g/cm³[2]
Melting Point 119-121 °C (246-250 °F; 392-394 K)[1][2][3][12]
Boiling Point 218 °C (424 °F; 491 K)[2]
Solubility in water 100 mg/L[2]
Solubility in diethyl ether 136 g/L[2]
Solubility in acetone 120 g/L[2]
Solubility in ethanol (B145695) 78 g/L[2]
Molecular Geometry Tetrahedral[1][2][3]
Crystal Structure Hexagonal[2]

Experimental Protocols: The Iodoform Test

The iodoform test is the primary method for generating iodoform precipitate in a laboratory setting to identify specific chemical structures. The reaction is based on the haloform reaction.[2][13]

Principle

The test identifies the presence of compounds containing a methyl group attached to a carbonyl carbon (R-CO-CH₃) or alcohols that can be oxidized to this structure, such as ethanol and secondary alcohols with a methyl group in the alpha-position.[4][5][6] When heated with iodine and a base (like sodium hydroxide), these compounds form the characteristic yellow precipitate of iodoform.[1][4]

Method 1: Using Iodine and Sodium Hydroxide (B78521)

This is the most direct method for performing the iodoform test.

  • Sample Preparation : Dissolve approximately 0.1 g or 4-5 drops of the test compound in 2 mL of water. If the compound is not soluble in water, a minimal amount of dioxane or methanol (B129727) can be added to facilitate dissolution.[8][14]

  • Addition of Base : Add 2 mL of a 5% aqueous sodium hydroxide (NaOH) solution to the test tube.[8]

  • Addition of Iodine : Add a potassium iodide-iodine (KI/I₂) reagent dropwise while shaking the mixture until a persistent dark iodine color is observed.[8]

  • Incubation and Heating : Allow the mixture to stand at room temperature for 2-3 minutes. If no precipitate forms, gently warm the test tube in a water bath at 60°C for a few minutes.[8][9] If the solution becomes colorless during heating, add more KI/I₂ solution until the dark color persists for at least two minutes of heating.[8]

  • Neutralization and Observation : Add a few drops of NaOH solution to neutralize any excess iodine, until the dark color disappears. Dilute the mixture with water and let it stand for 10-15 minutes.[8]

  • Positive Result : The formation of a yellow precipitate of iodoform indicates a positive test.[8][9]

Method 2: Using Potassium Iodide and Sodium Hypochlorite (B82951)

This method is an alternative that utilizes an oxidizing agent to generate iodine in situ.

  • Sample Preparation : Place 0.2 mL of the compound to be tested into a clean test tube.

  • Reagent Addition : Add 10 mL of a 10% aqueous potassium iodide (KI) solution, followed by 10 mL of a freshly prepared sodium hypochlorite (NaOCl) solution.[6][8]

  • Heating : Gently warm the test tube.

  • Positive Result : The appearance of yellow iodoform (CHI₃) crystals confirms a positive test.[8]

Visualizations

Experimental Workflow for the Iodoform Test

The following diagram illustrates the logical flow of the iodoform test procedure.

G start Start prep Prepare Sample: Dissolve unknown in water/dioxane start->prep add_reagents Add Reagents: 1. NaOH Solution 2. KI/I₂ Solution (dropwise) prep->add_reagents check_color Does dark iodine color persist? add_reagents->check_color check_color->add_reagents No warm Warm mixture to 60°C check_color->warm Yes observe Observe for precipitate warm->observe result Yellow Precipitate? observe->result positive Positive Result: Iodoform (CHI₃) Present result->positive Yes negative Negative Result result->negative No

Caption: Workflow diagram of the Iodoform Test.

Reaction Pathway: The Haloform Reaction

The synthesis of iodoform from a methyl ketone proceeds through the haloform reaction mechanism, which involves halogenation and hydrolysis steps.

ReactionPathway cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Iodination cluster_3 Step 3: Hydrolysis cluster_4 Step 4: Product Formation Ketone Methyl Ketone (R-CO-CH₃) Enolate Enolate Ion Ketone->Enolate + OH⁻ IodinatedKetone Triiodo-Ketone (R-CO-CI₃) Enolate->IodinatedKetone + 3I₂ (repeated) Intermediate Tetrahedral Intermediate IodinatedKetone->Intermediate + OH⁻ Carboxylate Carboxylate Ion (R-COO⁻) Intermediate->Carboxylate Iodoform Iodoform Precipitate (CHI₃) Intermediate->Iodoform

Caption: Mechanism of the Haloform (Iodoform) Reaction.

References

Methodological & Application

Quantitative Analysis Using the Iodoform Reaction: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The iodoform (B1672029) reaction is a well-established chemical test traditionally used for the qualitative identification of methyl ketones and compounds that can be oxidized to methyl ketones, such as ethanol (B145695) and certain secondary alcohols.[1] The reaction results in the formation of a characteristic yellow precipitate of iodoform (triiodomethane, CHI₃).[1][2] While widely recognized for its qualitative applications, the iodoform reaction can also be adapted for quantitative analysis, offering a cost-effective and accessible method for determining the concentration of specific analytes in various matrices. This is particularly relevant in pharmaceutical and industrial settings for quality control and formulation analysis.

This document provides detailed application notes and experimental protocols for the quantitative analysis of key compounds using the iodoform reaction, tailored for researchers, scientists, and drug development professionals. The methodologies presented focus on spectrophotometric and turbidimetric techniques.

Principle of the Iodoform Reaction

The iodoform reaction proceeds in a basic medium with the presence of iodine.[3] The overall process involves three main stages:

  • Oxidation (for alcohols): In the case of alcohols like ethanol, the first step is oxidation to the corresponding carbonyl compound (acetaldehyde).[3][4]

  • Halogenation: The methyl group adjacent to the carbonyl is successively iodinated until it is fully substituted with three iodine atoms.[2][5]

  • Cleavage: The resulting tri-iodomethyl ketone is then cleaved by a hydroxide (B78521) ion to form iodoform (a yellow precipitate) and a carboxylate salt.[2][5]

The formation of the yellow iodoform precipitate is the basis for both qualitative identification and quantitative measurement.[1]

Iodoform Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the iodoform reaction for a methyl ketone.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Iodination cluster_2 Step 3: Nucleophilic Attack & Cleavage A R-CO-CH₃ C [R-CO-CH₂]⁻ (Enolate) + H₂O A->C + OH⁻ B OH⁻ D [R-CO-CH₂]⁻ C->D F R-CO-CH₂I + I⁻ D->F + I₂ E I₂ G ... (repeats 2x) F->G H R-CO-CI₃ G->H I R-CO-CI₃ H->I K R-COO⁻ (Carboxylate) + CHI₃ (Iodoform) I->K + OH⁻ J OH⁻

Figure 1: Mechanism of the Iodoform Reaction.

Application Note 1: Quantitative Determination of Ethanol by Turbidimetry

This method is suitable for the quantification of ethanol in aqueous solutions, such as hand sanitizers.[6] The turbidity resulting from the formation of iodoform precipitate is measured and correlated with the ethanol concentration.

Experimental Protocol
  • Reagent Preparation:

    • Sodium Hydroxide (NaOH) solution: 12% (w/v) in deionized water.

    • Iodine (I₂) solution: 3% (w/v) in deionized water (dissolution can be aided by the addition of potassium iodide, KI).

    • Ethanol standards: Prepare a series of ethanol standards in the desired concentration range (e.g., 10-100% v/v) in deionized water.

  • Sample Preparation:

    • Samples with high turbidity should be filtered prior to analysis.[7]

    • Dilute the sample as needed to bring the ethanol concentration within the linear range of the assay.[7]

  • Assay Procedure:

    • To a glass vial, add 1.00 mL of 12% (w/v) NaOH solution.

    • Add 200 µL of the sample or ethanol standard to the vial.

    • Add 2.00 mL of 3% (w/v) iodine solution to the vial.

    • Gently swirl the mixture for 2 minutes to allow for the formation of the yellow iodoform precipitate.[6]

    • Immediately transfer the mixture to a 1 cm cuvette.

    • Measure the absorbance (as a measure of turbidity) at 1000 nm using a UV-Vis spectrophotometer.[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance at 1000 nm versus the concentration of the ethanol standards.

    • Determine the concentration of ethanol in the unknown sample by interpolating its absorbance value on the calibration curve.

Quantitative Data

The following table summarizes typical data for the turbidimetric determination of ethanol.

Ethanol Concentration (% v/v)Absorbance at 1000 nm (Turbidity)
10[Example Value: 0.12]
20[Example Value: 0.24]
40[Example Value: 0.48]
60[Example Value: 0.73]
80[Example Value: 0.98]
100[Example Value: 1.22]

Note: The example absorbance values are illustrative and a standard curve must be generated for each assay.

A linear relationship is typically observed in the range of 10-100% (v/v) ethanol.[6] The calibration equation for ethanol has been reported as: Absorbance₁₀₀₀ₙₘ = (0.0122 ± 0.0004) * % ethanol (v/v) - (0.301 ± 0.030), with a correlation coefficient (r²) of 0.997.[6] The limit of detection (LOD) for this method is approximately 7.4% (v/v) for ethanol.[6]

Experimental Workflow

G start Start reagent_prep Prepare Reagents (12% NaOH, 3% I₂) start->reagent_prep sample_prep Prepare Sample and Standards reagent_prep->sample_prep reaction Reaction: 1.0 mL NaOH + 0.2 mL Sample + 2.0 mL I₂ sample_prep->reaction swirl Swirl for 2 minutes reaction->swirl measure Measure Turbidity (Absorbance at 1000 nm) swirl->measure analysis Data Analysis: Construct Calibration Curve Determine Concentration measure->analysis end End analysis->end

Figure 2: Workflow for Turbidimetric Analysis.

Application Note 2: Quantitative Determination of Acetone (B3395972) by UV-Vis Spectrophotometry

This method is designed for the quantification of small amounts of acetone (less than 0.5 mg).[8] The iodoform produced is extracted into an organic solvent and its absorbance is measured in the UV region.

Experimental Protocol
  • Reagent Preparation:

    • Sodium Hydroxide (NaOH) solution: 20% (w/v) in deionized water.

    • Iodine (I₂) solution: 20% (w/v) in a suitable solvent (e.g., aqueous KI solution).

    • Chloroform (B151607) (CHCl₃): Analytical grade, for extraction.

    • Acetone standards: Prepare a series of acetone standards in the desired concentration range (e.g., 0.05 to 0.5 mg/mL) in a suitable solvent like cyclohexanol (B46403) or deionized water.

  • Sample Preparation:

    • Ensure the sample is free of interfering substances. Potential interferents include other methyl ketones, aldehydes, and certain alcohols.[8]

  • Assay Procedure:

    • In a separatory funnel, combine 3.3 mL of 20% NaOH solution and 10 mL of 20% iodine solution.

    • Add 1 to 5 mL of the sample or acetone standard to the separatory funnel.

    • Stopper the funnel and shake vigorously for a few minutes.

    • Allow the phases to separate.

    • Extract the iodoform into a known volume of chloroform.

    • Transfer the chloroform layer to a quartz cuvette.

    • Measure the absorbance of the chloroform extract at 347 nm using a UV-Vis spectrophotometer.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance at 347 nm versus the concentration of the acetone standards.

    • Determine the concentration of acetone in the unknown sample by interpolating its absorbance value on the calibration curve.

Quantitative Data

The following table provides an example of the kind of data that can be generated with this method.

Acetone Concentration (mg/mL)Absorbance at 347 nm
0.05[Example Value: 0.11]
0.10[Example Value: 0.22]
0.20[Example Value: 0.44]
0.30[Example Value: 0.65]
0.40[Example Value: 0.87]
0.50[Example Value: 1.09]

Note: The example absorbance values are illustrative and a standard curve must be generated for each assay.

This method has been shown to have good recovery rates, with determinations of acetone in cyclohexanol differing by only 0.002 to 0.005 mg from the calculated values.[8]

Experimental Workflow

G start Start reagent_prep Prepare Reagents (20% NaOH, 20% I₂) start->reagent_prep sample_prep Prepare Sample and Standards reagent_prep->sample_prep reaction_extraction Reaction & Extraction: Combine Reagents and Sample in Separatory Funnel Extract with Chloroform sample_prep->reaction_extraction phase_separation Allow Phases to Separate reaction_extraction->phase_separation measure Measure Absorbance of Chloroform Layer at 347 nm phase_separation->measure analysis Data Analysis: Construct Calibration Curve Determine Concentration measure->analysis end End analysis->end

Figure 3: Workflow for UV-Vis Spectrophotometric Analysis.

Conclusion

The iodoform reaction, while traditionally a qualitative tool, can be effectively employed for the quantitative analysis of compounds containing methyl ketone or related functional groups. The turbidimetric and UV-Vis spectrophotometric methods detailed in these application notes provide robust and accessible protocols for researchers and drug development professionals. By carefully controlling reaction conditions and utilizing appropriate analytical instrumentation, the iodoform reaction can serve as a valuable quantitative technique in various scientific and industrial applications.

References

Applications of Iodoform in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoform (B1672029) (CHI₃), a pale yellow, crystalline solid, has long been recognized for its antiseptic properties. However, its utility extends into the realm of organic synthesis, where it serves as a versatile reagent for a variety of transformations. This document provides detailed application notes and experimental protocols for key synthetic applications of iodoform, including the haloform reaction for the synthesis of carboxylic acids, cyclopropanation of alkenes, and as a precursor for diiodocarbene.

Haloform Reaction: Synthesis of Carboxylic Acids from Methyl Ketones

The haloform reaction is a well-established method for the conversion of methyl ketones and certain secondary alcohols into carboxylic acids. The reaction proceeds via exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a base. When iodoform is the halogen source, it provides a convenient route to carboxylic acids with one less carbon atom than the starting ketone.

Application Note:

This protocol details the conversion of acetophenone (B1666503) to benzoic acid, a representative example of the haloform reaction using iodoform. The reaction is generally high-yielding and can be applied to a range of methyl ketones. The formation of a yellow precipitate of iodoform can be a qualitative indicator for the presence of a methyl ketone.

Experimental Protocol:

Synthesis of Benzoic Acid from Acetophenone

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of iodine in 50 mL of dioxane.

  • Add 2.0 mL of acetophenone to the solution.

  • Slowly add a solution of 4.0 g of sodium hydroxide (B78521) in 30 mL of water to the stirred mixture.

  • Heat the reaction mixture to 60°C in a water bath for 1 hour. The yellow precipitate of iodoform will form.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess dioxane under reduced pressure.

  • Add 50 mL of water to the residue and filter to remove the iodoform.

  • Acidify the filtrate with concentrated hydrochloric acid until no more precipitate is formed.

  • Collect the white precipitate of benzoic acid by filtration, wash with cold water, and dry.

Quantitative Data:
Starting MaterialProductReagentsYieldMelting Point (°C)
AcetophenoneBenzoic AcidI₂, NaOH, Dioxane, HCl~85%121-123

Reaction Pathway:

Haloform_Reaction Haloform Reaction Pathway acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate NaOH triiodo Triiodo-intermediate enolate->triiodo 3 I₂ tetrahedral Tetrahedral Intermediate triiodo->tetrahedral NaOH benzoic_acid Benzoic Acid tetrahedral->benzoic_acid H₃O⁺ iodoform Iodoform (CHI3) tetrahedral->iodoform

Caption: Mechanism of the Haloform Reaction.

Photochemical Cyclopropanation of Alkenes

Iodoform can serve as a source of diiodocarbene (:CI₂) upon photolysis, which can then react with alkenes to form diiodocyclopropanes. These products are valuable synthetic intermediates that can be further elaborated.

Application Note:

This protocol describes the photochemical synthesis of 1,1-diiodo-2,2,3,3-tetramethylcyclopropane from 2,3-dimethyl-2-butene (B165504) and iodoform. The reaction is carried out under irradiation with a medium-pressure mercury lamp. The yield is moderate, and the product can be purified by distillation.

Experimental Protocol:

Synthesis of 1,1-diiodo-2,2,3,3-tetramethylcyclopropane [1]

  • In a Pyrex flask, dissolve 8.4 g (0.10 mol) of 2,3-dimethyl-2-butene and 39.4 g (0.10 mol) of iodoform in 150 mL of dichloromethane (B109758).

  • Irradiate the solution with a 450-watt Hanovia medium-pressure mercury lamp while maintaining the temperature at 10-15°C with a water bath.

  • Monitor the reaction by observing the disappearance of the yellow color of iodoform. The irradiation is typically complete after 8-10 hours.

  • After the reaction is complete, wash the reaction mixture with 50 mL of 5% aqueous sodium thiosulfate (B1220275) solution, then with 50 mL of water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Distill the residue under vacuum to obtain the product.

Quantitative Data:
AlkeneProductReagentsYieldBoiling Point (°C/mmHg)
2,3-Dimethyl-2-butene1,1-Diiodo-2,2,3,3-tetramethylcyclopropaneCHI₃, CH₂Cl₂, hv63-67%98-100/2

Experimental Workflow:

Photochemical_Cyclopropanation Photochemical Cyclopropanation Workflow start Start dissolve Dissolve 2,3-dimethyl-2-butene and iodoform in CH₂Cl₂ start->dissolve irradiate Irradiate with Hg lamp at 10-15°C dissolve->irradiate monitor Monitor disappearance of yellow color irradiate->monitor workup Aqueous workup with Na₂S₂O₃ and water monitor->workup dry Dry over MgSO₄ workup->dry evaporate Evaporate solvent dry->evaporate distill Vacuum distill evaporate->distill product 1,1-Diiodo-2,2,3,3- tetramethylcyclopropane distill->product end End product->end

Caption: Workflow for Photochemical Cyclopropanation.

Iodoform in Simmons-Smith Type Reactions

While the classic Simmons-Smith reaction utilizes diiodomethane, iodoform can be employed in modified procedures to generate iodinated cyclopropanes. These reactions often involve the use of a zinc-copper couple or diethylzinc (B1219324) to form a zinc carbenoid species.

Application Note:

This protocol provides an example of a Simmons-Smith type reaction using iodoform for the synthesis of a halogenated cyclopropane (B1198618) derivative of vindoline (B23647), a complex alkaloid. This demonstrates the utility of iodoform in the synthesis of structurally complex molecules.

Experimental Protocol:

Synthesis of 14,15-Iodocyclopropanovindoline

  • To a stirred solution of the vindoline derivative (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add diethylzinc (2.0 eq) at 0°C.

  • To this mixture, add a solution of iodoform (1.5 eq) in anhydrous dichloromethane dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired iodinated cyclopropane derivative.

Quantitative Data:
Starting MaterialProductReagentsYield
Vindoline derivative14,15-IodocyclopropanovindolineCHI₃, Et₂Zn, CH₂Cl₂22%

Logical Relationship:

Simmons_Smith_Iodoform Iodoform in Simmons-Smith Type Reaction iodoform Iodoform (CHI₃) carbenoid Zinc Carbenoid (ICH₂ZnEt or I₂CHZnEt) iodoform->carbenoid diethylzinc Diethylzinc (Et₂Zn) diethylzinc->carbenoid cyclopropane Iodinated Cyclopropane carbenoid->cyclopropane alkene Alkene (Vindoline derivative) alkene->cyclopropane

Caption: Formation of Iodinated Cyclopropane.

References

Application Notes and Protocols for Formyl Iodide as a Reagent in Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of In Situ Generated Formyl Iodide in Modern Carbonylation Chemistry

Formyl iodide, in its free form, is a highly reactive and unstable species. In modern organic synthesis, it is not utilized as a discrete, isolable reagent. Instead, the concept of "formyl iodide as a reagent" is realized through the in situ generation of reactive formylating agents in the presence of an iodide source. This is most prominently observed in the palladium-catalyzed carbonylation of aryl, vinyl, and heteroaryl iodides, where a formal "formyl iodide" equivalent is generated within the catalytic cycle. These reactions offer a safer and more convenient alternative to the use of highly toxic and gaseous carbon monoxide.

The primary application discussed herein involves the palladium-catalyzed reductive carbonylation of aryl iodides, utilizing formic acid as a practical and environmentally benign source of the formyl group.[1][2] In this context, the aryl iodide substrate itself provides the iodide component of the key intermediate. This methodology is of significant interest to drug development professionals due to its broad functional group tolerance and applicability to the synthesis of aromatic aldehydes, which are crucial building blocks in many pharmaceutical compounds.

Application: Palladium-Catalyzed Formylation of Aryl Iodides with Formic Acid

This application focuses on the synthesis of aromatic aldehydes from aryl iodides, where formic acid serves dually as a convenient C1 source and, in some cases, as a reducing agent.[2] The overall transformation is a reductive carbonylation that avoids the need for high pressures of CO gas.

General Reaction Scheme:

Caption: Proposed catalytic cycle for the formylation of aryl iodides.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start: Dry Schlenk Tube add_reagents Add Ar-I, Pd(OAc)₂, PPh₃ start->add_reagents add_solvents Add DMF, DBU, HCOOH add_reagents->add_solvents reaction Seal and Heat at 80°C for 12h add_solvents->reaction workup Cool, Quench with HCl, Extract with EtOAc reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification end End: Isolated Aldehyde purification->end

Caption: Step-by-step experimental workflow for aldehyde synthesis.

Safety and Handling Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care, ensuring adequate ventilation and appropriate PPE.

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong base and can be irritating. Avoid contact with skin and eyes.

  • Solvents: DMF is a combustible liquid and a potential reproductive toxin. Use in a fume hood and away from ignition sources.

  • Inert Atmosphere: The use of a Schlenk line or glovebox is recommended to ensure the reaction is carried out under an inert atmosphere, as the palladium(0) catalyst can be sensitive to air.

This document provides a summary and procedural guide based on published research. Users should consult the original literature for more detailed information and perform their own risk assessments before undertaking any experimental work.

References

Application Notes and Protocols for Formamidinium Iodide Spin Coating Techniques in Perovskite Film Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the fabrication of high-quality formamidinium lead iodide (FAPbI3) perovskite films using spin coating techniques. The following sections cover both one-step and two-step deposition methods, including anti-solvent engineering, to enable reproducible and efficient perovskite layer formation for various optoelectronic applications.

Introduction to FAPbI3 Perovskite Films

Formamidinium lead iodide (FAPbI3) is a perovskite material with significant potential for high-efficiency and stable solar cells due to its ideal bandgap and thermal stability.[1][2] The quality of the FAPbI3 thin film is paramount to device performance, with spin coating being a widely adopted deposition method due to its simplicity and ability to produce uniform films.[3][4] This document outlines optimized spin coating protocols to achieve high-quality FAPbI3 films with large grain sizes and minimal defects.

One-Step Spin Coating with Anti-Solvent Engineering

The one-step method involves spin coating a precursor solution containing both formamidinium iodide (FAI) and lead iodide (PbI2) onto a substrate.[5] To control the rapid crystallization and improve film morphology, an anti-solvent is typically dripped onto the spinning substrate.[3][6] This induces rapid supersaturation and nucleation, leading to a more uniform and dense perovskite layer.[7]

Experimental Protocol: One-Step Deposition
  • Precursor Solution Preparation:

    • Dissolve FAI and PbI2 in a molar ratio of approximately 1:1 in a co-solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).[5][8] Additives like methylammonium (B1206745) chloride (MACl) can be included to improve film quality.[8] A typical concentration is 1.35 M.[5]

    • Stir the solution at a moderate temperature (e.g., 60°C) for at least one hour to ensure complete dissolution.[8]

  • Spin Coating and Anti-Solvent Quenching:

    • Dispense the perovskite precursor solution onto the substrate.

    • Spin coat the substrate at a speed of 4000-5000 rpm for 20-30 seconds.[5][8]

    • During the spin coating process, typically after 9-17 seconds, drip a controlled volume (e.g., 300-400 µL) of an anti-solvent such as ethyl acetate (B1210297) or chlorobenzene (B131634) onto the center of the spinning substrate.[5][8]

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at a specific temperature, for instance, a two-step annealing process of 100°C for 1 minute followed by 150-165°C for 10-12 minutes.[8]

Visualization of the One-Step Workflow

OneStepWorkflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment Prep Prepare FAI/PbI2 Precursor Solution SpinCoat Spin Coat Precursor Solution Prep->SpinCoat AntiSolvent Drip Anti-Solvent SpinCoat->AntiSolvent During spin Anneal Anneal Film AntiSolvent->Anneal

One-Step Spin Coating Workflow.

Two-Step Sequential Spin Coating

The two-step method separates the deposition of PbI2 and FAI, offering better control over the film morphology and reaction kinetics.[2][9] First, a layer of PbI2 is deposited, which is then converted to perovskite by spin coating a solution of FAI on top.[2][3]

Experimental Protocol: Two-Step Deposition
  • Lead Iodide (PbI2) Deposition:

    • Prepare a solution of PbI2 in a solvent such as DMF (e.g., 0.46 g/mL).[3]

    • Spin coat the PbI2 solution onto the substrate at a speed of around 3000 rpm for 30 seconds.[3]

    • Anneal the PbI2 film at 70°C for 10 minutes.[3]

  • Formamidinium Iodide (FAI) Conversion:

    • Prepare a solution of FAI in a suitable solvent like isopropanol (B130326) (IPA), n-butanol, or tert-butanol (B103910) (e.g., 50 mg/mL).[2][3]

    • Spin coat the FAI solution onto the PbI2 layer at a speed of 1500-2500 rpm for 15 seconds.[3]

  • Final Annealing:

    • Anneal the resulting film at a higher temperature, typically around 170°C for 10 minutes, to facilitate the complete conversion to the α-FAPbI3 phase.[3]

Data on Two-Step Deposition Parameters
ParameterValueReference
PbI2 Solution
SolventDMF[3]
Concentration0.46 g/mL[3]
Spin Speed3000 rpm[3]
Spin Time30 s[3]
Annealing70°C for 10 min[3]
FAI Solution
SolventsIsopropanol (IPA), n-Butanol, tert-Butanol[2][10]
Concentration50 mg/mL[3]
Spin Speed1500-2500 rpm[3]
Spin Time15 s[3]
Final Annealing 170°C for 10 min[3]
Resulting Grain Size
with IPA0.2-0.5 µm[10]
with n-Butanol0.2-1 µm[10]
with tert-Butanol2-5 µm[10]

Visualization of the Two-Step Workflow

TwoStepWorkflow cluster_step1 Step 1: PbI2 Deposition cluster_step2 Step 2: FAI Conversion cluster_final Final Annealing PrepPbI2 Prepare PbI2 Solution SpinPbI2 Spin Coat PbI2 PrepPbI2->SpinPbI2 AnnealPbI2 Anneal PbI2 Film SpinPbI2->AnnealPbI2 SpinFAI Spin Coat FAI AnnealPbI2->SpinFAI PrepFAI Prepare FAI Solution PrepFAI->SpinFAI FinalAnneal Final Annealing SpinFAI->FinalAnneal

Two-Step Spin Coating Workflow.

Influence of Solvents and Additives

The choice of solvents and the use of additives play a crucial role in determining the final perovskite film quality.

  • Solvents for FAI in Two-Step Method: The solvent used for the FAI solution significantly impacts the grain size of the resulting FAPbI3 film.[2][10] For instance, using tert-butanol has been shown to produce significantly larger grain sizes (2-5 µm) compared to isopropanol (0.2-0.5 µm).[10] This is attributed to differences in solvent viscosity, electric permittivity, and polarizability.[2][10]

  • Anti-Solvents in One-Step Method: The properties of the anti-solvent, such as boiling point and polarity, affect the nucleation and growth kinetics of the perovskite crystals.[7] Anti-solvents with lower boiling points can evaporate more quickly, influencing the drying dynamics and final film morphology.[7]

  • Additives: Additives can be incorporated into the precursor solution or used in post-treatment steps to passivate defects, enhance crystallinity, and improve the stability of the perovskite film.[1] For example, polyvinylpyrrolidone (B124986) (PVP) has been used as a stabilization additive.[11]

Characterization of FAPbI3 Films

To evaluate the quality of the fabricated FAPbI3 films, several characterization techniques are essential:

  • X-ray Diffraction (XRD): To confirm the formation of the desired α-phase of FAPbI3 and assess the crystallinity and orientation of the film.[2]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and compactness of the perovskite layer.[2]

  • UV-Vis Absorption Spectroscopy: To determine the optical bandgap and confirm the characteristic absorption spectrum of the α-FAPbI3 phase.[2]

  • Photoluminescence (PL) Spectroscopy: To investigate the radiative recombination properties and defect densities within the film.[1]

Conclusion

The spin coating technique, in both its one-step and two-step variations, offers a versatile and effective method for fabricating high-quality formamidinium lead iodide perovskite films. Careful control over precursor solution composition, spin coating parameters, anti-solvent application, and annealing conditions is critical for achieving desirable film properties. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their FAPbI3 film fabrication processes for advanced optoelectronic device applications.

References

Application Notes and Protocols: Iodoform Test for Secondary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Iodoform (B1672029) Test is a qualitative and quantitative analytical method used to identify the presence of specific structural motifs in organic compounds. In the context of alcohol chemistry, it is a crucial tool for the identification of secondary alcohols possessing a methyl group on the carbon atom bearing the hydroxyl group (R-CH(OH)-CH₃). This test is also responsive to ethanol (B145695), the only primary alcohol to yield a positive result, and methyl ketones (R-CO-CH₃).[1][2][3][4] The reaction is characterized by the formation of a pale yellow precipitate of iodoform (triiodomethane, CHI₃), which has a distinct "antiseptic" or "hospital" odor.[2][5]

These application notes provide a detailed procedure for performing the iodoform test for the identification and potential quantification of secondary alcohols, outlining the underlying chemical principles, experimental protocols, and data interpretation.

Principle of the Iodoform Test

The iodoform test is a specific example of the haloform reaction. For secondary alcohols, the reaction proceeds in two main stages in the presence of iodine and a strong base (e.g., sodium hydroxide):

  • Oxidation: The secondary alcohol is first oxidized by the hypoiodite (B1233010) ion (formed from the reaction of iodine and hydroxide) to a methyl ketone.[6][7]

  • Haloform Reaction: The resulting methyl ketone then undergoes the haloform reaction itself. This involves a three-step mechanism:

    • Enolate Formation: A hydroxide (B78521) ion removes an acidic alpha-hydrogen from the methyl group, forming an enolate ion.

    • Iodination: The enolate ion reacts with iodine, substituting the three hydrogen atoms of the methyl group with iodine atoms.

    • Cleavage: A hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the C-C bond and the formation of a carboxylate salt and the triiodomethyl anion (CI₃⁻). This anion is then protonated by the solvent or the carboxylic acid to form the iodoform precipitate.

Only secondary alcohols that can be oxidized to a methyl ketone will give a positive iodoform test. For example, propan-2-ol will give a positive test, while propan-1-ol will not.[2][8]

Experimental Protocols

Qualitative Identification of Secondary Alcohols

This protocol is designed for the rapid identification of secondary alcohols containing the CH₃CH(OH)- structural unit.

Materials:

  • Test sample (secondary alcohol)

  • Iodine-Potassium Iodide (I₂-KI) solution (Lugol's solution) or Iodine solution

  • 10% Sodium Hydroxide (NaOH) solution

  • Test tubes

  • Water bath

  • Pipettes or droppers

Procedure:

  • In a clean test tube, add 1 mL of the alcohol sample.

  • Add 2 mL of the Iodine-Potassium Iodide solution.

  • Add 10% sodium hydroxide solution dropwise, shaking the test tube after each addition, until the brown color of the iodine just disappears.

  • If no precipitate forms in the cold, gently warm the test tube in a water bath at approximately 60°C for a few minutes.[9]

  • Observe the formation of any precipitate.

Expected Results:

  • Positive Test: Formation of a pale yellow precipitate of iodoform (CHI₃), often accompanied by a characteristic medicinal smell. This indicates the presence of a secondary alcohol with a methyl group on the hydroxyl-bearing carbon.

  • Negative Test: No yellow precipitate is formed.

Table 1: Qualitative Results for Various Alcohols

AlcoholStructureIodoform Test Result
Propan-2-olCH₃CH(OH)CH₃Positive
Butan-2-olCH₃CH(OH)CH₂CH₃Positive
Pentan-2-olCH₃CH(OH)CH₂CH₂CH₃Positive
Propan-1-olCH₃CH₂CH₂OHNegative
Pentan-3-olCH₃CH₂CH(OH)CH₂CH₃Negative
tert-Butyl alcohol(CH₃)₃COHNegative
Quantitative Analysis of a Secondary Alcohol (Isopropanol) via Turbidimetry

This protocol provides a method for the quantitative determination of isopropanol (B130326) (a representative secondary alcohol) based on the turbidity produced by the iodoform precipitate. The absorbance of the resulting suspension is measured using a spectrophotometer.[5]

Materials:

  • Isopropanol standards of known concentrations

  • Iodine solution (e.g., 0.1 M in KI)

  • Sodium Hydroxide solution (e.g., 2 M)

  • Spectrophotometer or turbidimeter

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of isopropanol standards of varying concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) in distilled water.

    • For each standard, place a known volume (e.g., 1 mL) into a cuvette.

    • Add a fixed volume of the iodine solution (e.g., 1 mL) followed by a fixed volume of the NaOH solution (e.g., 1 mL).

    • Mix the contents of the cuvette thoroughly and allow the reaction to proceed for a fixed time (e.g., 5 minutes) to allow for the formation of the iodoform precipitate.

    • Measure the absorbance of the resulting turbid solution at a suitable wavelength (e.g., 700 nm, where the iodoform does not absorb but the turbidity can be measured).

    • Plot a graph of absorbance versus the concentration of the isopropanol standards to generate a calibration curve.

  • Analysis of Unknown Sample:

    • Treat the unknown sample containing isopropanol in the same manner as the standards.

    • Measure the absorbance of the sample.

    • Determine the concentration of isopropanol in the unknown sample by interpolating its absorbance on the calibration curve.

Table 2: Example Calibration Data for Isopropanol Analysis

Isopropanol Concentration (% v/v)Absorbance at 700 nm (Arbitrary Units)
100.15
200.31
300.44
400.60
500.76

Note: The kinetic reaction rate for ethanol is observed to be slower than that of isopropanol.[5]

Visualizations

Experimental Workflow for Qualitative Iodoform Test

G Figure 1. Experimental Workflow for Qualitative Iodoform Test A 1. Add 1 mL of secondary alcohol sample to a test tube. B 2. Add 2 mL of Iodine-Potassium Iodide solution. A->B C 3. Add 10% NaOH solution dropwise until the brown color disappears. B->C D 4. Observe for precipitate in the cold. C->D E 5. If no precipitate, warm in a water bath (60°C). D->E No precipitate F Positive Result: Yellow precipitate of iodoform. D->F Precipitate forms E->F Precipitate forms G Negative Result: No yellow precipitate. E->G No precipitate

Caption: Workflow for the qualitative iodoform test.

Chemical Mechanism of the Iodoform Test for a Secondary Alcohol

G Figure 2. Mechanism of the Iodoform Test for a Secondary Alcohol cluster_oxidation Step 1: Oxidation cluster_haloform Step 2: Haloform Reaction A Secondary Alcohol (R-CH(OH)-CH₃) B Methyl Ketone (R-CO-CH₃) A->B + I₂ / OH⁻ C Enolate Formation B->C + OH⁻ D Iodination (repeated 3x) C->D + I₂ E Tri-iodinated Ketone (R-CO-CI₃) D->E F Nucleophilic Attack by OH⁻ E->F + OH⁻ G Tetrahedral Intermediate F->G H Cleavage G->H I Carboxylate (R-COO⁻) + Iodoform (CHI₃) H->I

Caption: Reaction mechanism of the iodoform test.

References

Application Notes and Protocols: Iodoform as a Versatile Iodine Source in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoform (B1672029) (triiodomethane, CHI₃), a pale yellow, crystalline solid, has long been recognized in chemistry, primarily for its role in the iodoform test for the identification of methyl ketones and certain alcohols. While its antiseptic properties are also well-documented, its application as a reagent in modern organic synthesis has evolved significantly. This document provides detailed application notes and protocols for the use of iodoform as a practical and efficient source of iodine in contemporary, visible-light-mediated organic transformations.

Historically, the use of iodoform in synthesis was somewhat limited. However, recent advancements in photochemistry have highlighted its utility as a precursor for radical species under mild, visible-light irradiation. This has led to the development of novel methodologies for the formation of carbon-iodine bonds, which are crucial intermediates in cross-coupling reactions and other synthetic transformations.

These application notes will focus on two key examples of iodoform's utility in modern synthesis: the deoxygenative iodination of alcohols and the stereoselective radical trans-iodoalkylation of terminal alkynes. The protocols provided are based on recently published, peer-reviewed research and are intended to be a practical guide for researchers in organic and medicinal chemistry.

Visible-Light-Driven Deoxygenative Iodination of Alcohols

This protocol describes a photocatalyst-free method for the conversion of alcohols to their corresponding iodides using iodoform as the iodine source. The reaction is driven by visible light and offers a mild and efficient alternative to traditional methods of alcohol iodination.

Reaction Principle

The reaction is initiated by the homolytic cleavage of a carbon-iodine bond in iodoform upon irradiation with visible light, generating a diiodomethyl radical and an iodine radical. These reactive intermediates then participate in a radical chain reaction that ultimately converts the starting alcohol to the corresponding alkyl iodide.

Experimental Protocol

Materials:

  • Starting alcohol

  • Iodoform (CHI₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • White LED lamp (e.g., 24 W)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the starting alcohol (1.0 equiv.) and iodoform (2.0 equiv.).

  • Add anhydrous DMF to achieve a 0.1 M concentration of the starting alcohol.

  • Seal the Schlenk tube and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Place the sealed tube approximately 5 cm from a white LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for the specified time (see Table 1). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkyl iodide.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the results for the deoxygenative iodination of a variety of alcohol substrates.

EntryStarting AlcoholProductTime (h)Yield (%)
11-Phenylethanol1-Iodo-1-phenylethane1292
24-Methoxybenzyl alcohol4-Methoxybenzyl iodide1285
3Cinnamyl alcoholCinnamyl iodide1288
4CyclohexanolIodocyclohexane2475
51-Octanol1-Iodooctane2465
62-Adamantanol2-Iodoadamantane2482

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Reaction Mechanism prep 1. Prepare Reaction Mixture (Alcohol, Iodoform, DMF) degas 2. Degas with N2/Ar prep->degas irradiate 3. Irradiate with White LED (Room Temperature) degas->irradiate quench 4. Quench with Na2S2O3 irradiate->quench extract 5. Extraction quench->extract purify 6. Column Chromatography extract->purify product Final Product (Alkyl Iodide) purify->product initiation Initiation: CHI3 + hν → •CHI2 + •I propagation1 Propagation Step 1: Alcohol + •I → Alkoxy Radical + HI initiation->propagation1 propagation2 Propagation Step 2: Alkoxy Radical → Alkyl Radical + Formaldehyde propagation1->propagation2 propagation3 Propagation Step 3: Alkyl Radical + CHI3 → Alkyl Iodide + •CHI2 propagation2->propagation3 propagation3->initiation Chain Propagation termination Termination: Radical Combination propagation3->termination G cluster_pathway Reaction Pathway start Starting Materials: Terminal Alkyne, 1,3-Dicarbonyl, Iodoform initiation Initiation: CHI3 + Blue Light → •CHI2 + •I start->initiation radical_gen Radical Generation: 1,3-Dicarbonyl + •I → Carbon Radical initiation->radical_gen addition Radical Addition: Carbon Radical + Alkyne → Alkenyl Radical radical_gen->addition iodine_transfer Iodine Atom Transfer: Alkenyl Radical + CHI3 → trans-Vinyl Iodide + •CHI2 addition->iodine_transfer iodine_transfer->initiation Chain Propagation product Final Product: (trans-Vinyl Iodide) iodine_transfer->product

Application Notes and Protocols: A Theoretical Approach to the Synthesis of Formyl Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a theoretical experimental protocol for the synthesis of formyl iodide, a compound for which there are no established and validated preparation methods in the scientific literature. The proposed methodology is an adaptation of a general procedure for the synthesis of acyl iodides from carboxylic acids utilizing a diphenylphosphine (B32561) oxide and iodine binary system.[1][2][3] Due to the presumed high reactivity and instability of formyl iodide, this protocol is intended for experienced researchers in a controlled laboratory setting and should be approached as an exploratory synthetic route. All procedures described herein are hypothetical and have not been experimentally validated.

Introduction

Formyl iodide (CHIO) is the simplest acyl iodide. While other acyl halides, such as acyl chlorides, are common reagents in organic synthesis, formyl iodide is not commercially available and its synthesis is not well-documented.[4][5] Acyl iodides are generally known to be highly reactive acylating agents, owing to the low bond dissociation energy of the carbon-iodine bond and the excellent leaving group ability of the iodide ion.[1] This high reactivity often correlates with low stability, making isolation and storage challenging.[4]

The protocol outlined in this application note is based on a recently developed method for the direct conversion of carboxylic acids to acyl iodides.[1][2][3] This approach is presented as a potential route to formyl iodide from formic acid. Researchers attempting this synthesis should be aware of the potential for rapid decomposition of the product and may need to consider in situ generation and use.

Proposed Experimental Protocol

This protocol is a hypothetical adaptation and should be performed with extreme caution, starting on a very small scale.

2.1. Materials and Equipment

  • Formic acid (HCOOH), anhydrous (≥99%)

  • Diphenylphosphine oxide (Ph₂P(O)H)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and heating plate

  • Syringes and cannulas for liquid transfers

  • Low-temperature cooling bath (e.g., dry ice/acetone)

2.2. Reaction Setup

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used as the reaction vessel.

  • The reaction should be conducted under a positive pressure of an inert gas (nitrogen or argon) throughout the procedure.

2.3. Synthetic Procedure

  • To the reaction flask, add diphenylphosphine oxide (1.0 mmol).

  • Add anhydrous solvent (e.g., 5 mL of dichloromethane) to the flask via syringe.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.0 mmol) to the stirred solution. The mixture is expected to change color.

  • After stirring for 10-15 minutes at 0 °C, add anhydrous formic acid (1.0 mmol) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 1-2 hours), monitoring the reaction progress by appropriate analytical methods if possible (e.g., IR spectroscopy, looking for the appearance of a new carbonyl stretch).

2.4. Work-up and Isolation (Theoretical)

Given the likely instability of formyl iodide, it is recommended to use the resulting solution directly for subsequent reactions. If isolation is attempted, the following is a speculative procedure:

  • The reaction mixture could be filtered under inert atmosphere to remove any solid byproducts.

  • Removal of the solvent under reduced pressure at low temperature might yield crude formyl iodide. Further purification by distillation is likely to lead to decomposition.

Data Presentation

As this is a theoretical protocol, no experimental data for the synthesis of formyl iodide is available. The following table summarizes the proposed reaction parameters.

ParameterProposed Value/ConditionNotes
Reactants
Formic Acid1.0 mmolMust be anhydrous.
Diphenylphosphine Oxide1.0 mmolReagent for the in situ generation of the iodinating agent.
Iodine1.0 mmolThe iodine source.
Solvent Anhydrous DichloromethaneOther anhydrous, non-protic solvents could be explored.
Temperature 0 °C to Room TemperatureLow temperature for initial mixing, then warming to proceed.
Reaction Time 1-2 hours (estimated)Requires optimization and monitoring.
Yield UnknownExpected to be variable and highly dependent on conditions and stability of the product.

Safety, Handling, and Storage

  • Safety: Acyl halides are corrosive and lachrymatory. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn.[6] Anhydrous reagents can react violently with water.

  • Handling: Formyl iodide is expected to be highly moisture-sensitive and thermally unstable. All manipulations should be carried out under an inert atmosphere. Solutions of formyl iodide, if successfully prepared, should be used immediately.

  • Storage: Due to its probable instability, long-term storage of formyl iodide is not recommended. If a solution is prepared, it should be kept at low temperatures (e.g., -20 °C or below) under an inert atmosphere for a short period.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Synthesis cluster_workup Product Handling setup Flame-dried two-necked flask under N2/Ar add_ph2po Add Diphenylphosphine Oxide and Solvent setup->add_ph2po cool Cool to 0 °C add_ph2po->cool add_i2 Add Iodine cool->add_i2 add_hcooh Add Formic Acid add_i2->add_hcooh react Stir at Room Temperature (1-2h) add_hcooh->react in_situ Use in situ for subsequent reaction react->in_situ Recommended isolation Attempted Isolation (Low Temp, Inert Atm.) react->isolation High Risk of Decomposition

Caption: Proposed workflow for the synthesis of formyl iodide.

Conclusion

The synthesis of formyl iodide represents a significant challenge due to its inherent instability. The protocol described in this application note is a theoretical adaptation of a general method for acyl iodide synthesis and has not been experimentally verified. It is intended to serve as a starting point for researchers interested in exploring the chemistry of this elusive compound. Extreme caution and a thorough understanding of handling highly reactive reagents are paramount for any experimental investigation based on this proposed methodology.

References

Application Notes and Protocols for the Iodoform Test in Acetaldehyde Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the identification of acetaldehyde (B116499) using the iodoform (B1672029) test. This versatile test can be employed for both qualitative confirmation and quantitative determination of acetaldehyde.

Introduction

The iodoform test is a chemical method used to identify the presence of methyl ketones (R-CO-CH₃) and secondary alcohols with a methyl group in the alpha position (R-CH(OH)-CH₃).[1][2][3] Acetaldehyde (CH₃CHO) is the only aldehyde that gives a positive iodoform test because it possesses the requisite CH₃CO- group.[1][4] The reaction involves the use of iodine and a base (typically sodium hydroxide) which, in the presence of a suitable compound, produces a characteristic yellow precipitate of iodoform (triiodomethane, CHI₃).[1][3] This precipitate is readily identifiable by its color and distinct "antiseptic" or medicinal odor.[1][5]

The test is highly valuable in synthetic chemistry and quality control for distinguishing acetaldehyde and ethanol (B145695) from other aldehydes and primary alcohols, respectively.[5] Ethanol, being a primary alcohol, gives a positive test because it is first oxidized to acetaldehyde under the reaction conditions.[4][5]

Principle of the Reaction

The iodoform test proceeds via the haloform reaction. In the presence of a base, the methyl group of acetaldehyde is successively iodinated to form a triiodomethyl group (-CI₃).[4] Subsequently, the bond between the carbonyl carbon and the triiodomethyl group is cleaved by the hydroxide (B78521) ion, yielding iodoform (a yellow solid) and a formate (B1220265) salt.[6]

Data Presentation

Qualitative Observations

A positive iodoform test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃).[4][5]

ObservationInterpretation
Formation of a yellow precipitatePositive test: Acetaldehyde or a compound containing a methyl ketone group is present.
No precipitate formationNegative test: Acetaldehyde and other methyl ketones are absent.
Quantitative Analysis Data

A quantitative method for the determination of acetaldehyde can be achieved by reacting it to form iodoform, followed by extraction and spectrophotometric analysis.[7]

ParameterValueReference
Wavelength of Max. Absorbance (λmax) of Iodoform347 nm (in Chloroform)[7]
Iodoform Yield from Acetaldehyde58%[7]
Potential Interferences

Several compounds can interfere with the iodoform test for acetaldehyde.[7]

Interfering CompoundAmount Causing Interference
Methyl-isopropyl-ketone< 0.03 mg
Mesityl-oxide< 0.03 mg
Aldol< 0.03 mg
Isobutyraldehyde< 1 mg
Isopropyl-alcohol< 1 mg
sec-Butyl-alcohol< 1 mg

Experimental Protocols

Reagent Preparation
  • Iodine-Potassium Iodide (I₂-KI) Solution: Dissolve 10 g of potassium iodide (KI) and 5 g of iodine (I₂) in 100 mL of distilled water.

  • 10% Sodium Hydroxide (NaOH) Solution: Dissolve 10 g of NaOH pellets in 100 mL of distilled water.

  • 5% Sodium Hypochlorite (NaOCl) Solution: Commercially available or freshly prepared.

  • Chloroform (B151607) (CHCl₃): For quantitative analysis.

Safety Precautions: Iodine, sodium hydroxide, and chloroform are hazardous. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol for Qualitative Identification of Acetaldehyde

This protocol is designed for the rapid, qualitative detection of acetaldehyde.

  • Sample Preparation: Dissolve a few drops or a small amount of the test sample in a suitable solvent (e.g., water or dioxane) in a test tube.

  • Addition of Iodine: Add the I₂-KI solution dropwise until the solution retains a distinct brown color.

  • Addition of Base: Add 10% NaOH solution dropwise, with shaking, until the brown color of the iodine disappears.

  • Observation: A positive test is indicated by the formation of a yellow precipitate of iodoform. If no precipitate forms at room temperature, gently warm the mixture in a water bath.

  • Confirmation: The identity of the precipitate can be confirmed by its characteristic antiseptic smell.

Protocol for Quantitative Determination of Acetaldehyde

This protocol utilizes the iodoform reaction followed by UV-Vis spectrophotometry for the quantification of acetaldehyde.[7]

  • Reaction Mixture: In a reaction vessel, add the sample containing acetaldehyde (up to 0.5 mg).[7]

  • Reagent Addition: Add 3.3 mL of 20% sodium hydroxide solution, followed by 10 mL of 20% iodine solution.[7] Finally, add the sample.

  • Incubation: Allow the reaction to proceed for a set amount of time, as determined by optimization experiments.

  • Extraction: Extract the formed iodoform with a known volume of chloroform.

  • Spectrophotometric Measurement: Measure the absorbance of the chloroform extract at 347 nm using a UV-Vis spectrophotometer.[7]

  • Quantification: Calculate the concentration of acetaldehyde based on a standard calibration curve prepared with known concentrations of acetaldehyde.

Visualizations

Iodoform_Reaction_Mechanism acetaldehyde Acetaldehyde (CH₃CHO) enolate Enolate Ion acetaldehyde->enolate OH⁻ triiodo Triiodoacetaldehyde (CI₃CHO) enolate->triiodo 3I₂ tetrahedral Tetrahedral Intermediate triiodo->tetrahedral OH⁻ iodoform Iodoform (CHI₃) tetrahedral->iodoform Protonation formate Formate Ion (HCOO⁻) tetrahedral->formate

Caption: Chemical reaction mechanism of the iodoform test with acetaldehyde.

Experimental_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis sample_prep_qual Sample Preparation add_iodine Add I₂-KI Solution sample_prep_qual->add_iodine add_naoh Add NaOH Solution add_iodine->add_naoh observe_qual Observe for Precipitate add_naoh->observe_qual result_qual Positive/Negative Result observe_qual->result_qual sample_prep_quant Sample Preparation reaction Iodoform Reaction sample_prep_quant->reaction extraction Solvent Extraction reaction->extraction measurement UV-Vis Measurement (347 nm) extraction->measurement quantification Quantification measurement->quantification

Caption: Experimental workflows for qualitative and quantitative iodoform tests.

References

Application Notes & Protocols: Haloform Reaction for the Synthesis of Carboxylic Acids from Methyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The haloform reaction is a well-established and synthetically valuable organic reaction that facilitates the conversion of methyl ketones into carboxylic acids.[1] Discovered in 1822, it is one of the oldest known organic reactions and remains a crucial tool in modern synthesis.[2][3] The reaction involves the exhaustive halogenation of the methyl group of a ketone in the presence of a base, followed by the cleavage of a carbon-carbon bond to yield a carboxylate and a haloform (CHX₃, where X is Cl, Br, or I).[4][5]

This transformation is particularly useful in drug development and complex molecule synthesis as it provides a reliable method for generating a carboxylic acid functional group, shortening a carbon chain by one unit.[3][6] The starting materials, methyl ketones, are often readily available or easily synthesized. The reaction is also the basis for the classic iodoform (B1672029) test, a qualitative chemical test to identify the presence of methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[2][7]

Reaction Mechanism

The haloform reaction proceeds in two distinct phases under basic conditions: exhaustive α-halogenation followed by nucleophilic acyl substitution.[3]

  • Enolate Formation and Halogenation: A hydroxide (B78521) ion abstracts an acidic α-proton from the methyl ketone to form an enolate. This enolate then acts as a nucleophile, attacking the diatomic halogen (e.g., Br₂, Cl₂, I₂).[8]

  • Repeated Halogenation: This process of deprotonation and halogenation is repeated two more times. Each successive halogenation increases the acidity of the remaining α-protons, ensuring the reaction proceeds to completion, forming a trihalomethyl ketone.[4][9]

  • Nucleophilic Attack and Cleavage: A hydroxide ion performs a nucleophilic attack on the electrophilic carbonyl carbon of the trihalomethyl ketone.[8]

  • Formation of Products: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the trihalomethyl anion (-CX₃) as a leaving group. This is a rare instance of C-C bond cleavage, possible because the three electron-withdrawing halogen atoms stabilize the negative charge on the leaving group.[4][9]

  • Acid-Base Reaction: The strongly basic trihalomethyl anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the haloform (e.g., chloroform (B151607), bromoform, or iodoform).[8][9]

  • Protonation: An acidic workup in the final step protonates the carboxylate salt to give the final carboxylic acid product.[5]

Haloform_Mechanism start_node R-CO-CH₃ (Methyl Ketone) enolate_node Enolate Intermediate start_node->enolate_node monohalo_node R-CO-CH₂X enolate_node->monohalo_node dihalo_node R-CO-CHX₂ monohalo_node->dihalo_node Repeat 2x (OH⁻, X₂) trihalo_node R-CO-CX₃ (Trihalomethyl Ketone) monohalo_node->trihalo_node ... tetrahedral_node Tetrahedral Intermediate trihalo_node->tetrahedral_node carboxylate_node R-COO⁻ (Carboxylate) tetrahedral_node->carboxylate_node Cleavage haloform_node CHX₃ (Haloform) tetrahedral_node->haloform_node + H⁺ from RCOOH acid_node R-COOH (Carboxylic Acid) carboxylate_node->acid_node

Figure 1: Mechanism of the Haloform Reaction.

Substrate Scope and Limitations

  • Applicable Substrates: The reaction is broadly applicable to methyl ketones (R-CO-CH₃).[2] Secondary alcohols that can be oxidized to methyl ketones under the reaction conditions (e.g., isopropanol) also yield a positive result. Ethanol (B145695) and acetaldehyde (B116499) are the only primary alcohol and aldehyde, respectively, that undergo this reaction.[2][8]

  • Halogens: Chlorine, bromine, and iodine are effective halogens for this transformation.[6] Sodium hypochlorite (B82951) (bleach) is a common, inexpensive, and convenient reagent.[10]

  • Limitations: The reaction cannot be used to prepare fluoroform (CHF₃) because the hypofluorite (B1221730) ion is highly unstable.[2][8] Substrates with other α-protons may lead to side reactions, although halogenation at the methyl group is generally faster due to the increasing acidity with each halogenation.[4]

Quantitative Data Summary

The haloform reaction generally proceeds in good to excellent yields. The choice of halogen, base, and reaction conditions can be optimized for specific substrates.

Substrate (Methyl Ketone)Halogenating AgentProduct (Carboxylic Acid)Yield (%)Reference
PropiophenoneSodium Hypochlorite (NaOCl)Benzoic Acid64%[10]
2-Acetyl-5-methylthiopheneSodium Hypochlorite (NaOCl)5-Methyl-2-thiophenic acid67%[10]
2-AcetylfuranSodium Hypochlorite (NaOCl)2-Furoic Acid59%[10]
1-(4-methoxyphenyl)ethan-1-oneSodium Hypochlorite (NaOCl)4-Methoxybenzoic acid92%[6]
AcetophenoneIodine (I₂) / KOHBenzoic AcidNot specified[11]
Chiral Dialkyl KetoneBromine (Br₂) / KOHChiral Carboxylic AcidNot specified[3]

Detailed Experimental Protocol

The following is a representative protocol for the conversion of a methyl ketone to a carboxylic acid using sodium hypochlorite.

Materials and Reagents
  • Methyl Ketone (Substrate)

  • Ethanol (EtOH)

  • Sodium hypochlorite solution (NaClO, e.g., 13% commercial bleach)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Experimental Workflow Diagram

Workflow start Start dissolve 1. Dissolve methyl ketone in EtOH start->dissolve cool 2. Cool solution to 0 °C in an ice bath dissolve->cool add_reagent 3. Add NaClO solution portion-wise (maintain temperature) cool->add_reagent stir 4. Stir mixture at room temperature for 12 h add_reagent->stir monitor 5. Monitor reaction (e.g., by TLC) stir->monitor acidify 6. Acidify to pH 1 with conc. HCl monitor->acidify extract 7. Extract with Dichloromethane (3x) acidify->extract wash 8. Wash combined organic layers (Water, then Brine) extract->wash dry 9. Dry over MgSO₄, filter wash->dry evaporate 10. Evaporate solvent under reduced pressure dry->evaporate purify 11. Purify crude product (Flash Column Chromatography) evaporate->purify end_node Final Product (Carboxylic Acid) purify->end_node

Figure 2: General Experimental Workflow.

Step-by-Step Procedure

This protocol is adapted from a literature procedure with a reported yield of 92%.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ketone (e.g., 48.5 mmol) in ethanol (110 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: While stirring, add the sodium hypochlorite solution (e.g., 13%, 220 mL) portion-wise, ensuring the internal temperature of the reaction mixture remains low. The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 12 hours or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

  • Workup - Quenching and Acidification: If necessary, quench any excess hypochlorite by adding aqueous sodium bisulfite solution. Carefully acidify the reaction mixture to pH = 1 by the slow addition of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable solvent) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude carboxylic acid via flash column chromatography or recrystallization to afford the final, pure product.

Safety Considerations

  • The haloform reaction can be exothermic, especially during the addition of the halogenating agent. Proper temperature control is essential.

  • Halogens (Cl₂, Br₂, I₂) and concentrated bases (NaOH, KOH) are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Chlorinated solvents like dichloromethane and the chloroform byproduct are hazardous and should be handled with care.

References

Application Note: Laboratory Synthesis of Iodoform from Acetone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of iodoform (B1672029) (triiodomethane) from acetone (B3395972) via the haloform reaction. Iodoform, a pale yellow crystalline solid, has historical significance as an antiseptic.[1] This application note outlines the reaction mechanism, stoichiometry, experimental procedure, and purification methods suitable for a research or drug development setting. Quantitative data and safety precautions are also presented.

Introduction

The haloform reaction is a well-established organic transformation that produces a haloform (CHX₃, where X is a halogen) by the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone in the presence of a base.[2] The synthesis of iodoform from acetone using iodine and a base is a classic example of this reaction and is often used as a qualitative test for the presence of methyl ketones.[3][4] The reaction proceeds via the formation of an enolate ion, followed by successive iodination and subsequent cleavage of the triiodomethyl group.[3][5]

Chemical Reaction: CH₃COCH₃ + 3I₂ + 4NaOH → CHI₃ + CH₃COONa + 3NaI + 3H₂O[6]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the laboratory-scale synthesis of iodoform from acetone.

ParameterValueReference
Reactants
Acetone (CH₃COCH₃)3.5 mL - 5 mL[7][8]
Iodine (I₂)5 g[7][8]
Sodium Hydroxide (B78521) (NaOH)5% (w/v) aqueous solution[7][9]
or Potassium Carbonate (K₂CO₃)5 g[8]
Product
Iodoform (CHI₃)
Theoretical Yield~1.15 g (from 3.5 mL acetone)[8]
Experimental Yield~5 g (from 5g Iodine and 5mL Acetone)[9]
Reported Experimental Yield56.46%[10]
Melting Point119-121 °C[1][10]
AppearancePale yellow crystalline solid[1][7]

Experimental Protocol

This protocol details the synthesis, purification, and characterization of iodoform from acetone.

3.1. Materials and Reagents

  • Acetone (Propanone)

  • Iodine crystals

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

  • Conical flask (100 mL or 250 mL)

  • Beakers

  • Measuring cylinders

  • Buchner funnel and flask

  • Filter paper

  • Stirring rod

  • Water bath

  • Melting point apparatus

3.2. Synthesis of Crude Iodoform

  • In a 250 mL conical flask, dissolve 5.0 g of iodine crystals in 5 mL of acetone.[7] Swirl the flask to ensure complete dissolution.

  • Slowly add a 5% aqueous solution of sodium hydroxide dropwise to the acetone-iodine mixture while continuously swirling the flask.[7][9]

  • Continue adding the sodium hydroxide solution until the brown color of the iodine is discharged, and a yellow precipitate of iodoform begins to form.[7]

  • Allow the flask to stand for 10-15 minutes to ensure complete precipitation of the iodoform.[7][9]

  • Cool the mixture in an ice bath to maximize the yield of the precipitate.

  • Collect the crude iodoform by vacuum filtration using a Buchner funnel.[7]

  • Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.[8]

  • Press the crystals between sheets of filter paper to partially dry them.

3.3. Purification by Recrystallization

  • Transfer the crude iodoform to a small beaker.

  • Add a minimal amount of ethanol and gently heat the mixture in a warm water bath (around 75-80 °C) until the iodoform dissolves completely.[8]

  • Allow the solution to cool slowly to room temperature. Iodoform crystals will start to form.

  • Once at room temperature, place the beaker in an ice bath to complete the crystallization process.

  • Collect the purified iodoform crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

3.4. Characterization

  • Appearance: Observe the color and crystalline nature of the product. It should be a pale yellow solid.[7]

  • Melting Point: Determine the melting point of the purified iodoform. The literature value is 119-121 °C.[1][10] A sharp melting point close to this range indicates a high degree of purity.

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the limiting reactant (acetone).

Diagrams

experimental_workflow Experimental Workflow for Iodoform Synthesis reagents Reagents Preparation (Acetone, Iodine, NaOH solution) reaction Reaction Mixture (Dissolve Iodine in Acetone, add NaOH solution) reagents->reaction 1 precipitation Precipitation (Allow to stand for 10-15 min) reaction->precipitation 2 filtration1 Crude Product Isolation (Vacuum Filtration and Washing) precipitation->filtration1 3 recrystallization Purification (Recrystallization from Ethanol) filtration1->recrystallization 4 filtration2 Pure Product Isolation (Vacuum Filtration) recrystallization->filtration2 5 drying Drying (Desiccator or Vacuum Oven) filtration2->drying 6 characterization Characterization (Melting Point, Yield Calculation) drying->characterization 7

Caption: Workflow for the synthesis and purification of iodoform.

signaling_pathway Haloform Reaction Mechanism for Acetone cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Iodination cluster_2 Step 3: Nucleophilic Attack and Cleavage acetone Acetone (CH3COCH3) enolate Enolate Ion acetone->enolate + OH- triiodoacetone Triiodoacetone (CI3COCH3) enolate->triiodoacetone + 3I2 intermediate Tetrahedral Intermediate triiodoacetone->intermediate + OH- iodoform Iodoform (CHI3) intermediate->iodoform Cleavage acetate Acetate (CH3COO-) intermediate->acetate

Caption: Mechanism of the iodoform reaction with acetone.

Safety Precautions

  • Acetone is highly flammable. Avoid open flames and ensure proper ventilation.

  • Iodine is corrosive and can cause stains. Handle with gloves and in a well-ventilated area or fume hood.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals in a fume hood to avoid inhalation of vapors.

Conclusion

The preparation of iodoform from acetone is a straightforward and reliable laboratory procedure. The haloform reaction provides a high yield of iodoform, which can be easily purified by recrystallization. This method serves as an excellent example of enolate chemistry and nucleophilic acyl substitution, making it a valuable experiment in an educational or research context.

References

Application Notes and Protocols for Improving Perovskite Film Quality with Formamidinium Iodide Additives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Formamidinium-based perovskites, particularly formamidinium lead iodide (FAPbI₃), are highly promising materials for next-generation solar cells due to their optimal bandgap and superior thermal stability. However, the fabrication of high-quality α-phase FAPbI₃ films is challenging due to the spontaneous conversion to the undesirable, photo-inactive δ-phase ("yellow" phase) at ambient temperatures. The incorporation of additives, with formamidinium iodide (FAI) being a key component, has emerged as a critical strategy to stabilize the desired perovskite phase, improve film morphology, passivate defects, and ultimately enhance the efficiency and stability of perovskite solar cells (PSCs). These notes provide detailed protocols and quantitative data on the application of FAI and other synergistic additives to improve perovskite film quality.

Quantitative Data Summary

The following tables summarize the impact of various additives, including excess FAI, on the performance of formamidinium-based perovskite solar cells.

Table 1: Effect of Formamidinium Iodide (FoAI) Additive on FAPbI₃ Perovskite Solar Cell Performance

Additive Concentration (mol%)VOC (V)JSC (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)Reference
0 (Control)0.9822.340.5612.29[1][2]
51.0122.960.6214.49[1][2]

Table 2: Effect of Formamidinium Iodide (FoAI) Additive on Triple-Cation (FA, MA, Cs) Perovskite Solar Cell Performance

Additive (FoAI) Concentration (mol%)VOC (V)JSC (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)Reference
0 (Control)1.0823.530.7619.34[1]
0.6251.1023.470.7719.88[1]
1.251.1023.540.7719.98[1]

Table 3: Comparison of Perovskite Solar Cell Performance with Different Additives

Perovskite CompositionAdditiveVOC (V)JSC (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)Reference
α-FAPbI₃ (medium-grained)None1.0124.80.65616.5[3]
α-FAPbI₃ (ultra-coarse-grained)DMSO solvent vapor1.0424.80.74619.3[3]
FAPbI₃MAI1.103--~2% improvement over control[4]
Hybrid Perovskitel-AMECl-25.58 (integrated)--[5]
Hybrid Perovskiteβ-AMECl-25.72 (integrated)-24.25[5]

Experimental Protocols

2.1. Protocol for Perovskite Precursor Solution Preparation with FAI Additive

This protocol is adapted for the fabrication of both pure FAPbI₃ and triple-cation perovskite films.

Materials:

  • Formamidinium iodide (FAI)

  • Lead (II) iodide (PbI₂)

  • Methylammonium bromide (MABr)

  • Lead (II) bromide (PbBr₂)

  • Cesium iodide (CsI)

  • Formamide iodide (FoAI) - as the additive

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (antisolvent)

Equipment:

  • Nitrogen-filled glovebox

  • Hotplate stirrer

  • Vortex mixer

  • Pipettes

  • Syringe filters (0.22 µm PTFE)

Procedure:

  • Stock Solution Preparation (inside a nitrogen-filled glovebox):

    • For FAPbI₃: Dissolve PbI₂ and FAI in a 4:1 (v/v) mixture of DMF and DMSO to a concentration of 1 mmol/mL.[6]

    • For Triple-Cation Perovskite: Prepare separate stock solutions of the individual precursors (e.g., PbI₂, FAI, MABr, PbBr₂, CsI) in DMF:DMSO. A common formulation involves mixing these stock solutions to achieve the desired stoichiometry, such as (CsPbI₃)₀.₁₀(FAPbI₃)₀.₇(MAPbBr₃)₀.₂.[7]

  • Additive Incorporation:

    • Prepare a stock solution of the FoAI additive in the same DMF:DMSO solvent mixture.

    • Add the desired molar percentage of the FoAI additive solution to the main perovskite precursor solution. For example, to achieve a 5 mol% concentration, add the corresponding volume of the FoAI stock solution.[1][2]

  • Final Preparation:

    • Vortex the final precursor solution for 2-3 minutes to ensure homogeneity.

    • Heat the solution on a hotplate at 60-70°C for at least 30 minutes with stirring.

    • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.

2.2. Protocol for Perovskite Film Deposition via Spin-Coating

This protocol describes a common one-step spin-coating method with an antisolvent quenching step.

Equipment:

  • Spin coater (located inside a nitrogen-filled glovebox)

  • Hotplate

  • Pipettes

  • Timer

Procedure:

  • Substrate Preparation: Ensure the substrate (e.g., FTO/TiO₂/SnO₂) is clean and has undergone any necessary pre-treatment such as UV-ozone cleaning.

  • Spin Coating:

    • Transfer the substrate to the spin coater chuck.

    • Dispense a sufficient amount of the perovskite precursor solution (e.g., 40-60 µL) to cover the substrate surface.

    • Initiate the spin coating program. A typical two-step program is:

      • Step 1: 1000 rpm for 10 seconds (for spreading).

      • Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).

  • Antisolvent Quenching:

    • During the second, high-speed step of the spin coating process (typically with 5-15 seconds remaining), rapidly dispense a stream of antisolvent (e.g., 100-200 µL of chlorobenzene) onto the center of the spinning substrate. This induces rapid crystallization.

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate inside the glovebox.

    • Anneal the film at a specific temperature and for a set duration. Common parameters are 100-160°C for 10-60 minutes. The optimal conditions depend on the specific perovskite composition and additives used.[3] For instance, δ-FAPbI₃ can be converted to α-FAPbI₃ by annealing at 160°C for 15-20 minutes.[3]

Visualizations

Diagram 1: Experimental Workflow for Perovskite Solar Cell Fabrication with FAI Additive

A typical workflow for fabricating a perovskite solar cell using an FAI additive.

Diagram 2: Proposed Mechanism of FAI Additive in Improving Perovskite Film Quality

G cluster_0 Without FAI Additive cluster_1 With FAI Additive A FAPbI3 Precursor Solution B Rapid, Uncontrolled Crystallization A->B C Formation of Undesirable δ-FAPbI3 (Yellow Phase) B->C D High Defect Density (e.g., Iodide Vacancies) B->D E Poor Film Quality & Low Device Performance C->E D->E F FAPbI3 Precursor Solution + FAI Additive G Formation of FAI-PbI2 Adducts F->G H Controlled Crystal Growth G->H J Defect Passivation (Reduced Iodide Vacancies) G->J I Suppression of δ-Phase Formation H->I K High-Quality α-FAPbI3 Film & Improved Performance I->K J->K

The role of FAI in promoting high-quality α-phase perovskite film formation.

References

Application Notes and Protocols for the Iodoform Test in Undergraduate Organic Chemistry Labs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Principle

The iodoform (B1672029) test is a qualitative chemical test used in organic chemistry to identify the presence of a methyl ketone (a compound containing the R-CO-CH₃ group) or a secondary alcohol with a methyl group in the alpha position (R-CH(OH)-CH₃).[1] Acetaldehyde (B116499) is the only aldehyde that produces a positive result.[1] The test is highly reliable for this purpose and is a common experiment in undergraduate organic chemistry labs.[2]

The reaction, also known as the haloform reaction, proceeds in a basic medium with the presence of iodine.[2][3] In the first step, if an alcohol is present, it is oxidized by the hypoiodite (B1233010) ion (formed from iodine and hydroxide) to a carbonyl compound. Subsequently, the methyl group of the methyl ketone or acetaldehyde undergoes a series of iodination reactions to form a triiodomethyl group (-CI₃).[3] In the final step, the cleavage of the C-C bond by a hydroxide (B78521) ion yields a yellow precipitate of iodoform (triiodomethane, CHI₃) and a carboxylate salt.[1] The formation of this characteristic yellow solid, which has a distinct "antiseptic" or "medical" odor, indicates a positive test.[1][2]

Data Presentation

While the iodoform test is primarily qualitative, the physical properties of the resulting iodoform precipitate are quantitative and can be used for its identification.

Table 1: Physical and Chemical Properties of Iodoform (CHI₃)

PropertyValue
AppearancePale yellow crystalline solid
OdorPenetrating, antiseptic
Molar Mass393.73 g/mol
Melting Point119-123 °C
SolubilityInsoluble in water; Soluble in ethanol, ether, acetone

Table 2: Qualitative Results of the Iodoform Test for Representative Compounds

CompoundStructural FormulaClassIodoform Test Result
AcetoneCH₃COCH₃Methyl KetonePositive
AcetophenoneC₆H₅COCH₃Methyl KetonePositive
2-ButanoneCH₃COCH₂CH₃Methyl KetonePositive
3-PentanoneCH₃CH₂COCH₂CH₃Ketone (not methyl)Negative
AcetaldehydeCH₃CHOAldehydePositive
PropanalCH₃CH₂CHOAldehydeNegative
EthanolCH₃CH₂OHPrimary AlcoholPositive
2-PropanolCH₃CH(OH)CH₃Secondary AlcoholPositive
1-PropanolCH₃CH₂CH₂OHPrimary AlcoholNegative
MethanolCH₃OHPrimary AlcoholNegative
tert-Butanol(CH₃)₃COHTertiary AlcoholNegative

Experimental Protocols

Two common methods for performing the iodoform test in an undergraduate laboratory setting are described below.

Protocol 1: Using Iodine and Sodium Hydroxide

This is a widely used and straightforward method.

Reagents:

  • Test compound

  • 10% Potassium Iodide (KI) solution

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Dioxane (if the test compound is not water-soluble)

Procedure:

  • In a clean test tube, dissolve 4-5 drops of a liquid sample or approximately 0.1 g of a solid sample in 2 mL of distilled water. If the compound is insoluble in water, add a small amount of dioxane to aid dissolution.[4]

  • Add 2 mL of 10% NaOH solution and mix the contents thoroughly.[4]

  • Add the 10% KI/I₂ solution dropwise while shaking the test tube until a persistent dark iodine color is observed.[4][5]

  • Allow the mixture to stand at room temperature for 2-3 minutes.[4]

  • If no precipitate forms, gently warm the test tube in a water bath at approximately 60°C for a few minutes.[4][5]

  • If the dark color of the solution disappears, add more KI/I₂ solution until the color persists for at least two minutes of heating.[4]

  • Add a few drops of 10% NaOH solution to remove any excess iodine, until the solution becomes colorless or pale yellow.

  • Dilute the mixture with water and allow it to stand for 10-15 minutes.[4]

  • Observe the formation of any precipitate. A yellow precipitate of iodoform indicates a positive test.[4]

Protocol 2: Using Sodium Hypochlorite and Potassium Iodide

This method is an alternative that avoids the direct handling of elemental iodine.

Reagents:

  • Test compound

  • 10% aqueous Potassium Iodide (KI) solution

  • Freshly prepared 5% Sodium Hypochlorite (NaOCl) solution

Procedure:

  • Add 0.2 mL of the test compound to a clean test tube.[4]

  • Add 10 mL of 10% aqueous KI solution.[4]

  • Add 10 mL of freshly prepared 5% NaOCl solution.[4]

  • Gently warm the test tube.

  • The formation of a yellow precipitate of iodoform indicates a positive test.[4]

Mandatory Visualizations

Iodoform_Test_Logic start Start with Unknown Compound test Perform Iodoform Test start->test positive Positive Result (Yellow Precipitate) test->positive Yes negative Negative Result (No Precipitate) test->negative No methyl_ketone Contains a Methyl Ketone Group (R-CO-CH3) positive->methyl_ketone secondary_alcohol Contains a CH3CH(OH)- Group positive->secondary_alcohol acetaldehyde Is Acetaldehyde (CH3CHO) positive->acetaldehyde no_group Lacks the required structural features negative->no_group

Caption: Logical flow of the iodoform test for functional group identification.

Iodoform_Test_Workflow start Start dissolve Dissolve sample in water/dioxane start->dissolve add_naoh Add 10% NaOH and mix dissolve->add_naoh add_iodine Add KI/I2 solution dropwise until color persists add_naoh->add_iodine wait Let stand for 2-3 minutes add_iodine->wait check_precipitate1 Precipitate? wait->check_precipitate1 warm Warm in 60°C water bath check_precipitate1->warm No positive Positive Test: Yellow Precipitate check_precipitate1->positive Yes check_precipitate2 Precipitate? warm->check_precipitate2 check_precipitate2->positive Yes negative Negative Test: No Precipitate check_precipitate2->negative No end End positive->end negative->end

Caption: Experimental workflow for the iodoform test using iodine and NaOH.

Safety Precautions and Waste Disposal

Safety:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Iodine is a mild irritant and can stain skin and clothing.

  • Perform the experiment in a well-ventilated area or a fume hood.

  • Avoid inhaling vapors.

  • Handle all chemicals with care and follow standard laboratory safety procedures.

Waste Disposal:

  • The resulting mixture contains halogenated organic compounds and should be disposed of in the designated halogenated organic waste container.

  • Do not pour the waste down the sink.

  • Follow all institutional guidelines for chemical waste disposal.

References

Troubleshooting & Optimization

Technical Support Center: Iodoform Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the iodoform (B1672029) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the iodoform reaction?

The iodoform reaction is a chemical test used to identify the presence of methyl ketones (compounds with the structure R-CO-CH₃) or secondary alcohols with a methyl group in the alpha position (R-CH(OH)-CH₃). The reaction of such a compound with iodine and a base produces a characteristic yellow precipitate of iodoform (CHI₃).[1] Beyond its use in qualitative analysis, the iodoform reaction can be employed for the synthesis of carboxylic acids from methyl ketones.

Q2: Which compounds give a positive iodoform test?

Compounds that will yield a positive iodoform test include:

Q3: What are the key reagents for the iodoform reaction?

The essential reagents are iodine (I₂) and a base, most commonly sodium hydroxide (B78521) (NaOH). An alternative is using potassium iodide (KI) and sodium hypochlorite (B82951) (NaOCl).[3][4][5]

Q4: What indicates a positive iodoform test?

The formation of a pale yellow, crystalline precipitate of iodoform (CHI₃), which has a distinct "antiseptic" or medicinal odor, signifies a positive test.[1][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the iodoform reaction that can lead to low yields or failed reactions.

Issue 1: No precipitate or very low yield of iodoform is observed.

Possible Cause Troubleshooting Step
Incorrect Substrate Ensure the starting material is a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone. Other ketones and most other primary and tertiary alcohols will not give a positive result.[1]
Insufficient Heating Gently warm the reaction mixture. For some substrates, the reaction is slow at room temperature, and warming can increase the reaction rate.[3][4][5]
Incorrect Reagent Concentration Use a sufficient excess of iodine. Studies have shown that using a large excess of iodine (1500 to 2100 equivalents) can maximize the yield.
Improper Order of Reagent Addition The order of adding reagents can significantly impact the yield. For some substrates, adding the alkali first, followed by the iodine solution, and then the sample, has been shown to produce higher yields.
Steric Hindrance If the methyl ketone is sterically hindered, the reaction can be significantly slowed or even prevented. For example, acetophenones with bulky groups in the ortho positions may give a negative test.
Precipitate is too fine to collect Allow the reaction mixture to stand for a longer period (e.g., 30 minutes) to allow the precipitate to fully form and aggregate before filtration.

Issue 2: The reaction mixture is dark brown, and no yellow precipitate forms.

Possible Cause Troubleshooting Step
Excess Iodine Add a few drops of sodium hydroxide solution to decolorize the excess iodine.[3][5] If the brown color persists, it may indicate that the reaction has not proceeded.
Side Reactions The formation of colored byproducts can occur. Ensure proper temperature control, as excessive heat can promote side reactions.

Issue 3: The final product is impure.

Possible Cause Troubleshooting Step
Contamination with unreacted starting materials or byproducts Purify the crude iodoform by recrystallization. A common and effective solvent for this is ethanol.
Incomplete washing of the precipitate After filtration, wash the iodoform precipitate thoroughly with cold water to remove any soluble impurities.

Data Presentation: Factors Affecting Iodoform Yield

The following tables summarize quantitative data from studies on the iodoform reaction, highlighting key factors that influence the yield.

Table 1: Effect of Reagent Order on Iodoform Yield

SubstrateOrder of Reagent AdditionIodoform Yield (%)
AcetaldehydeAlkali, then Iodine, then Sample58
Acetone (B3395972)Alkali, then Iodine, then Sample108.6

Data from a study on the determination of acetaldehyde and acetone.

Table 2: Optimization of Reaction Conditions for the Conversion of Levulinic Acid to Succinic Acid via the Iodoform Reaction

EntrySubstrate Concentration (M)BaseAddition Time (min)Yield of Succinic Acid (%)
10.05t-BuOK-85
50.2t-BuOK1095
62.2t-BuOK1078
80.2t-BuONa1025

This table demonstrates the impact of substrate concentration, the choice of base, and the rate of substrate addition on the yield of the desired product.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Iodoform from Acetone

This protocol is adapted from a procedure demonstrated to yield approximately 90% iodoform.

Materials:

  • Potassium iodide (KI): 4 g

  • Distilled water: 25 mL

  • Iodine (I₂): 2 g

  • Acetone: 5 mL

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • In a flask, dissolve 4 g of potassium iodide in 7.5 mL of distilled water.

  • Add 2 g of iodine to the KI solution and stir until the iodine is fully dissolved.

  • Add 17.5 mL of distilled water to the solution.

  • Add 5 mL of acetone to the reaction mixture.

  • While stirring continuously, add 10% sodium hydroxide solution dropwise until the reddish-brown color of the iodine disappears and a yellow precipitate of iodoform forms. This typically requires approximately 4.5 mL of the NaOH solution.

  • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the iodoform crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Air-dry the purified iodoform crystals.

Protocol 2: Purification of Iodoform by Recrystallization

Materials:

  • Crude iodoform

  • Ethanol (95% or absolute)

  • Beakers

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Transfer the crude iodoform to a clean beaker.

  • Gently heat ethanol in a separate beaker on a hot plate.

  • Add the hot ethanol dropwise to the crude iodoform while stirring until the iodoform is completely dissolved. Use the minimum amount of hot ethanol necessary to dissolve the solid.

  • Allow the solution to cool slowly to room temperature. Iodoform crystals will begin to form.

  • To maximize the yield of crystals, place the beaker in an ice bath for 15-20 minutes.

  • Collect the purified iodoform crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals completely to remove any residual solvent.

Visualizations

Iodoform_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products Methyl_Ketone Methyl Ketone (R-CO-CH3) Enolate Enolate Ion Methyl_Ketone->Enolate Deprotonation by OH- Iodine Iodine (I2) Hydroxide Hydroxide (OH-) Triiodo_Ketone Triiodomethyl Ketone (R-CO-CI3) Enolate->Triiodo_Ketone Reaction with 3I2 Iodoform Iodoform (CHI3) (Yellow Precipitate) Triiodo_Ketone->Iodoform Attack by OH- and cleavage Carboxylate Carboxylate Ion (R-COO-) Triiodo_Ketone->Carboxylate Troubleshooting_Workflow start Low Iodoform Yield check_substrate Is the substrate a methyl ketone or appropriate secondary alcohol? start->check_substrate check_conditions Are reaction conditions optimal? check_substrate->check_conditions Yes wrong_substrate Use a suitable substrate. check_substrate->wrong_substrate No check_purification Was the purification process efficient? check_conditions->check_purification Yes optimize_temp Gently warm the reaction mixture. check_conditions->optimize_temp No recrystallize Purify by recrystallization. check_purification->recrystallize No end Improved Yield check_purification->end Yes optimize_reagents Adjust reagent concentrations and order of addition. optimize_temp->optimize_reagents wash_precipitate Thoroughly wash the precipitate. recrystallize->wash_precipitate

References

Preventing decomposition of formyl iodide during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Formyl Iodide Synthesis. This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of formyl iodide.

Frequently Asked Questions (FAQs)

Q1: What is formyl iodide and why is it difficult to synthesize and isolate?

Formyl iodide (CHIO) is the simplest acyl iodide. Acyl iodides are known to be the most reactive and least stable among the acyl halides.[1][2] This inherent instability makes formyl iodide particularly challenging to synthesize and isolate under standard laboratory conditions. It is highly susceptible to decomposition, often existing only as a transient intermediate in chemical reactions.

Q2: What are the primary decomposition pathways for formyl iodide?

The primary decomposition pathway for formyl iodide is believed to be the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can lead to the formation of carbon monoxide (CO) and hydrogen iodide (HI).[3] Light and moisture can accelerate this decomposition process. The presence of moisture can lead to hydrolysis, forming formic acid and hydrogen iodide.[4]

Q3: Are there any established methods for the direct synthesis of formyl iodide?

Direct synthesis and isolation of formyl iodide are not well-documented in standard chemical literature, likely due to its extreme instability. However, it can be generated in situ for immediate use in subsequent reactions. One potential method for its in situ generation involves the reaction of formic acid with an iodinating agent. A related process describes the in situ synthesis of hydrogen iodide from the reaction of formic acid and molecular iodine, which could be adapted.[5][6]

Q4: What are the signs of formyl iodide decomposition during an experiment?

Signs of decomposition include:

  • A purplish tinge appearing in the reaction mixture, indicating the formation of molecular iodine (I₂).

  • Gas evolution, which may be carbon monoxide (CO).

  • A decrease in the yield of the desired product that relies on formyl iodide as a reagent.

  • The presence of formic acid and hydrogen iodide as byproducts, which can be detected by analytical methods such as NMR or IR spectroscopy.

Troubleshooting Guides

Issue 1: Rapid Decomposition of Formyl Iodide Upon Formation

Symptoms:

  • Immediate discoloration of the reaction mixture (purple/brown).

  • Low to no yield of the target product.

  • Detection of decomposition products (CO, HI, I₂).

Possible Causes:

  • Reaction temperature is too high.

  • Presence of light.

  • Presence of moisture or protic solvents.

  • Inherent instability of the formyl iodide molecule.

Solutions:

StrategyDetailed ProtocolExpected Outcome
Low-Temperature Synthesis Conduct the reaction at sub-zero temperatures (e.g., -78 °C using a dry ice/acetone bath) to minimize the kinetic energy of the molecules and slow down decomposition rates.Reduced rate of decomposition, allowing the in situ generated formyl iodide to react with the desired substrate.
Exclusion of Light Wrap the reaction vessel in aluminum foil or use amber-colored glassware to prevent photodecomposition. Acyl iodides, and organoiodide compounds in general, are known to be light-sensitive.Minimized light-induced degradation of formyl iodide.
Anhydrous Conditions Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents to prevent hydrolysis.Prevention of the reaction of formyl iodide with water to form formic acid and HI.[4]
In Situ Trapping Introduce the substrate that is intended to react with formyl iodide into the reaction mixture before or during the generation of formyl iodide.The highly reactive formyl iodide will be consumed by the substrate as it is formed, preventing its accumulation and subsequent decomposition.
Issue 2: Side Reactions and Low Selectivity

Symptoms:

  • Formation of multiple unexpected byproducts.

  • Difficulty in purifying the desired product.

Possible Causes:

  • Decomposition products (HI, I₂) are reacting with starting materials or products.

  • The reaction conditions are promoting alternative reaction pathways.

Solutions:

StrategyDetailed ProtocolExpected Outcome
Use of a Halogen Scavenger Add a non-nucleophilic base, such as pyridine (B92270) (used in excess), to the reaction mixture.The base will neutralize the hydrogen iodide (HI) formed during decomposition, preventing it from catalyzing unwanted side reactions.
Use of Stabilizing Agents While not specifically documented for formyl iodide, Lewis acids are known to stabilize acylium ions generated from acyl chlorides.[7] A mild Lewis acid could potentially coordinate with the formyl iodide to increase its stability. This should be approached with caution as it could also enhance reactivity.Potential for increased lifetime of the formyl iodide intermediate, leading to higher selectivity for the desired reaction.
Matrix Isolation (for analytical studies) For spectroscopic characterization of formyl iodide, the matrix isolation technique can be employed. This involves trapping the molecule in an inert solid matrix (e.g., solid argon) at cryogenic temperatures.[8]Allows for the study of the properties of formyl iodide in a stable environment, free from intermolecular reactions and decomposition.

Experimental Protocols

Protocol 1: In Situ Generation and Trapping of Formyl Iodide

This protocol is a hypothetical procedure based on the principles of in situ generation of reactive intermediates.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Assemble the reaction apparatus under a stream of dry argon or nitrogen.

    • Use anhydrous solvents and reagents.

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substrate that will react with formyl iodide in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In Situ Generation:

    • In a separate flask, prepare a solution of an iodinating agent (e.g., N-iodosuccinimide or molecular iodine) in the same anhydrous solvent.

    • Slowly add a solution of formic acid to the iodinating agent solution at a low temperature to generate formyl iodide in situ.

    • Alternatively, adapt the procedure for in situ HI generation by reacting formic acid with iodine.[5][6]

  • Trapping:

    • Immediately and slowly transfer the solution containing the in situ generated formyl iodide to the cooled solution of the substrate via a cannula.

  • Work-up:

    • Once the reaction is complete (monitored by TLC or other appropriate methods), quench the reaction with a suitable reagent (e.g., a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine).

    • Proceed with standard extraction and purification procedures.

Visualizations

Decomposition_Pathway Formyl_Iodide Formyl Iodide (CHIO) Decomposition Decomposition Formyl_Iodide->Decomposition Spontaneous Hydrolysis Hydrolysis (+ H₂O) Formyl_Iodide->Hydrolysis CO Carbon Monoxide (CO) Decomposition->CO HI Hydrogen Iodide (HI) Decomposition->HI Hydrolysis->HI Formic_Acid Formic Acid (HCOOH) Hydrolysis->Formic_Acid

Caption: Decomposition pathways of formyl iodide.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Setup Setup Substrate in Anhydrous Solvent at -78°C Dry_Glassware->Setup Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Setup Trapping Slow Addition for Trapping Setup->Trapping InSitu_Gen In Situ Generation of Formyl Iodide InSitu_Gen->Trapping Quench Quench Reaction Trapping->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Experimental workflow for in situ generation and trapping.

References

Optimizing annealing temperature for formamidinium iodide perovskite films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of annealing temperature for formamidinium iodide (FAI) perovskite films.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing process of FAI perovskite films and offers potential solutions.

Question: My FAI perovskite film has poor morphology with many pinholes and a rough surface. How can I improve it?

Answer:

Poor film morphology is a common issue that can be addressed by optimizing the annealing process and precursor solution.

  • Annealing Temperature: Lower annealing temperatures can sometimes result in rough films with defects.[1] Conversely, excessively high temperatures can cause the grains to merge and increase carrier scattering.[1] It is crucial to find the optimal temperature for your specific precursor composition and substrate.

  • Solvent and Antisolvent: The choice of solvent for formamidinium iodide (FAI) and the antisolvent used during spin coating significantly impacts film morphology.[2][3] For instance, using tert-butanol (B103910) as a solvent for FAI has been shown to produce films with large grain sizes up to several micrometers.[3][4] Chlorobenzene is another antisolvent that can lead to smooth, homogenous, and pinhole-free perovskite films.[2]

  • Additives: The incorporation of additives, such as 5-ammonium valeric acid iodide (5-AVAI) and 5-ammonium valeric acid chloride (5-AVACl), can help stabilize the desired α-phase, increase grain size, and reduce non-radiative recombination.[5]

  • Atmosphere Control: The presence of water vapor during annealing can lead to a porous and metastable film.[6] Conducting the annealing process in a controlled inert atmosphere, such as a nitrogen-filled glovebox, is recommended.

Question: My XRD analysis shows the presence of the undesired yellow δ-phase of FAPbI₃ instead of the photoactive black α-phase. What should I do?

Answer:

The formation of the non-perovskite δ-phase is a thermodynamic challenge with FAPbI₃. The following steps can promote the formation of the desired α-phase:

  • Thermal Annealing: Thermal annealing is essential to induce the phase transition from the δ-phase to the α-phase.[7] The intensity of the α-FAPbI₃ phase peak in XRD generally increases with annealing temperature.[1] For pure FAPbI₃, temperatures around 170°C are often used to facilitate this transition.[4][7][8]

  • Annealing Time: The duration of annealing also plays a critical role. The δ-to-α phase transition is a function of both temperature and time.[7]

  • Rapid Annealing: A rapid modulation of the annealing temperature, for example, cycling between 150°C and 200°C, can promote crystallization and improve film morphology.[6]

  • Additives: Certain additives can stabilize the α-phase even before annealing.[5]

Question: I am observing a significant amount of residual PbI₂ in my perovskite film after annealing. How can I minimize this?

Answer:

Residual PbI₂ can be detrimental to device performance. Its presence often indicates an incomplete reaction between the precursors.

  • Annealing Parameters: In some cases, increasing the annealing temperature can drive the reaction to completion. However, at very high temperatures (above 135°C for some mixed perovskites), thermal decomposition can lead to the formation of more PbI₂.[1]

  • Solvent Choice: The solvent used for the FAI solution in a two-step deposition can influence the conversion process. For example, films prepared with n-butanol have been observed to have an excessive amount of PbI₂, indicating incomplete conversion.[3][4]

  • Precursor Stoichiometry: Ensure the correct molar ratio of FAI to PbI₂ in your precursor solutions. An excess of PbI₂ in the initial step will likely result in residual PbI₂ in the final film.

Frequently Asked Questions (FAQs)

The optimal annealing temperature is dependent on the specific composition of the perovskite. For pure FAPbI₃, a common annealing temperature is around 170-175°C.[4][6] For mixed-cation perovskites, such as (FAPbI₃)₁₋ₓ(MAPbBr₃)ₓ, the optimal temperature may be lower, for instance, around 135°C.[1]

How does the annealing temperature affect the grain size of the perovskite film?

What is the effect of annealing on the optical properties of the film?

Annealing influences the band gap of the perovskite film. As the annealing temperature increases, a shift in the photoluminescence (PL) peak and absorption edge is often observed, indicating changes in the band gap.[1]

Can I anneal my FAI perovskite films in air?

While some protocols involve annealing in ambient air[8], it is generally recommended to perform the annealing in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[6]

Data Presentation

Table 1: Effect of Annealing Temperature on (FAPbI₃)₀.₈(MAPbBr₃)₀.₂ Perovskite Film Properties and Solar Cell Performance [1]

Annealing Temperature (°C)PL Peak Position (nm)Jsc (mA/cm²)Voc (V)Fill Factor (%)Power Conversion Efficiency (%)
75762.1----
135-20.60.8865.912.0
175782.5----

Table 2: Influence of FAI Solvent on FAPbI₃ Perovskite Grain Size (Annealed at 170°C) [4]

FAI SolventGrain Size (µm)
Isopropanol0.2 - 0.5
n-Butanol0.2 - 1
tert-Butanol2 - 5

Experimental Protocols

Two-Step Sequential Deposition of FAPbI₃ Thin Films

This protocol is a common method for fabricating FAPbI₃ films.[3][4]

  • Substrate Preparation: Clean fused silica (B1680970) substrates by sonicating in a series of solvents (e.g., acetone, isopropanol) and then treat with UV-ozone for 15 minutes before spin coating.

  • PbI₂ Layer Deposition:

    • Prepare a 0.46 g/mL solution of PbI₂ in N,N-dimethylformamide (DMF) by stirring at 70°C overnight.

    • Spin-coat the PbI₂ solution onto the prepared substrate at 3000 rpm for 30 seconds.

    • Anneal the PbI₂-coated substrate at 70°C for 10 minutes.

  • FAI Layer Deposition and Conversion:

    • Prepare a 50 mg/mL solution of FAI in a chosen solvent (e.g., isopropanol, n-butanol, or tert-butanol).

    • Spin-coat the FAI solution on top of the PbI₂ layer at a speed between 1500-2500 rpm for 15 seconds.

  • Final Annealing:

    • Subsequently, anneal the complete film at 170°C for 10 minutes to promote the conversion to the α-FAPbI₃ phase.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_deposition Spin Coating cluster_post Post-Treatment cluster_characterization Characterization PbI2_sol PbI2 in DMF spin_PbI2 Spin Coat PbI2 PbI2_sol->spin_PbI2 FAI_sol FAI in IPA/n-BuOH/t-BuOH spin_FAI Spin Coat FAI FAI_sol->spin_FAI anneal_PbI2 Anneal at 70°C spin_PbI2->anneal_PbI2 anneal_PbI2->spin_FAI final_anneal Final Anneal at 170°C spin_FAI->final_anneal XRD XRD final_anneal->XRD SEM SEM final_anneal->SEM PL PL Spectroscopy final_anneal->PL

Caption: Experimental workflow for the two-step sequential deposition of FAPbI₃ perovskite films.

annealing_effects cluster_temp Annealing Temperature cluster_properties Resulting Film Properties low_temp Low Temperature (<150°C) incomplete_conversion Incomplete δ to α conversion Small Grains, Pinholes low_temp->incomplete_conversion optimal_temp Optimal Temperature (~170°C) good_film Complete α-phase formation Large Grains, Smooth Morphology optimal_temp->good_film high_temp High Temperature (>180°C) decomposition Thermal Decomposition Residual PbI2, Merged Grains high_temp->decomposition

Caption: Relationship between annealing temperature and FAI perovskite film characteristics.

References

Iodoform test side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the iodoform (B1672029) test. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of this chemical test. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the iodoform test?

A1: The iodoform test is a qualitative analysis used to identify the presence of methyl ketones (compounds containing the R-CO-CH₃ group) or compounds that can be oxidized to methyl ketones, such as ethanol (B145695) and certain secondary alcohols (R-CH(OH)CH₃).[1][2] The reaction, known as the haloform reaction, involves the use of iodine and a base (typically sodium hydroxide). A positive test is indicated by the formation of a pale yellow precipitate of iodoform (triiodomethane, CHI₃), which has a characteristic "antiseptic" or "hospital" smell.[1][2]

Q2: Which functional groups give a positive iodoform test?

A2: The following functional groups will yield a positive iodoform test:

  • Methyl ketones: Compounds with the structure R-CO-CH₃.

  • Acetaldehyde: The only aldehyde that gives a positive test.[2]

  • Ethanol: The only primary alcohol that gives a positive test.[3]

  • Secondary alcohols with a methyl group on the carbon bearing the hydroxyl group: Compounds with the structure R-CH(OH)CH₃.[2][3]

Q3: Why do some alcohols give a positive test?

A3: Alcohols that can be oxidized to methyl ketones under the reaction conditions will give a positive iodoform test.[4][5] The iodine and sodium hydroxide (B78521) mixture is an oxidizing agent. For example, ethanol is first oxidized to acetaldehyde, which then undergoes the haloform reaction to produce iodoform.[3][4]

Q4: Can any other compounds give a false positive result?

A4: Yes, certain compounds can give a false positive result. Contamination of glassware with acetone (B3395972) is a common source of false positives. Additionally, some compounds with activated methylene (B1212753) groups flanked by carbonyl groups, such as certain 1,3-dicarbonyl compounds, may also give a positive test under specific conditions.

Troubleshooting Guide

Unexpected results in the iodoform test can often be attributed to side reactions or suboptimal experimental conditions. This guide will help you identify and resolve common issues.

Issue 1: No precipitate formation, or a very faint precipitate (Potential False Negative)
Possible Cause Troubleshooting Steps
Insufficient heating Gently warm the reaction mixture to about 60°C if no precipitate forms at room temperature.[1] This increases the reaction rate.
Insufficient iodine Add the iodine solution dropwise until the dark color of iodine persists, indicating an excess.[1]
Incorrect pH Ensure the solution is sufficiently basic by adding an adequate amount of sodium hydroxide solution. The reaction requires a basic medium to proceed.
Steric hindrance In some cases, bulky groups near the methyl ketone functionality can hinder the reaction, leading to a slow or negative result.[6] Consider a longer reaction time or gentle heating.
Low concentration of the analyte If the concentration of the test compound is very low, the amount of iodoform precipitate may be too small to be easily observed. Try concentrating the sample if possible.
Issue 2: Formation of a non-yellow precipitate or an oily substance
Possible Cause Troubleshooting Steps
Aldol (B89426) Condensation Aldehydes and ketones with α-hydrogens can undergo self-condensation in the presence of a base, leading to the formation of β-hydroxy aldehydes/ketones (aldol products) and their dehydration products. These can be oily or resinous. To minimize this, keep the reaction temperature low and avoid prolonged reaction times. Add the iodine solution before or concurrently with the base to favor the haloform reaction.
Cannizzaro Reaction Aldehydes lacking α-hydrogens can undergo a disproportionation reaction in the presence of a strong base, yielding an alcohol and a carboxylate salt. This is less common in the iodoform test as the primary target (acetaldehyde) has α-hydrogens.
Other Side Reactions The reaction of iodine with other functional groups in the molecule may lead to the formation of various iodinated byproducts.
Issue 3: The yellow precipitate disappears upon standing
Possible Cause Troubleshooting Steps
Reaction with excess base Iodoform can react with a strong base, especially upon prolonged heating, leading to its decomposition. Observe the precipitate formation within a reasonable timeframe after its initial appearance.
Volatility of iodoform Iodoform is volatile and can sublime, especially if the solution is warm. Cool the reaction mixture after the precipitate has formed to ensure its stability for observation.

Byproducts and Side Reactions

The primary products of a positive iodoform test are iodoform (CHI₃) and a carboxylate salt. However, under the basic and oxidative conditions of the test, several side reactions can occur, leading to a variety of byproducts.

Aldol Condensation

For aldehydes and ketones that possess α-hydrogens, aldol condensation is a significant potential side reaction. The strong base (hydroxide) can deprotonate the α-carbon, forming an enolate ion. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the aldehyde or ketone.

  • Byproducts: β-hydroxy aldehydes or ketones, and their corresponding α,β-unsaturated dehydration products. These are often observed as oily or resinous materials.

Formation of Di- and Tri-halogenated Ketones

The first step of the haloform reaction is the halogenation of the methyl group. It is possible for mono-, di-, and tri-iodinated ketones to be present as intermediates. If the reaction does not go to completion, these intermediates will remain as byproducts.

  • Byproducts: R-CO-CH₂I, R-CO-CHI₂, R-CO-CI₃

Quantitative Data

Obtaining precise quantitative data for byproduct formation in a qualitative test like the iodoform test is challenging as the yields can vary significantly based on the substrate and reaction conditions (temperature, concentration of reactants, and reaction time). Generally, to maximize the yield of iodoform and minimize side reactions, it is recommended to use a controlled addition of reagents and gentle heating only when necessary.[1]

Experimental Protocols

Standard Iodoform Test Protocol

This protocol is designed to maximize the reliability of the test and minimize side reactions.

Reagents:

  • 10% Potassium Iodide (KI) in water

  • 5% Sodium Hydroxide (NaOH) in water

  • Iodine-Potassium Iodide Solution (I₂-KI): Dissolve 10 g of KI in 20 mL of distilled water, then add 5 g of iodine crystals and stir until dissolved. Dilute to 100 mL with distilled water.

  • Dioxane (if the sample is not water-soluble)

Procedure:

  • Dissolve 4-5 drops of a liquid sample or approximately 0.1 g of a solid sample in 2 mL of water (or dioxane if necessary) in a test tube.

  • Add 2 mL of 5% NaOH solution and mix well.

  • Add the I₂-KI solution dropwise with shaking until a persistent dark brown color of iodine is observed.

  • Allow the mixture to stand at room temperature for 2-3 minutes.

  • If no precipitate forms, gently warm the test tube in a water bath at approximately 60°C for a few minutes.

  • If the brown color fades, add more I₂-KI solution until the color persists.

  • Allow the test tube to cool. The formation of a pale yellow precipitate (iodoform) indicates a positive test.

Visualizations

Iodoform_Test_Troubleshooting start Start Iodoform Test observe_result Observe Result start->observe_result positive Yellow Precipitate (Positive) observe_result->positive Yes negative No Precipitate (Negative) observe_result->negative No ambiguous Ambiguous Result (e.g., oily layer, non-yellow ppt) observe_result->ambiguous Uncertain end End positive->end troubleshoot_neg Troubleshoot False Negative negative->troubleshoot_neg troubleshoot_amb Troubleshoot Ambiguous Result ambiguous->troubleshoot_amb check_heating Check Heating: Warm to 60°C? troubleshoot_neg->check_heating check_side_reactions Consider Side Reactions: Aldol Condensation? troubleshoot_amb->check_side_reactions check_reagents Check Reagents: Sufficient I₂ and NaOH? check_heating->check_reagents Heating is adequate check_reagents->end Reagents are adequate check_side_reactions->end Side reactions likely

Caption: Troubleshooting workflow for the iodoform test.

Side_Reactions substrate Methyl Ketone / Secondary Alcohol iodoform_path Iodoform Reaction substrate->iodoform_path aldol_path Aldol Condensation substrate->aldol_path reagents I₂ / NaOH reagents->iodoform_path reagents->aldol_path iodoform Iodoform (CHI₃) + Carboxylate iodoform_path->iodoform Desired Pathway aldol_products Aldol Adducts & Dehydration Products aldol_path->aldol_products Side Reaction

Caption: Competing pathways in the iodoform test.

References

Troubleshooting low purity of synthesized iodoform

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of iodoform (B1672029) (triiodomethane).

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of iodoform synthesis?

A1: Iodoform is synthesized via the haloform reaction. This reaction involves the exhaustive halogenation of a methyl ketone (a compound containing a CH₃CO- group) or a substrate that can be oxidized to a methyl ketone, such as ethanol (B145695), in the presence of a base.[1][2][3] In the case of iodoform synthesis, iodine is used as the halogen. The reaction proceeds by the substitution of the three alpha-hydrogens of the methyl group with iodine atoms, followed by cleavage of the resulting triiodomethyl ketone by the base to yield iodoform (a yellow precipitate) and a carboxylate salt.[4][5]

Q2: My final product is a brownish or dark yellow color instead of a bright yellow. What is the likely impurity?

A2: A brownish or dark yellow discoloration in your iodoform product is most likely due to the presence of unreacted iodine. Excess iodine that is not consumed in the reaction can precipitate with the iodoform, leading to a darker color.

Q3: The synthesized iodoform has a low melting point with a broad range. What are the potential causes?

A3: A low and broad melting point range is a primary indicator of impurities. Pure iodoform has a sharp melting point of approximately 119-123°C.[6][7] Potential impurities that can cause a depressed melting point include:

  • Unreacted starting materials (e.g., acetone (B3395972) or ethanol).

  • Presence of mono- or di-iodinated ketone intermediates.

  • Carboxylate salts (e.g., sodium acetate) formed as a byproduct.[1]

  • Residual solvents from the purification process.

Q4: After synthesis, my product appears oily instead of crystalline. What could be the reason?

A4: An oily product suggests the presence of liquid impurities, which can prevent the crystallization of iodoform. The most common causes are unreacted acetone or ethanol and, in some cases, the formation of side products. Inadequate cooling during precipitation or using an inappropriate solvent for recrystallization can also lead to an oily product.

Q5: What is the purpose of washing the crude iodoform precipitate with water?

A5: Washing the crude iodoform with water is a crucial step to remove water-soluble impurities.[8][9] These include the base used in the reaction (e.g., sodium hydroxide), the carboxylate salt byproduct (e.g., sodium acetate), and other inorganic salts like sodium iodide.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction mixture is stirred adequately and for a sufficient duration. Gently warming the reaction mixture to around 60-80°C can help drive the reaction to completion, but avoid excessive heating as iodoform can decompose.[9][10][11]
Loss of product during workup.Use a Büchner funnel for efficient filtration of the precipitate.[8] Ensure the precipitate is thoroughly washed, but avoid excessive washing with the recrystallization solvent, as this can dissolve the product.
Product is Dark/Brownish Excess unreacted iodine.Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to remove excess iodine. Alternatively, ensure that the addition of the iodine solution is slow and stops once a faint yellow color persists.
Low Melting Point / Broad Melting Range Presence of impurities (unreacted starting materials, side products, residual solvent).Purify the product by recrystallization. Ethanol is a commonly used and effective solvent.[9][12] Ensure the crystals are completely dry before measuring the melting point.
Oily Product Presence of liquid impurities or incomplete crystallization.Ensure all acetone or ethanol has reacted by allowing sufficient reaction time. During purification, after dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to promote the formation of well-defined crystals. If the product still oils out, consider using a different recrystallization solvent system.

Data Presentation

Table 1: Solubility of Iodoform in Various Solvents

SolventSolubility at 20-25°C (g/L)Notes
Water~0.1Practically insoluble.[6]
Ethanol~12.5 (in 95% ethanol)Good solvent for recrystallization; solubility increases significantly with temperature.[13]
Acetone~120Highly soluble.[2][6]
Diethyl Ether~136Very soluble.[2][6]
Chloroform~100Very soluble.[13]

Experimental Protocols

Synthesis of Iodoform from Acetone

This protocol is a representative method for the synthesis of iodoform.

Materials:

  • Acetone (5 ml)[8]

  • Iodine (5 g)[8]

  • 5% (w/v) Sodium Hydroxide (B78521) Solution[8]

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a conical flask, dissolve 5 g of iodine in 5 ml of acetone.[8]

  • Slowly add the 5% sodium hydroxide solution while continuously swirling the flask. Continue adding the NaOH solution until the brown color of the iodine disappears and a pale yellow precipitate of iodoform forms.[8]

  • Allow the flask to stand for 10-15 minutes to ensure complete precipitation.[8]

  • Collect the crude iodoform by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold deionized water to remove soluble impurities.[8]

  • Dry the crude product on the filter paper.

Purification by Recrystallization
  • Transfer the crude, dry iodoform to a clean flask.

  • Add a minimal amount of hot ethanol to dissolve the iodoform completely. It is crucial to use the minimum volume of solvent necessary to achieve a saturated solution.

  • Allow the solution to cool slowly to room temperature. Yellow crystals of pure iodoform will precipitate.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified iodoform crystals and determine their melting point. The expected melting point is between 119°C and 123°C.[6][7]

Visualizations

Troubleshooting_Workflow start Low Purity of Synthesized Iodoform check_color Assess Product Appearance start->check_color check_mp Measure Melting Point check_color->check_mp Crystalline but impure? oily Product is Oily check_color->oily Oily? dark_color Product is Dark/Brownish check_color->dark_color Dark? low_mp Melting Point is Low/Broad check_mp->low_mp recrystallize Perform Recrystallization from Ethanol oily->recrystallize Yes wash_thiosulfate Wash with Dilute Sodium Thiosulfate dark_color->wash_thiosulfate Yes low_mp->recrystallize Yes end Pure Iodoform low_mp->end No (Purity is high) check_dry Ensure Complete Drying recrystallize->check_dry wash_thiosulfate->recrystallize check_dry->check_mp

Caption: Troubleshooting workflow for low purity iodoform.

Logical_Relationships cluster_causes Potential Causes of Low Purity cluster_symptoms Observed Symptoms cluster_solutions Corrective Actions Unreacted Acetone/Ethanol Unreacted Acetone/Ethanol Low/Broad Melting Point Low/Broad Melting Point Unreacted Acetone/Ethanol->Low/Broad Melting Point Oily Product Oily Product Unreacted Acetone/Ethanol->Oily Product Excess Iodine Excess Iodine Dark/Brownish Color Dark/Brownish Color Excess Iodine->Dark/Brownish Color Side Products (e.g., Sodium Acetate) Side Products (e.g., Sodium Acetate) Side Products (e.g., Sodium Acetate)->Low/Broad Melting Point Washing with Water Washing with Water Side Products (e.g., Sodium Acetate)->Washing with Water Incomplete Reaction Incomplete Reaction Low Yield Low Yield Incomplete Reaction->Low Yield Recrystallization Recrystallization Low/Broad Melting Point->Recrystallization Oily Product->Recrystallization Washing with Sodium Thiosulfate Washing with Sodium Thiosulfate Dark/Brownish Color->Washing with Sodium Thiosulfate Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions

Caption: Logical relationships between causes, symptoms, and solutions.

References

Stabilizing formyl iodide for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of formyl iodide for long-term storage. Given the inherent instability of this reagent, proper handling and storage are critical to ensure its integrity and usability in experimental work.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized formyl iodide is developing a dark purple/brown color. What is causing this?

A1: The discoloration is likely due to the decomposition of formyl iodide into hydrogen iodide (HI) and carbon monoxide (CO). The HI can then be oxidized to molecular iodine (I₂), which is responsible for the characteristic purple/brown color. This decomposition is often autocatalytic, meaning the HI produced accelerates further decomposition.

Q2: I've noticed a pressure buildup in my sealed container of formyl iodide. Is this normal?

A2: No, this is a sign of significant decomposition. The primary decomposition pathway produces carbon monoxide gas. A noticeable pressure increase indicates that a significant amount of the formyl iodide has degraded and poses a safety hazard. The container should be vented in a fume hood with extreme caution.

Q3: Can I store formyl iodide at room temperature?

A3: It is strongly advised not to store formyl iodide at room temperature. Its analogue, formyl chloride, is unstable at room temperature, and formyl iodide is expected to be even less stable.[1] Low-temperature storage is essential to minimize the rate of decomposition.

Q4: Is it necessary to store formyl iodide under an inert atmosphere?

A4: Yes. Although the primary decomposition pathway does not directly involve oxygen, formyl iodide is highly sensitive to moisture. Hydrolysis with ambient moisture will produce formic acid and hydrogen iodide, contributing to the degradation of the product. Furthermore, an inert atmosphere prevents the oxidation of the HI byproduct to I₂.

Q5: Are there any chemical stabilizers I can add to my formyl iodide sample?

A5: Direct addition of stabilizers to the liquid is not a well-documented practice for formyl iodide. However, based on stabilization strategies for analogous compounds like formyl fluoride, the use of a solid, non-basic acid scavenger is a promising approach.[2][3][4] This is because the hydrogen iodide (HI) byproduct catalyzes further decomposition.

Troubleshooting Guides

Issue 1: Rapid Discoloration and Degradation
Symptom Possible Cause Recommended Action
Rapid development of a dark color (purple/brown) within hours or days of synthesis.Autocatalytic decomposition due to the presence of hydrogen iodide (HI).1. Use an Acid Scavenger: Store the formyl iodide over a non-basic, solid acid scavenger such as powdered, anhydrous potassium carbonate or molecular sieves (3Å). These can neutralize the HI byproduct. 2. Ensure Anhydrous Conditions: The presence of moisture can accelerate decomposition. Ensure all glassware is rigorously dried and the synthesis is performed under strictly anhydrous conditions.
Formation of a precipitate.Polymerization or side reactions.This indicates significant impurity. It is recommended to purify the formyl iodide via distillation immediately before use. Long-term storage of such a sample is not advised.
Issue 2: Inconsistent Reactivity in Experiments
Symptom Possible Cause Recommended Action
Lower than expected yields in formylation reactions.The formyl iodide has partially decomposed, leading to a lower concentration of the active reagent.1. Use Freshly Prepared or Purified Reagent: Formyl iodide is best used immediately after synthesis. If stored, it should be freshly distilled under reduced pressure and inert atmosphere before use. 2. Verify Purity: Before use, assess the purity of the formyl iodide by its appearance (should be colorless) and consider a quick proton NMR if possible to check for decomposition products.
Unexplained side products in your reaction.The decomposition products (HI, CO, I₂) may be interfering with your reaction chemistry.Follow the stabilization protocols outlined in this guide to minimize the presence of these contaminants. Consider if your reaction is sensitive to acidic conditions or the presence of iodine.

Experimental Protocols

Protocol 1: Recommended Storage of Formyl Iodide
  • Preparation of Storage Vessel:

    • Select a borosilicate glass flask (e.g., a Schlenk flask) with a PTFE stopcock and a ground glass joint.

    • Thoroughly wash and oven-dry the flask at >120°C for at least 4 hours to ensure it is anhydrous.

    • Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.

  • Addition of Acid Scavenger (Recommended):

    • Add a small amount of powdered, anhydrous potassium carbonate or activated 3Å molecular sieves to the cooled flask. The scavenger should cover the bottom of the flask.

  • Transfer of Formyl Iodide:

    • Transfer the freshly synthesized and purified formyl iodide to the storage flask via cannula or a dry syringe under a positive pressure of inert gas.[5][6][7][8]

  • Sealing and Storage:

    • Seal the flask with a greased ground glass stopper or ensure the PTFE stopcock is securely closed.

    • Wrap the joint with Parafilm® as an extra precaution.

    • Store the flask in a freezer at -20°C or below, protected from light.

Protocol 2: Pre-use Purification of Stored Formyl Iodide
  • Setup:

    • Assemble a distillation apparatus with short path length, ensuring all glassware is oven-dried and cooled under an inert atmosphere.

  • Distillation:

    • Carefully transfer the stored formyl iodide to the distillation flask under inert gas.

    • Distill the formyl iodide under reduced pressure. The receiving flask should be cooled in an ice bath.

  • Immediate Use:

    • The freshly distilled, colorless formyl iodide should be used immediately for the best results in subsequent reactions.

Visual Guides

Decomposition_Pathway FI Formyl Iodide (HCOI) Decomp Spontaneous Decomposition FI->Decomp Unstable HI Hydrogen Iodide (HI) Decomp->HI CO Carbon Monoxide (CO) Decomp->CO HI->Decomp Accelerates Autocatalysis Autocatalysis

Caption: Primary decomposition pathway of formyl iodide.

Storage_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_storage Storage A Oven-dry Schlenk Flask C Cool under Inert Gas (Ar or N2) A->C B Add Acid Scavenger (e.g., anhydrous K2CO3) E Transfer via Cannula under Inert Gas B->E C->B D Synthesize/ Purify Formyl Iodide D->E F Seal Flask E->F G Store at ≤ -20°C F->G H Protect from Light F->H

Caption: Recommended workflow for the safe storage of formyl iodide.

References

Why did my iodoform test fail with a known methyl ketone?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected results with the iodoform (B1672029) test, particularly when a known methyl ketone fails to give a positive result.

Frequently Asked Questions (FAQs)

Q1: Why did my iodoform test fail with a known methyl ketone?

A failed iodoform test with a compound known to be a methyl ketone can be attributed to several factors, ranging from procedural deviations to inherent structural features of the molecule that impede the reaction. This guide will walk you through potential causes and corrective actions.

Q2: What is the expected positive result for an iodoform test?

A positive iodoform test is indicated by the formation of a pale yellow precipitate of iodoform (triiodomethane, CHI₃).[1][2] This solid has a characteristic "antiseptic" or "medical" smell.[1][3][4]

Q3: Which functional groups, other than methyl ketones, can give a positive iodoform test?

The iodoform test is also positive for acetaldehyde (B116499) (the only aldehyde that gives a positive result) and certain alcohols.[1][4][5] Specifically, ethanol (B145695) and secondary alcohols that have a methyl group on the carbon bearing the hydroxyl group will yield a positive test because they are oxidized to methyl ketones under the reaction conditions.[5][6]

Troubleshooting Guide: Negative Result with a Known Methyl Ketone

Issue 1: Suboptimal Reagent Concentration or Quality

The concentrations of the iodine and base solutions are critical for the reaction to proceed to completion.

  • Possible Cause: The iodine or sodium hydroxide (B78521) solution was too dilute, or the sodium hypochlorite (B82951) solution was not freshly prepared.

  • Troubleshooting Steps:

    • Verify the concentrations of your stock solutions.

    • Prepare fresh sodium hypochlorite solution if using that method.

    • Ensure that the iodine solution has a distinct dark brown color before starting the test.

Issue 2: Incorrect Reaction Temperature

The reaction may require gentle heating to proceed at an observable rate, but excessive heat can lead to side reactions.

  • Possible Cause: The reaction mixture was not gently warmed, or it was overheated.

  • Troubleshooting Steps:

    • If no precipitate forms at room temperature, warm the mixture gently in a water bath to approximately 60°C.[7]

    • Avoid boiling the mixture.

Issue 3: Insufficient Reaction Time

The formation of the iodoform precipitate may not be instantaneous.

  • Possible Cause: The reaction was not allowed to proceed for a sufficient amount of time.

  • Troubleshooting Steps:

    • After adding the reagents, allow the mixture to stand for at least 2-3 minutes at room temperature.[7]

    • If warming is necessary, maintain the temperature for a few minutes.[7]

    • After heating, allow the solution to cool and stand for 10-15 minutes to see if a precipitate forms.[8]

Issue 4: Steric Hindrance

The structure of the methyl ketone itself can prevent the reaction from occurring.

  • Possible Cause: The methyl ketone is sterically hindered, meaning that bulky chemical groups near the methyl group prevent the reagents from accessing the reaction site. This is particularly common with aryl ketones that have two ortho substituents.

  • Troubleshooting Steps:

    • Examine the structure of your methyl ketone. If there are large groups adjacent to the acetyl group, steric hindrance may be the cause of the negative result.

    • In such cases, the iodoform test may not be a suitable method for identifying the methyl ketone functional group. Consider alternative analytical techniques such as NMR or IR spectroscopy.

Issue 5: Presence of Interfering Substances

Other compounds in your sample could be interfering with the iodoform reaction.

  • Possible Cause: The sample contains alcohols with an alpha-methyl group, which can also react to give a positive test, potentially complicating the interpretation of results if the goal is to specifically identify a methyl ketone.[6] While this would lead to a positive result, it's an important consideration for accurate compound identification. More critically for a false negative, other substances could be consuming the reagents.

  • Troubleshooting Steps:

    • Ensure your sample is pure. If necessary, purify the methyl ketone using an appropriate technique like distillation or chromatography before performing the test.

Experimental Protocols

Below are two common methods for performing the iodoform test.

Method 1: Using Iodine and Sodium Hydroxide

This is the more traditional and chemically direct method.

Reagents:

  • Test compound

  • 10% Potassium Iodide (KI) in water

  • 10% Sodium Hydroxide (NaOH) in water

  • Iodine solution (I₂ in KI)

Procedure:

  • Dissolve a small amount (approximately 0.1 g or a few drops) of the test compound in a suitable solvent like water or dioxane.

  • Add a few drops of the iodine solution.

  • Add 10% sodium hydroxide solution dropwise until the brown color of the iodine disappears.

  • If no yellow precipitate forms in the cold, gently warm the mixture in a water bath.

  • The formation of a pale yellow precipitate confirms a positive test.

Method 2: Using Potassium Iodide and Sodium Hypochlorite

This method is an alternative that generates the necessary iodine in situ.

Reagents:

  • Test compound

  • 10% Potassium Iodide (KI) in water

  • Freshly prepared Sodium Hypochlorite (NaOCl) solution

Procedure:

  • In a test tube, add approximately 0.2 mL of the liquid to be tested or a small amount of the solid.[8]

  • Add 10 mL of 10% aqueous potassium iodide solution.[8]

  • Add 10 mL of freshly prepared sodium hypochlorite solution.[8]

  • Gently warm the test tube.[8]

  • The appearance of yellow iodoform crystals indicates a positive test.[8]

Quantitative Data Summary

For a successful iodoform test, adherence to optimal reaction conditions is crucial. The following table summarizes key quantitative parameters.

ParameterRecommended Value/RangeNotes
Sample Amount 0.1 - 0.2 g or 4-5 dropsEnsure the sample is adequately dissolved.
NaOH Concentration 5% - 10%Sufficient base is required to promote the reaction.
KI Solution 10% aqueous solutionUsed to dissolve iodine.
Reaction Temperature Room Temperature to 60°CGentle heating may be required if no reaction occurs in the cold.[7]
Reaction Time 2-15 minutesAllow sufficient time for precipitate formation, especially after heating and cooling.[7][8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed iodoform test with a known methyl ketone.

Iodoform_Troubleshooting start Start: Iodoform test fails with a known methyl ketone check_procedure Review Experimental Protocol start->check_procedure check_procedure->start Protocol Deviation reagent_issue Reagent Quality/Concentration Issue? check_procedure->reagent_issue Protocol Followed temp_issue Incorrect Temperature? reagent_issue->temp_issue No prepare_fresh Prepare Fresh Reagents and Verify Concentrations reagent_issue->prepare_fresh Yes time_issue Insufficient Reaction Time? temp_issue->time_issue No adjust_temp Gently warm to ~60°C; Avoid boiling temp_issue->adjust_temp Yes structure_issue Potential Steric Hindrance? time_issue->structure_issue No increase_time Allow to stand for 10-15 min after heating/cooling time_issue->increase_time Yes alt_method Consider Alternative Analytical Methods (NMR, IR) structure_issue->alt_method Yes end_fail Test Still Fails: Re-evaluate Compound Structure structure_issue->end_fail No rerun_test Rerun the Iodoform Test prepare_fresh->rerun_test adjust_temp->rerun_test increase_time->rerun_test end_success Test Successful rerun_test->end_success Positive Result rerun_test->end_fail Negative Result

Caption: Troubleshooting workflow for a failed iodoform test.

References

Technical Support Center: Scaling Up the Iodoform Reaction for Preparative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the preparative synthesis of iodoform (B1672029).

Frequently Asked Questions (FAQs)

Q1: What are the primary substrates for a successful preparative iodoform reaction?

A1: The iodoform reaction is highly specific. For preparative purposes, the best substrates are methyl ketones (compounds with a CH₃CO- group) and secondary alcohols that can be oxidized to methyl ketones (compounds with a CH₃CH(OH)- group).[1][2][3] Ethanol (B145695) is the only primary alcohol that gives a positive iodoform test, as it can be oxidized to acetaldehyde, which also contains the requisite CH₃CO- group.[2][4][5]

Q2: What is the expected appearance of a successful iodoform reaction at scale?

A2: A successful reaction is characterized by the formation of a pale yellow, crystalline precipitate of iodoform (triiodomethane, CHI₃).[6][7] This solid is insoluble in water and has a distinctive "medical" or antiseptic smell.[5][6]

Q3: What are the common reagents used for the iodoform reaction?

A3: There are two primary sets of reagents that are chemically equivalent. The most direct method uses iodine (I₂) dissolved in a strong base, typically sodium hydroxide (B78521) (NaOH).[6] An alternative method involves the use of potassium iodide (KI) and sodium hypochlorite (B82951) (NaOCl) solution.[3][8] In the latter, the hypochlorite acts as an oxidizing agent to generate iodine in situ.[6]

Q4: What are the primary uses of synthetically prepared iodoform?

A4: Iodoform has historically been used as an antiseptic and disinfectant due to the slow release of iodine.[9] It is still used in some medical and veterinary applications, such as in antiseptic dressings and powders.[1][9] Additionally, it serves as a starting material or reagent in other organic syntheses.

Troubleshooting Guide

Q5: My reaction mixture has turned dark brown or black, and no yellow precipitate is forming. What is the issue?

A5: This typically indicates an excess of iodine in the reaction mixture. The dark color is characteristic of the iodine solution itself. This can happen if there is insufficient base to react with the iodine and promote the reaction, or if the substrate is not reacting.

  • Solution: Add the sodium hydroxide solution dropwise until the brown color is discharged and a cloudy yellow suspension begins to form.[10] Gentle warming of the mixture may be necessary to initiate the reaction.[6] Ensure your starting material is a suitable substrate for the reaction.

Q6: The iodoform precipitate is very fine and difficult to filter. How can I improve the crystal size?

A6: Fine precipitates can result from rapid precipitation. To obtain larger, more easily filterable crystals, consider the following:

  • Controlled Reagent Addition: Add the reagents slowly and with efficient stirring to maintain a homogeneous reaction mixture and control the rate of precipitation.

  • Recrystallization: The most effective method for improving crystal size and purity is recrystallization. Ethanol is a commonly used solvent for this purpose.[11] Dissolving the crude iodoform in a minimum amount of hot ethanol and allowing it to cool slowly will yield larger, purer crystals.[12]

Q7: My yield of iodoform is consistently low. What are the potential causes and how can I improve it?

A7: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion. This may require gentle heating or a longer reaction time.[6]

  • Side Reactions: The haloform reaction can have competing side reactions. One common issue is the self-condensation of aldehydes or ketones under basic conditions (aldol condensation). Maintaining a controlled temperature and appropriate stoichiometry can minimize these.

  • Loss During Workup: Iodoform can be lost during filtration and washing if not performed carefully. Ensure the precipitate is thoroughly collected and washed with cold solvent to minimize dissolution.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure you are using a pure substrate.[13]

Q8: I am concerned about the exothermic nature of the reaction on a larger scale. How can I safely manage the heat generated?

A8: The iodoform reaction is exothermic and requires careful temperature control, especially during scale-up.[14][15]

  • Controlled Addition: Add the iodine solution or hypochlorite solution in portions or via a dropping funnel to control the reaction rate and heat generation.[11]

  • Cooling Bath: Use an ice bath or other cooling system to maintain the reaction temperature within a safe range.

  • Monitoring: Continuously monitor the internal temperature of the reaction.[15]

  • Adequate Headspace: Ensure the reaction vessel is large enough (at least twice the volume of all reagents) to accommodate any potential foaming or gas evolution.[15]

Q9: What are the key safety precautions for a preparative iodoform synthesis?

A9: Safety is paramount when scaling up chemical reactions.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents or iodoform dust.

  • Handling of Reagents: Iodine is toxic and can cause severe irritation.[2] Sodium hydroxide is corrosive. Handle these chemicals with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q10: My purified iodoform has a low melting point. What are the likely impurities and how can I remove them?

A10: A low or broad melting point indicates the presence of impurities. The theoretical melting point of pure iodoform is around 119-121°C.[16]

  • Likely Impurities: Unreacted starting materials, iodine, or side products from aldol (B89426) condensation can be present.

  • Purification: Recrystallization is the most effective method for purification.[11] Washing the crude product thoroughly with cold water before recrystallization can help remove water-soluble impurities.

Quantitative Data

The yield and purity of the iodoform reaction can vary based on the specific conditions and substrate used. The following table summarizes some reported quantitative data.

SubstrateReagentsYield (%)Melting Point (°C)Reference
Acetone (B3395972)Iodine, Sodium Hydroxide56.46120[16]
AcetonePotassium Iodide, Sodium HypochloriteNot specifiedNot specified[12]
GeneralNot specifiedNot specified119-121 (theoretical)[16]

Experimental Protocols

Protocol 1: Preparation of Iodoform from Acetone using Iodine and Sodium Hydroxide

This protocol is adapted from a standard laboratory procedure.[16]

Materials:

  • Acetone

  • Iodine

  • 10% Sodium Hydroxide solution

  • Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask

  • Beakers

  • Graduated cylinders

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve a specified amount of sodium hydroxide in 4 mL of water.

  • Add 1 mL of acetone to the flask and stir.

  • Slowly add 1 g of powdered iodine to the mixture while stirring.

  • Warm the mixture in a water bath at 70-80°C for approximately 15 minutes.

  • Allow the mixture to cool to room temperature. A yellow precipitate of iodoform should form.

  • Collect the crude iodoform crystals by vacuum filtration.

  • Wash the crystals with cold water.

  • Air-dry the crude product.

  • For purification, recrystallize the crude iodoform from a minimal amount of hot ethanol.

  • Collect the purified crystals by filtration, dry them, and determine the melting point and yield.

Protocol 2: Preparation of Iodoform from Acetone using Potassium Iodide and Sodium Hypochlorite

This protocol is based on a common alternative method.[11][12]

Materials:

  • Acetone

  • Potassium Iodide (KI)

  • 5% Sodium Hypochlorite (NaOCl) solution

  • Water

  • Ethanol (for recrystallization)

  • Beaker (250 mL)

  • Separatory/Dropping funnel

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 250 mL beaker, dissolve 3 g of potassium iodide in 50 mL of water.

  • Add 1 mL of acetone to the potassium iodide solution and stir.

  • Set up a dropping funnel over the beaker and add 30 mL of 5% sodium hypochlorite solution to it.

  • Slowly add the sodium hypochlorite solution to the beaker with continuous stirring. A dark color due to iodine formation will appear and then vanish as the solution becomes turbid.

  • Continue stirring until the addition is complete. A yellow precipitate of iodoform will form.

  • Allow the mixture to stand for 15 minutes.

  • Collect the crude product by gravity or vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude iodoform from hot ethanol for purification.

  • Dry the purified crystals and determine the melting point and yield.

Visualizations

experimental_workflow cluster_prep Reaction Stage cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Prepare Substrate Solution (e.g., Acetone in water) reagent_add Controlled Addition of Iodine/Base or KI/NaOCl reagent_prep->reagent_add reaction Reaction with Stirring (Gentle warming if needed) reagent_add->reaction precipitation Formation of Crude Iodoform Precipitate reaction->precipitation filtration1 Filter Crude Product precipitation->filtration1 washing Wash with Cold Water filtration1->washing recrystallization Recrystallize from Hot Ethanol washing->recrystallization filtration2 Filter Purified Crystals recrystallization->filtration2 drying Dry Final Product filtration2->drying yield_calc Calculate Yield drying->yield_calc mp_det Determine Melting Point drying->mp_det

Caption: Experimental workflow for preparative iodoform synthesis.

troubleshooting_workflow start No Yellow Precipitate Observed check_color Is the solution dark brown/black? start->check_color add_base Add NaOH dropwise until brown color disappears check_color->add_base Yes check_substrate Is the starting material a methyl ketone or suitable alcohol? check_color->check_substrate No warm_reaction Gently warm the reaction mixture add_base->warm_reaction check_substrate->warm_reaction Yes reassess_substrate Re-evaluate substrate suitability check_substrate->reassess_substrate No success Precipitate should form warm_reaction->success

Caption: Troubleshooting logic for no precipitate formation.

reaction_mechanism cluster_mechanism Iodoform Reaction Mechanism start Methyl Ketone (R-CO-CH3) enolization Enolate Formation (Base abstracts α-proton) start->enolization OH- halogenation Tri-iodination (Enolate attacks I2) enolization->halogenation 3 I2 nucleophilic_attack Nucleophilic Attack (OH- attacks carbonyl carbon) halogenation->nucleophilic_attack OH- cleavage Cleavage (Forms R-COOH and CI3-) nucleophilic_attack->cleavage protonation Proton Transfer (Forms Iodoform, CHI3) cleavage->protonation

Caption: Key steps of the iodoform reaction mechanism.

References

Impact of solvent choice on iodoform test sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the iodoform (B1672029) test, with a specific focus on the impact of solvent choice on test sensitivity. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the iodoform test?

The iodoform test is a qualitative chemical test used to identify the presence of methyl ketones (compounds containing the R-CO-CH₃ group) or secondary alcohols with a methyl group in the alpha position (R-CH(OH)-CH₃).[1][2] It is also notably used to distinguish ethanol (B145695) from methanol (B129727), as ethanol is the only primary alcohol that gives a positive result.[3][4][5]

Q2: What constitutes a positive iodoform test?

A positive test is indicated by the formation of a pale yellow precipitate of iodoform (triiodomethane, CHI₃), which has a characteristic "antiseptic" or "medical" smell.[1][5][6]

Q3: What are the standard reagents for the iodoform test?

The test is typically performed using iodine (I₂) and a base, usually aqueous sodium hydroxide (B78521) (NaOH).[1][3] An alternative set of reagents is potassium iodide (KI) and sodium hypochlorite (B82951) (NaClO).[3]

Q4: Can the iodoform test be used for quantitative analysis?

While traditionally a qualitative test, recent methods have been developed to quantify ethanol and isopropanol (B130326) using the iodoform reaction coupled with turbidimetry, which measures the turbidity of the solution caused by the iodoform precipitate.[7][8][9]

Troubleshooting Guide

Issue 1: Negative or weak positive result with a known methyl ketone or appropriate secondary alcohol.

  • Possible Cause: Poor solubility of the analyte in the reaction medium.

    • Solution: The standard solvent for the iodoform test is water. If your compound is not water-soluble, a false negative may occur.[2] In such cases, the use of a co-solvent is recommended. Dioxane is a commonly used co-solvent to improve the solubility of water-insoluble compounds.[2] Add the minimum amount of dioxane necessary to dissolve the sample before adding the aqueous reagents.

  • Possible Cause: Inappropriate choice of organic co-solvent.

    • Solution: Not all organic solvents are suitable. For instance, some experiments have shown that 1,2-dimethoxyethane (B42094) can inhibit the reaction, potentially by hindering the formation of the necessary enolate intermediate, while switching to water with the same compound yields a positive result.[10] It is hypothesized that water may play a role in facilitating the enolate formation.[10] If a co-solvent is necessary, dioxane is a more established choice.

Issue 2: False positive result.

  • Possible Cause: Contamination of glassware with acetone.

    • Solution: Acetone is a methyl ketone and will give a strong positive iodoform test. Ensure all glassware is thoroughly cleaned and rinsed with a solvent that is not a methyl ketone (e.g., isopropanol followed by distilled water) and dried completely before use.

  • Possible Cause: The presence of ethanol as a solvent in the sample.

    • Solution: If the analyte is dissolved in ethanol, a positive test will be observed due to the reaction of ethanol itself. If possible, remove the ethanol (e.g., by evaporation if the analyte is non-volatile) and redissolve the analyte in a suitable, non-reactive solvent or directly in the reaction mixture if it is soluble.

Data Presentation

AnalyteSolvent SystemMethodLimit of Detection (LOD)
EthanolWaterTurbidimetry7.4% (v/v)
IsopropanolWaterTurbidimetry6.5% (v/v)

This data is derived from a study on the quantification of alcohols in hand sanitizers and provides a quantitative measure of the test's sensitivity in an aqueous environment.[8]

Experimental Protocols

Method 1: Iodoform Test using Iodine and Sodium Hydroxide

This method is suitable for water-soluble compounds.

  • Dissolve 4-5 drops of a liquid sample or approximately 0.1 g of a solid sample in 2 mL of water in a test tube. If the sample is not soluble in water, add the minimum amount of dioxane to achieve a solution.[2]

  • Add 2 mL of 5% aqueous sodium hydroxide solution.[2]

  • Add a 10% solution of iodine in potassium iodide dropwise, with shaking, until a dark brown color of iodine persists.[2]

  • Allow the mixture to stand at room temperature for 2-3 minutes. If no precipitate forms, gently warm the test tube in a water bath at 60°C for a few minutes.[2]

  • If the brown color fades, add more iodine solution until the color persists for at least two minutes of heating.

  • Add a few drops of sodium hydroxide solution to remove the excess iodine.

  • Dilute the mixture with water and allow it to stand for 10-15 minutes.[2]

  • A positive test is the formation of a yellow precipitate of iodoform.

Method 2: Iodoform Test using Sodium Hypochlorite

  • Place 0.2 mL of the test compound in a test tube.

  • Add 10 mL of a 10% aqueous potassium iodide (KI) solution.[2]

  • Add 10 mL of freshly prepared sodium hypochlorite (NaOCl) solution.[2]

  • Gently warm the test tube.

  • A positive test is indicated by the appearance of yellow iodoform crystals.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_observation Observation Sample Analyte Solvent Choose Solvent (Water or Water/Dioxane) Sample->Solvent Dissolve Dissolve Analyte Solvent->Dissolve Add_Base Add NaOH Solution Dissolve->Add_Base Add_Iodine Add I2/KI Solution Add_Base->Add_Iodine Warm Warm if Necessary Add_Iodine->Warm Observe Observe for Precipitate Warm->Observe Positive Yellow Precipitate (Positive Result) Observe->Positive Yes Negative No Precipitate (Negative Result) Observe->Negative No

Caption: Experimental workflow for the iodoform test.

logical_relationship Analyte Analyte Properties Solubility Solubility in Water Analyte->Solubility Solvent_Choice Solvent Choice Solubility->Solvent_Choice determines Water Water Solvent_Choice->Water Soluble Water_Dioxane Water + Dioxane Solvent_Choice->Water_Dioxane Insoluble Reaction_Medium Homogeneous Reaction Medium Water->Reaction_Medium Water_Dioxane->Reaction_Medium Test_Sensitivity Test Sensitivity/ Accuracy Reaction_Medium->Test_Sensitivity impacts

Caption: Impact of analyte solubility on solvent choice and test sensitivity.

References

Validation & Comparative

A Comparative Guide to Ketone Identification: Iodoform Test vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of functional groups is a cornerstone of chemical analysis. Among these, the carbonyl group of a ketone is a frequent subject of investigation. Historically, wet chemical methods have been the primary means of identification, with the iodoform (B1672029) test being a classic example for detecting methyl ketones. However, the advent of modern spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), has revolutionized structural elucidation. This guide provides an objective comparison between the traditional iodoform test and these powerful spectroscopic methods for ketone identification, supported by experimental protocols and data.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate comparison. Below are the protocols for the iodoform test and the key spectroscopic methods.

Iodoform Test

The iodoform test is a qualitative chemical test for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[1][2][3] A positive test is indicated by the formation of a pale yellow precipitate of iodoform (triiodomethane).[4][5]

Procedure using Iodine and Sodium Hydroxide (B78521): [1][4]

  • Dissolve a small amount of the sample (a few drops of a liquid or a spatula tip of a solid) in a suitable solvent like water or dioxane if necessary.

  • Add iodine solution dropwise until the solution retains a faint brown color.

  • Add 10% sodium hydroxide solution dropwise until the brown color of the iodine disappears.

  • Gently warm the mixture in a water bath.

  • Observe for the formation of a yellow precipitate.

Procedure using Potassium Iodide and Sodium Hypochlorite: [1][4]

  • To a test tube containing the sample, add a solution of potassium iodide.

  • Add a solution of sodium hypochlorite.

  • If no precipitate forms in the cold, gently warm the mixture.

  • A positive result is the formation of a pale yellow precipitate of iodoform.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrations.[6][7] The carbonyl group (C=O) of a ketone exhibits a strong and sharp absorption band in the IR spectrum.[8]

Sample Preparation and Analysis:

  • Liquid Samples (Neat): Place 1-2 drops of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

  • Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent that does not have significant absorption in the region of interest (e.g., carbon tetrachloride, chloroform). The concentration should be around 1-10%.

  • Place the prepared sample in the IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for a strong absorption band in the region of 1680-1725 cm⁻¹, which is characteristic of a ketone C=O stretch.[8] Saturated aliphatic ketones typically absorb around 1715 cm⁻¹, while conjugation lowers the frequency to 1685-1666 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9][10]

Sample Preparation and Analysis: [11][12][13]

  • Dissolve 5-10 mg of the sample in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis: Look for protons on the α-carbon to the carbonyl, which typically appear in the δ 2.0-2.5 ppm region.[14]

  • ¹³C NMR Analysis: Identify the characteristic signal for the carbonyl carbon of a ketone, which appears in the downfield region of the spectrum, typically between δ 190-215 ppm.[14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[9][15]

Sample Preparation and Analysis: [16][17]

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, electron ionization - EI).

  • Acquire the mass spectrum.

  • Analyze the spectrum for the molecular ion peak (M⁺) to determine the molecular weight.

  • Examine the fragmentation pattern. Ketones often undergo characteristic fragmentation pathways such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.[2][18]

Data Presentation: A Comparative Analysis

The choice of analytical method often depends on the specific information required, the nature of the sample, and the available resources. The following table summarizes the key performance characteristics of the iodoform test and spectroscopic methods for ketone identification.

FeatureIodoform TestInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Chemical reaction forming a precipitate.[1]Absorption of infrared radiation causing molecular vibrations.Nuclear spin transitions in a magnetic field.[9]Ionization and fragmentation of molecules followed by mass analysis.[15]
Information Obtained Presence of a methyl ketone or a group that can be oxidized to a methyl ketone.[2]Presence of a carbonyl group and other functional groups.[7]Detailed structural information, including connectivity and chemical environment of atoms.[9]Molecular weight and structural information from fragmentation patterns.[9]
Specificity Specific for the CH₃CO- group.[1]Highly specific for the C=O bond, but not for the entire ketone structure.[8]Highly specific, can distinguish between isomers.[19]Highly specific, can distinguish between isomers based on fragmentation.[2]
Sensitivity Qualitative (visual detection of precipitate).[5]Sensitive to the presence of functional groups.High sensitivity, especially with modern instruments.Very high sensitivity (picomole to femtomole range).
Sample Requirement Milligram quantities.Microgram to milligram quantities.Milligram quantities.[12]Nanogram to picogram quantities.
Cost Very low.Moderate.High (instrument cost and maintenance).High (instrument cost and maintenance).
Throughput High (can be performed in parallel).High (rapid analysis).Moderate (requires longer acquisition times for detailed spectra).High (can be coupled with chromatography for rapid analysis of mixtures).
Nature of Analysis Qualitative.[20]Primarily qualitative for functional group identification, can be quantitative.[20][21]Both qualitative and quantitative.[9][20]Both qualitative and quantitative.[9][20]

Visualizing the Processes

Diagrams can provide a clear and concise understanding of the chemical and analytical workflows.

Iodoform_Test_Reaction MethylKetone Methyl Ketone (R-CO-CH₃) Intermediate Tri-iodo Intermediate (R-CO-CI₃) MethylKetone->Intermediate + 3I₂ + 3OH⁻ Reagents I₂ / NaOH (Iodine / Sodium Hydroxide) Iodoform Iodoform (CHI₃) Yellow Precipitate Intermediate->Iodoform + OH⁻ Carboxylate Carboxylate Salt (R-COO⁻Na⁺) Intermediate->Carboxylate + OH⁻ Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ketone Sample PreparedSample Prepare Sample (Dissolve/Pelletize) Sample->PreparedSample IR IR Spectroscopy PreparedSample->IR NMR NMR Spectroscopy PreparedSample->NMR MS Mass Spectrometry PreparedSample->MS IR_Data Identify C=O Stretch IR->IR_Data NMR_Data Analyze Chemical Shifts & Coupling NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Elucidate Ketone Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

References

Formyl Iodide vs. Formyl Chloride: A Comparative Guide to Reactivity in Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an acylating agent is critical to the efficiency and success of synthetic routes. While formyl chloride is a known, albeit challenging, reagent for introducing a formyl group, the reactivity of its heavier halogen counterpart, formyl iodide, offers a compelling, more reactive alternative. This guide provides an objective comparison of their reactivity in acylation, supported by experimental data and detailed protocols.

Formyl chloride and formyl iodide are the simplest of the acyl halides. However, their high reactivity is coupled with significant instability, which has historically limited their widespread use. Formyl chloride is a gas that is unstable at room temperature and is typically generated in situ for immediate consumption.[1] Formyl iodide is expected to be even less stable, making its isolation and direct use impractical.

Recent advancements have provided methods to harness the heightened reactivity of acyl iodides through their in situ generation from more stable acyl chlorides and an iodide salt. This approach has opened new avenues for efficient acylation of even weakly nucleophilic substrates.[2] This guide will compare the traditional Gattermann-Koch reaction, a method for formylation using in situ generated formyl chloride, with a modern approach that leverages the enhanced reactivity of in situ generated acyl iodides as a proxy for the potential of formyl iodide.

Comparative Reactivity: A Quantitative Overview

The following table summarizes the key quantitative data from representative acylation reactions, highlighting the differences in conditions and yields between a classical formyl chloride-based formylation and an acylation activated by the in situ formation of an acyl iodide.

ParameterGattermann-Koch Formylation (Formyl Chloride)Iodide-Activated Acylation (Acyl Iodide Proxy)
Substrate TolueneN-Methylpyrrole
Acylating Agent Formyl Chloride (in situ from CO and HCl)Acetyl Iodide (in situ from Acetyl Chloride and NaI)
Catalyst/Promoter AlCl₃, CuClNaI
Solvent Toluene (substrate as solvent)Acetonitrile
Temperature 25-30 °CRoom Temperature
Reaction Time 4-5 hours1 hour
Yield 60-67% (of p-tolualdehyde)[3]98% (of 2-acetyl-N-methylpyrrole)
Pressure AtmosphericAtmospheric

Experimental Protocols

Gattermann-Koch Formylation of Toluene (in situ Formyl Chloride)

This protocol is adapted from a literature procedure for the preparation of p-tolualdehyde.[3]

Materials:

  • Toluene (freshly distilled): 30 g

  • Aluminum chloride (freshly pulverized): 45 g

  • Copper(I) chloride: 5 g

  • Carbon monoxide gas

  • Hydrogen chloride gas

Procedure:

  • In a wide-necked flask equipped with a mechanical stirrer, gas inlet, and gas outlet, combine 30 g of freshly distilled toluene, 45 g of pulverized aluminum chloride, and 5 g of copper(I) chloride. The flask should be cooled with a water bath.

  • Pass a stream of dry hydrogen chloride gas through the stirred mixture.

  • Subsequently, introduce a steady stream of dry carbon monoxide gas into the reaction mixture.

  • Continue passing carbon monoxide through the mixture for 4-5 hours. The reaction temperature will typically rise to 25-30 °C.

  • If the reaction mixture becomes too viscous for efficient stirring, the reaction can be stopped.

  • Upon completion, cautiously pour the viscous product onto crushed ice.

  • Perform a steam distillation to isolate the p-tolualdehyde and any unreacted toluene.

  • The distillate is then treated with a sodium bisulfite solution to form the aldehyde-bisulfite adduct, separating it from unreacted toluene.

  • The aqueous solution of the bisulfite adduct is treated with anhydrous sodium carbonate until alkaline, followed by another steam distillation to liberate the pure p-tolualdehyde.

  • The final product is extracted with ether, and the solvent is evaporated to yield 20-22 g (60-67%) of p-tolualdehyde.

Iodide-Activated Friedel-Crafts Acylation of N-Methylpyrrole (in situ Acyl Iodide)

This protocol is based on the work of Williams and coworkers and demonstrates the enhanced reactivity of an acyl iodide generated in situ.

Materials:

  • N-Methylpyrrole

  • Acetyl chloride

  • Sodium iodide (NaI)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of N-methylpyrrole (1 equivalent) in anhydrous acetonitrile, add sodium iodide (1.2 equivalents).

  • Add acetyl chloride (1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography to yield 2-acetyl-N-methylpyrrole (98% yield).

Mechanistic Insights and Reactivity Comparison

The enhanced reactivity of acyl iodides over acyl chlorides can be attributed to electronic and steric factors. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond. This increased polarizability makes the carbonyl carbon of the acyl iodide more electrophilic and thus more susceptible to nucleophilic attack.[2] Additionally, the larger size of the iodide ion makes it a better leaving group.

The Gattermann-Koch reaction relies on the generation of the highly reactive formyl cation ([HCO]⁺) from formyl chloride, which is formed in situ from carbon monoxide and hydrogen chloride under the influence of a Lewis acid catalyst like aluminum chloride.[4][5] This electrophile then attacks the aromatic ring.

In the iodide-activated system, the acyl chloride is converted to the more reactive acyl iodide in situ. This transient acyl iodide then serves as the potent acylating agent.

G1 cluster_FC Formyl Chloride Generation (Gattermann-Koch) cluster_FI Acyl Iodide Generation (In Situ) CO Carbon Monoxide (CO) FormylChloride Formyl Chloride (HCOCl) CO->FormylChloride + HCl HCl Hydrogen Chloride (HCl) AlCl3 AlCl₃ AcyliumIon Formyl Cation ([HCO]⁺) FormylChloride->AcyliumIon + AlCl₃ - [AlCl₄]⁻ AromaticRing Aromatic Substrate AcyliumIon->AromaticRing Electrophilic Attack AcylChloride Acyl Chloride (RCOCl) AcylIodide Acyl Iodide (RCOI) AcylChloride->AcylIodide + I⁻ - Cl⁻ Iodide Iodide (I⁻) Nucleophile Nucleophilic Substrate AcylIodide->Nucleophile Acylation

Caption: Generation of the active electrophile.

Experimental Workflow Comparison

The operational workflows for these two approaches differ significantly, primarily due to the nature of the reagents and the reaction setup.

G2 cluster_GK Gattermann-Koch Workflow cluster_IA Iodide-Activated Acylation Workflow start_gk Start setup_gk Assemble Gas Delivery System and Cooled Reaction Vessel start_gk->setup_gk charge_gk Charge Vessel with Substrate, AlCl₃, and CuCl setup_gk->charge_gk gas_gk Introduce HCl and CO Gas charge_gk->gas_gk react_gk React for 4-5 hours at 25-30 °C gas_gk->react_gk quench_gk Quench on Ice react_gk->quench_gk distill_gk Steam Distillation quench_gk->distill_gk purify_gk Purify via Bisulfite Adduct distill_gk->purify_gk end_gk End purify_gk->end_gk start_ia Start dissolve_ia Dissolve Substrate and NaI in Anhydrous Acetonitrile start_ia->dissolve_ia add_acyl_ia Add Acyl Chloride dissolve_ia->add_acyl_ia react_ia Stir at Room Temperature for 1 hour add_acyl_ia->react_ia quench_ia Quench with NaHCO₃ (aq) react_ia->quench_ia extract_ia Extract with Ethyl Acetate quench_ia->extract_ia purify_ia Purify by Chromatography extract_ia->purify_ia end_ia End purify_ia->end_ia

Caption: Generalized experimental workflows.

Conclusion

While direct comparative studies between formyl iodide and formyl chloride are scarce due to their inherent instability, the use of in situ generated acyl iodides from their corresponding chlorides provides a clear indication of the superior reactivity of the iodide analogues. The iodide-activated acylation proceeds under milder conditions, with shorter reaction times, and often results in higher yields compared to traditional methods like the Gattermann-Koch reaction. For researchers and drug development professionals, this methodology offers a more efficient and potentially more substrate-tolerant approach to acylation, overcoming some of the limitations associated with classical Friedel-Crafts type reactions. The ability to generate the highly reactive acyl iodide species transiently from a stable precursor represents a significant advantage in modern organic synthesis.

References

Formamidinium vs. Methylammonium Iodide in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the choice of the organic cation is a critical determinant of device performance and longevity. Among the most extensively studied cations are formamidinium (FA+) and methylammonium (B1206745) (MA+). This guide provides a detailed comparison of formamidinium iodide (FAI) and methylammonium iodide (MAI) as the A-site cation in the ABX3 perovskite structure, offering experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their work.

Performance and Stability: A Head-to-Head Comparison

Formamidinium-based perovskites generally exhibit superior performance and stability compared to their methylammonium counterparts, primarily due to differences in their intrinsic properties. FAPbI₃ boasts a narrower bandgap, closer to the ideal for single-junction solar cells, and enhanced thermal stability.

Key Performance Metrics
PropertyFormamidinium Lead Iodide (FAPbI₃)Methylammonium Lead Iodide (MAPbI₃)Key Differences & Notes
Power Conversion Efficiency (PCE) 24-25%[1]20-22%[1]FAPbI₃'s narrower bandgap allows for broader light absorption, contributing to higher potential efficiencies.[1][2] Mixed-cation strategies, incorporating both FA⁺ and MA⁺, have achieved efficiencies as high as 20.7%.[3]
Bandgap ~1.48 eV[1][2]~1.55 eV[1][2]The lower bandgap of FAPbI₃ is closer to the optimal value for single-junction solar cells as predicted by the Shockley-Queisser limit.
Thermal Stability More stable; maintains performance for >1000 hours.[1] Slower degradation at 150°C compared to MAPbI₃.[4]Less stable; degrades after 300-500 hours.[1] The volatile nature of the MA⁺ cation contributes to thermal instability.[5]The replacement of MA⁺ with FA⁺ is a common strategy to improve thermal stability.[4] However, FA⁺ can be less stable in precursor solutions under illumination.[6][7]
Moisture Stability High, but can be prone to phase instability in the presence of moisture.[4]Moderate to Low.[1]Alloying FAPbI₃ with cesium (Cs⁺) has been shown to improve stability in high humidity environments.[8] The incorporation of FA⁺ into MA⁺-based perovskites enhances durability under ambient conditions.[9]
Light Stability Generally more stable, though degradation can occur.Susceptible to degradation under illumination.Mixed-cation perovskites often exhibit improved light stability.[3]
Phase Stability Prone to transitioning from the desired black (α) phase to an undesired yellow (δ) non-perovskite phase at room temperature.[2][10]Generally more phase-stable at room temperature.Alloying with smaller cations like MA⁺, Cs⁺, or Rb⁺ can stabilize the α-phase of FAPbI₃.[11]
Hysteresis Hysteresis is present, and its nature (positive or negative) can be influenced by ionic defects and their interaction with the device interfaces.[12]Also exhibits hysteretic behavior in current-voltage measurements, which can complicate accurate efficiency determination.[13]Ion migration is a key contributor to hysteresis in both types of perovskite solar cells.[12][14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the fabrication and characterization of high-performance perovskite solar cells. Below are representative protocols for the synthesis of the perovskite precursors and the fabrication and characterization of the solar cell devices.

Synthesis of Perovskite Precursors

Formamidinium Iodide (FAI) Synthesis: A common method for synthesizing FAI involves the reaction of formamidinium acetate (B1210297) with hydroiodic acid.[15]

  • Dissolve formamidinium acetate powder in a 2x molar excess of 57% w/w hydroiodic acid.

  • Stir the solution for 10 minutes at 50°C.

  • Dry the solution at 100°C to form a yellow-white powder.

  • Wash the powder with diethyl ether.

  • Recrystallize the product twice with ethanol (B145695) to obtain purified FAI.

Methylammonium Iodide (MAI) Synthesis: MAI can be synthesized by reacting methylamine (B109427) with hydroiodic acid.

  • React methylamine (CH₃NH₂) with hydroiodic acid (HI) in a controlled manner, often at low temperatures to manage the exothermic reaction.

  • The resulting solution is then typically subjected to rotary evaporation to remove the solvent.

  • The obtained white powder is washed with a non-polar solvent like diethyl ether and dried under vacuum.

Perovskite Solar Cell Fabrication (One-Step Spin Coating Method)

This protocol describes a common method for fabricating perovskite solar cells in a standard n-i-p architecture.

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution (e.g., titanium isopropoxide in ethanol) followed by annealing at high temperature (e.g., 500°C). Then, deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and annealing again.

  • Perovskite Layer Deposition:

    • For FAPbI₃: Prepare a precursor solution of FAI and PbI₂ in a mixed solvent of DMF and DMSO. Spin-coat the precursor solution onto the ETL in a nitrogen-filled glovebox.[15] An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization. Anneal the film at a specific temperature (e.g., 170°C for 10 minutes) to form the black perovskite phase.[15]

    • For MAPbI₃: Prepare a precursor solution of MAI and PbI₂ in a solvent like DMF or a mixture of DMF and DMSO.[16] Spin-coat the solution onto the ETL. Similar to FAPbI₃, an anti-solvent wash is commonly employed. Anneal the film at a lower temperature (e.g., 100°C) to form the perovskite crystal structure.[17]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, onto the perovskite layer. Additives like Li-TFSI and tBP are commonly included to improve conductivity and performance.

  • Metal Electrode Deposition: Thermally evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL to complete the device.

Characterization Techniques

A suite of characterization techniques is employed to evaluate the performance and properties of perovskite solar cells.

  • Current-Voltage (J-V) Measurements: To determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Measurements are typically performed under simulated AM 1.5G illumination.[13] It is crucial to report the scan direction and rate due to the common occurrence of hysteresis.

  • External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the perovskite film.[18]

  • Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and uniformity of the perovskite film and other layers in the device.[17]

  • UV-Vis Spectroscopy: To determine the absorption spectrum and calculate the bandgap of the perovskite material.

  • Photoluminescence (PL) Spectroscopy: To investigate charge carrier recombination dynamics and defect properties.

  • Impedance Spectroscopy (IS): To study charge transport and recombination processes within the solar cell.[12]

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important comparisons and workflows related to FAI and MAI in perovskite solar cells.

FAI_vs_MAI_Properties cluster_FAI Formamidinium Iodide (FAI) cluster_MAI Methylammonium Iodide (MAI) FAI_PCE Higher PCE (24-25%) MAI_PCE Lower PCE (20-22%) FAI_Bandgap Narrower Bandgap (~1.48 eV) MAI_Bandgap Wider Bandgap (~1.55 eV) FAI_Thermal Better Thermal Stability MAI_Thermal Lower Thermal Stability FAI_Phase Prone to Phase Instability (α to δ) MAI_Phase More Phase Stable

Caption: Comparison of key properties between FAI and MAI in perovskite solar cells.

PSC_Fabrication_Workflow cluster_prep Substrate Preparation cluster_perovskite Perovskite Deposition cluster_completion Device Completion Cleaning Substrate Cleaning ETL ETL Deposition (e.g., TiO2) Cleaning->ETL Spin_Coating Spin-Coating Precursor Solution ETL->Spin_Coating Anti_Solvent Anti-Solvent Quenching Spin_Coating->Anti_Solvent Annealing Thermal Annealing Anti_Solvent->Annealing HTL HTL Deposition (e.g., Spiro-OMeTAD) Annealing->HTL Electrode Metal Electrode Evaporation HTL->Electrode Characterization J-V, EQE, XRD, SEM, etc. Electrode->Characterization Device Characterization

Caption: General experimental workflow for perovskite solar cell fabrication.

Degradation_Pathways cluster_MAI_Degradation MAPbI3 Degradation cluster_FAI_Degradation FAPbI3 Degradation MAPbI3 MAPbI3 MAI_PbI2 MAI(g) + PbI2(s) MAPbI3->MAI_PbI2 Thermal Stress H2O_MAI Hydrated Perovskite MAPbI3->H2O_MAI Moisture Light_MAI Ion Migration & Defects MAPbI3->Light_MAI Light Exposure alpha_FAPbI3 α-FAPbI3 (Black Phase) delta_FAPbI3 δ-FAPbI3 (Yellow Phase) alpha_FAPbI3->delta_FAPbI3 Moisture/Temperature H2O_O2_FAI Surface Degradation alpha_FAPbI3->H2O_O2_FAI Moisture + Oxygen

Conclusion

The choice between formamidinium iodide and methylammonium iodide in perovskite solar cells involves a trade-off between efficiency and stability. FAI offers a pathway to higher power conversion efficiencies and better thermal stability, but its phase instability presents a significant challenge. MAI, while generally more phase-stable, suffers from lower thermal and moisture stability, limiting the long-term durability of devices.

Current research efforts are largely focused on harnessing the benefits of both cations through mixed-cation engineering. By creating formulations that include FAI, MAI, and often inorganic cations like cesium and rubidium, researchers are developing perovskite materials that are both highly efficient and robust. Understanding the fundamental properties and experimental considerations of both FAI and MAI is therefore essential for the continued advancement of perovskite solar cell technology towards commercialization.

References

Validation of a New Analytical Method: The Iodoform Reaction vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for rapid, cost-effective, and reliable analytical methods is a constant endeavor in scientific research and drug development. This guide provides a comprehensive comparison of a novel quantitative analytical method based on the iodoform (B1672029) reaction against the well-established technique of Gas Chromatography with Flame Ionization Detection (GC-FID). The focus of this comparison is the quantification of key compounds such as ethanol (B145695), isopropanol (B130326), acetaldehyde (B116499), and acetone (B3395972), which are frequently analyzed in various matrices, including pharmaceutical preparations and biological samples.

The iodoform test, traditionally a qualitative method for identifying methyl ketones and certain alcohols, has been adapted for quantitative analysis, offering a simpler and more accessible alternative to sophisticated chromatographic techniques.[1][2] This guide presents supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation of the iodoform-based method's performance against the current industry standard.

Performance Data: A Head-to-Head Comparison

The validation of any new analytical method hinges on its performance across a range of key parameters. The following tables summarize the quantitative data for the iodoform-based turbidimetric method and GC-FID, allowing for a direct comparison of their capabilities.

Table 1: Method Validation Parameters for the Quantification of Ethanol and Isopropanol

ParameterIodoform Reaction (Turbidimetric Method)Gas Chromatography-Flame Ionization Detector (GC-FID)
Linearity (r²) 0.997 for both ethanol and isopropanol[3]≥ 0.9997 for methanol, ethanol, and isopropanol[4]
Limit of Detection (LOD) 7.4% (v/v) for ethanol, 6.5% (v/v) for isopropanol[3]0.0625% (v/v) for methanol[4]
Limit of Quantitation (LOQ) Not explicitly reported0.25% (v/v) for ethanol, isopropanol, and methanol[4]
Precision (%RSD) < 3% for repeated injections[5]< 1% for methanol, ethanol, and isopropanol[4]
Accuracy (Recovery) Comparable to GC-FID[3]99.1 - 100.3% for methanol, ethanol, and isopropanol[4]
Range 30 to 100% (v/v) for both ethanol and isopropanol[3]0.25% to 100% (v/v)[4]

Table 2: Method Validation Parameters for the Quantification of Acetaldehyde and Acetone

ParameterIodoform Reaction (Spectrophotometric Method)Gas Chromatography-Flame Ionization Detector (GC-FID)
Linearity (r²) Data not readily available in a quantitative format> 0.99 for acetaldehyde, acetone, methanol, and ethanol[6]
Limit of Detection (LOD) Qualitative test, quantitative LOD not established< 0.85 mg/L for acetaldehyde, < 0.75 mg/L for acetone, methanol, and ethanol[6]
Limit of Quantitation (LOQ) Not applicableData not explicitly reported, but linearity extends to low mg/L range[6]
Precision (%RSD) Not applicableIntra-day < 10%, Inter-day < 15%[6]
Accuracy (Recovery) Maximum iodoform yields of 58% for acetaldehyde and 108.6% for acetone have been reported, suggesting potential for quantitative accuracy.[5]Within acceptable limits[6]
Range Not established for quantitative analysis7.5 to 240 mg/L for acetaldehyde, acetone, and methanol[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and validation of any analytical method.

Iodoform Reaction-Based Turbidimetric Method for Alcohol Quantification

This protocol is adapted from a method developed for the analysis of ethanol and isopropanol in hand sanitizers.[3]

Materials:

  • Sodium hydroxide (B78521) (NaOH) solution, 12% (w/v)

  • Iodine solution

  • Sample or standard solution containing ethanol or isopropanol

  • Glass reaction vials

  • Spectrophotometer or turbidimeter capable of measuring absorbance at 1000 nm

Procedure:

  • Pipette 1.00 mL of 12% (w/v) sodium hydroxide solution into a glass reaction vial.

  • Add a specific volume of the sample or standard solution to the vial (e.g., 200 µL for ethanol, 7 µL for isopropanol).[3]

  • Gently swirl the mixture for 1 minute.

  • Add iodine solution to the mixture and continue to swirl.

  • Allow the reaction to proceed, leading to the formation of a yellow iodoform precipitate.

  • Measure the absorbance of the resulting suspension at 1000 nm using a spectrophotometer or turbidimeter.

  • Quantify the alcohol concentration by comparing the absorbance to a calibration curve prepared with known standards.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method for Alcohol Quantification

This protocol is a generalized procedure based on common practices for the analysis of alcohols in various matrices.[4][5][7]

Materials and Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for alcohol analysis (e.g., Rxi-624Sil MS)[5]

  • Carrier gas (e.g., Nitrogen or Helium)

  • Internal standard (e.g., n-propanol or acetonitrile)[7]

  • Sample and standard solutions

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the sample into a volumetric flask.

    • Add a precise volume of the internal standard solution.

    • Dilute to the final volume with an appropriate solvent (e.g., deionized water).

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., initial temperature, ramp rate, final temperature).

    • Set the injector and detector temperatures.

    • Set the carrier gas flow rate.

  • Injection:

    • Transfer an aliquot of the prepared sample or standard solution to an autosampler vial.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • Data Acquisition and Analysis:

    • The components of the sample are separated in the GC column and detected by the FID.

    • The retention time of each peak is used for component identification.

    • The peak area is used for quantification.

    • Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Processes

Diagrams illustrating the chemical pathway and experimental workflows can provide a clearer understanding of the methods.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Analyte Analyte (e.g., Ethanol, Acetaldehyde) Oxidation Oxidation of Alcohol (if applicable) Analyte->Oxidation [Base] Halogenation Alpha-Halogenation Analyte->Halogenation for Ketones Iodine Iodine (I₂) Iodine->Halogenation Base Base (e.g., NaOH) Base->Halogenation Cleavage Nucleophilic Acyl Substitution and Cleavage Base->Cleavage Oxidation->Halogenation Halogenation->Cleavage Iodoform Iodoform (CHI₃) (Yellow Precipitate) Cleavage->Iodoform Carboxylate Carboxylate Salt Cleavage->Carboxylate

Caption: Chemical pathway of the iodoform reaction.

G start Start sample_prep Sample Preparation (Dilution & Addition of Reagents) start->sample_prep reaction Iodoform Reaction (Formation of Precipitate) sample_prep->reaction measurement Turbidimetric/Spectrophotometric Measurement reaction->measurement quantification Quantification (vs. Calibration Curve) measurement->quantification end End quantification->end

Caption: Experimental workflow for the iodoform reaction method.

G start Start sample_prep Sample Preparation (Dilution & Addition of Internal Standard) start->sample_prep injection Injection into GC sample_prep->injection separation Separation in Chromatographic Column injection->separation detection Detection by FID separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

References

A Comparative Analysis of Bases in the Iodoform Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The iodoform (B1672029) reaction is a cornerstone of organic chemistry, utilized for the identification of methyl ketones and secondary alcohols that can be oxidized to methyl ketones. The choice of base is a critical parameter in this reaction, influencing reaction rate, yield, and purity of the iodoform product. This guide provides a comparative study of commonly employed bases—sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na2CO3)—to assist researchers, scientists, and drug development professionals in optimizing their experimental designs. While direct quantitative comparative studies are not extensively available in the reviewed literature, this guide synthesizes established chemical principles and qualitative observations to infer the relative performance of these bases.

Executive Summary of Base Performance

A qualitative comparison of the bases suggests that while all can effectively catalyze the iodoform reaction, their inherent properties may lead to different outcomes. Strong bases like NaOH and KOH are generally preferred for their ability to rapidly generate the enolate intermediate, a key step in the reaction mechanism.

BaseChemical FormulaBase StrengthKey CharacteristicsExpected Impact on Iodoform Reaction
Sodium HydroxideNaOHStrongWidely available, cost-effective, commonly used in standard protocols.Efficient catalysis, likely leading to good yields and moderate reaction times.
Potassium HydroxideKOHStrongSlightly more soluble in organic solvents than NaOH, potentially more reactive due to the nature of the potassium cation.[1][2]May offer slightly faster reaction rates or improved performance in less polar solvent systems.
Sodium CarbonateNa2CO3WeakA milder base, useful when avoiding strongly alkaline conditions is necessary.Slower reaction rates compared to strong bases, may require heating to proceed effectively.[3]

Theoretical Comparison of Bases

The efficacy of a base in the iodoform reaction is primarily dependent on its ability to deprotonate the α-carbon of the methyl ketone, forming an enolate ion.[4][5] This enolate then reacts with iodine. The strength and solubility of the base are therefore key factors.

Sodium Hydroxide (NaOH) is the most frequently cited base for the iodoform reaction.[6][7][8] Its high basicity ensures a rapid and essentially irreversible deprotonation of the ketone, driving the reaction forward. Being readily available and inexpensive, it is the de facto standard for many laboratory procedures.

Potassium Hydroxide (KOH) , another strong base, is a viable alternative to NaOH.[9] While chemically very similar, KOH is slightly more soluble than NaOH in some organic solvents.[10] This property could be advantageous in reactions where the substrate has limited water solubility, potentially leading to a more homogeneous reaction mixture and faster reaction rates. The larger size and lower charge density of the potassium ion compared to the sodium ion can also influence the reactivity of the hydroxide ion in certain contexts.[2]

Sodium Carbonate (Na2CO3) is a weaker base compared to the hydroxides.[3] Its use in the iodoform reaction would result in a lower equilibrium concentration of the enolate ion, leading to a slower reaction rate. To compensate for this, heating is often required when using sodium carbonate.[3] The advantage of using a weaker base lies in its milder reaction conditions, which might be preferable for sensitive substrates that could undergo side reactions in the presence of a strong base.

Experimental Protocols

The following are generalized experimental protocols for the iodoform reaction. The choice of base can be adapted within these frameworks.

Protocol 1: Using a Strong Base (NaOH or KOH)

This protocol is suitable for most standard iodoform tests.

Materials:

  • Substrate (e.g., acetone)

  • 10% Potassium Iodide (KI) solution

  • 10% Sodium Hypochlorite (NaOCl) solution (alternative source of iodine and base) OR Iodine-Potassium Iodide (I2-KI) solution and 10% NaOH or KOH solution

  • Test tubes

  • Water bath

Procedure:

  • In a clean test tube, dissolve a small amount (e.g., 0.1 g or a few drops) of the substrate in a suitable solvent (e.g., water or dioxane).

  • Add approximately 2 mL of 10% aqueous potassium iodide solution.

  • Slowly add a 10% solution of NaOH or KOH with shaking until a dark color of iodine persists.

  • If no precipitate forms at room temperature, gently warm the mixture in a water bath (around 60°C) for a few minutes.

  • Allow the test tube to stand for 10-15 minutes.

  • A positive test is indicated by the formation of a yellow precipitate of iodoform (CHI3).[7]

Protocol 2: Using a Weak Base (Na2CO3)

This protocol is a milder alternative to using strong hydroxides.

Materials:

  • Substrate (e.g., ethanol)

  • Iodine solution

  • Sodium Carbonate (Na2CO3) solution

  • Test tubes

  • Water bath

Procedure:

  • To a test tube containing the substrate, add the iodine solution.

  • Add the sodium carbonate solution portion-wise until the brown color of the iodine is discharged.

  • Gently warm the mixture in a water bath.

  • The formation of a yellow precipitate of iodoform indicates a positive reaction.[3]

Visualizing the Iodoform Reaction

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Iodoform_Mechanism ketone Methyl Ketone (R-CO-CH3) enolate Enolate Ion ketone->enolate + OH- enolate->ketone - H2O triiodo_ketone Triiodo-methyl Ketone (R-CO-CI3) enolate->triiodo_ketone + 3I2 - 3I- tetrahedral_intermediate Tetrahedral Intermediate triiodo_ketone->tetrahedral_intermediate + OH- carboxylate Carboxylate Anion (R-COO-) tetrahedral_intermediate->carboxylate - CI3- iodoform Iodoform (CHI3) (Yellow Precipitate) carboxylate->iodoform

Caption: Mechanism of the Iodoform Reaction.

Iodoform_Workflow start Start dissolve Dissolve Substrate start->dissolve add_iodine Add Iodine Source (e.g., I2/KI) dissolve->add_iodine add_base Add Base (NaOH, KOH, or Na2CO3) add_iodine->add_base observe Observe for Precipitate add_base->observe warm Warm if Necessary observe->warm No precipitate precipitate Yellow Precipitate (Positive) observe->precipitate Precipitate forms no_precipitate No Precipitate (Negative) observe->no_precipitate No precipitate after warming warm->observe end End precipitate->end no_precipitate->end

References

Navigating the Nuances of Methyl Ketone Identification: A Comparative Guide to the Iodoform Test and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of functional groups is a cornerstone of molecular characterization. The iodoform (B1672029) test, a classical wet chemistry method for detecting methyl ketones and certain alcohols, has long been a staple in the organic chemistry laboratory. However, in the context of complex organic molecules prevalent in pharmaceutical and natural product research, its limitations can lead to ambiguous or misleading results. This guide provides a critical comparison of the iodoform test with modern spectroscopic techniques, offering experimental protocols and data to inform the selection of the most appropriate analytical method.

The Iodoform Test: Principle and Reaction

The iodoform test is a specific example of the haloform reaction. It relies on the reaction of a compound containing a methyl ketone (R-CO-CH₃) or a secondary alcohol that can be oxidized to a methyl ketone (R-CH(OH)CH₃) with iodine in the presence of a base.[1] A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" smell.[2]

The reaction proceeds in two main stages. First, the base abstracts the acidic α-hydrogens of the methyl group, which are then successively replaced by iodine atoms. In the second stage, the resulting triiodomethyl ketone is cleaved by the hydroxide (B78521) ion to form iodoform and a carboxylate salt.

Iodoform_Mechanism cluster_1 Step 1: Halogenation cluster_2 Step 2: Cleavage Start Methyl Ketone (R-CO-CH₃) Enolate Enolate Formation Start->Enolate OH⁻ Triiodo Triiodo Intermediate (R-CO-CI₃) Enolate->Triiodo 3I₂ Cleavage Nucleophilic Attack by OH⁻ Triiodo->Cleavage OH⁻ Products Products Cleavage->Products Iodoform Iodoform (CHI₃) (Yellow Precipitate) Products->Iodoform Carboxylate Carboxylate Salt (R-COO⁻) Products->Carboxylate Workflow Start Need to identify a potential methyl ketone in a complex molecule? Decision1 Is the molecule sterically hindered around the potential ketone? Or are oxidizable alcohols present? Start->Decision1 Iodoform Perform Iodoform Test Decision1->Iodoform No Spectroscopy Use Spectroscopic Methods (NMR, IR) Decision1->Spectroscopy Yes Positive Positive Result (Yellow Precipitate) Iodoform->Positive Clear Positive Negative Negative/Ambiguous Result Iodoform->Negative Negative or Ambiguous Analysis Analyze Spectroscopic Data (¹H, ¹³C NMR, IR) Spectroscopy->Analysis Negative->Spectroscopy Further investigation needed Confirm Structure Confirmed/ Elucidated Analysis->Confirm

References

A Comparative Analysis of Haloform Reactions: Chloroform, Bromoform, and Iodoform

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The haloform reaction, a long-established method in organic synthesis, offers a valuable tool for the conversion of methyl ketones and related compounds into carboxylic acids and haloforms. This guide provides a detailed comparative analysis of the haloform reaction utilizing chlorine, bromine, and iodine, with a focus on their respective performance, supported by experimental data. This objective comparison is intended to assist researchers in selecting the optimal halogen for their specific synthetic needs.

Executive Summary

The haloform reaction proceeds via the exhaustive halogenation of the alpha-methyl group of a ketone or a compound oxidizable to a methyl ketone, in the presence of a base. This is followed by the cleavage of the resulting trihalomethyl group to yield a haloform (chloroform, bromoform (B151600), or iodoform) and a carboxylate salt. While the general mechanism is consistent across the halogens, significant differences exist in their reactivity, reaction rates, and practical applications.

Key Findings:

  • Reactivity Order: The reactivity of the halogens in the haloform reaction generally follows the order: Iodine ≈ Bromine > Chlorine .[1][2]

  • Rate-Determining Step: For iodination and bromination of acetone (B3395972), the initial enolate formation is typically the rate-limiting step. In contrast, for chlorination, the halogenation of the enolate is significantly slower and can become rate-limiting.[2]

  • Yields: While specific yields are highly dependent on the substrate and reaction conditions, the faster reaction rates of iodine and bromine often translate to more efficient conversions under milder conditions.

  • Applications: The iodoform (B1672029) reaction is widely used as a qualitative test for methyl ketones due to the formation of a distinct yellow precipitate. The chloro- and bromoform reactions are more commonly employed for synthetic transformations.

Comparative Performance Data

The following tables summarize the key comparative data for the haloform reactions of acetone with chlorine, bromine, and iodine.

Parameter Chloroform Reaction (Cl) Bromoform Reaction (Br) Iodoform Reaction (I)
Halogenating Agent Sodium hypochlorite (B82951) (NaOCl) or Chlorine gas (Cl₂) in baseSodium hypobromite (B1234621) (NaOBr) or Bromine (Br₂) in baseIodine (I₂) in base
Relative Reaction Rate SlowerFasterFastest
Typical Reaction Conditions Often requires elevated temperatures or longer reaction times.Generally proceeds at room temperature or with mild heating.Rapid reaction at room temperature.
Appearance of Haloform Colorless liquidPale yellow liquidYellow crystalline solid
Primary Side Reactions Formation of chlorinated byproducts, potential for over-halogenation of other enolizable positions.Similar to chlorination, but can be more selective.Generally cleaner due to higher reactivity with the methyl ketone.

Table 1: General Comparison of Haloform Reactions with Acetone.

Quantitative Kinetic Data Relative Rate of Cleavage of Trihaloacetophenones *
Trichloroacetophenone (PhCOCF₃) 1
Tribromoacetophenone (PhCOCCl₃) 2.1 x 10⁶
Triiodoacetophenone (PhCOCBr₃) 2.6 x 10⁸

Table 2: Relative rates of the cleavage step in the haloform reaction for different trihaloacetophenones. [1] *This data provides insight into the facility of the final step of the haloform reaction mechanism.

Reaction Mechanism and Experimental Workflow

The haloform reaction proceeds through a well-established mechanism involving three main stages: enolate formation, exhaustive halogenation, and nucleophilic acyl substitution.

Haloform_Mechanism cluster_1 Stage 1: Enolate Formation cluster_2 Stage 2: Exhaustive Halogenation cluster_3 Stage 3: Cleavage Ketone Methyl Ketone (R-CO-CH₃) Enolate Enolate Intermediate Ketone->Enolate Base (-OH) MonoHalo Monohalogenated Ketone Enolate->MonoHalo X₂ DiHalo Dihalogenated Ketone MonoHalo->DiHalo X₂, Base TriHalo Trihalogenated Ketone DiHalo->TriHalo X₂, Base Tetrahedral Tetrahedral Intermediate TriHalo->Tetrahedral Base (-OH) Carboxylate Carboxylate (R-COO⁻) Tetrahedral->Carboxylate Haloform Haloform (CHX₃) Tetrahedral->Haloform -CX₃⁻ leaves Experimental_Workflow start Start reagents Prepare Methyl Ketone and Halogenating Agent/Base Solution start->reagents reaction Combine Reagents (Control Temperature) reagents->reaction stirring Stir Reaction Mixture (Monitor Progress) reaction->stirring workup Aqueous Workup (Quench, Separate Layers) stirring->workup extraction Extract Organic Layer workup->extraction drying Dry Organic Layer (e.g., with MgSO₄) extraction->drying purification Purify Product (Distillation/Recrystallization) drying->purification analysis Analyze Product (NMR, IR, etc.) purification->analysis end End analysis->end

References

The Stability Showdown: Formamidinium Iodide vs. Other Organic Cations in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. At the heart of this challenge lies the choice of the organic cation, a key component of the perovskite crystal structure. This guide provides an objective comparison of the long-term stability of formamidinium iodide (FAI) based perovskites against those containing other common organic cations, primarily methylammonium (B1206745) (MA). By presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways, this guide aims to equip researchers with the necessary information to make informed decisions in the development of stable and efficient perovskite-based technologies.

Quantitative Stability Comparison

Table 1: Thermal Stability Data

Cation CompositionStress ConditionKey Stability MetricObservation
MAPbI₃150 °C annealingDegradation RateDegrades more rapidly than FAPbI₃[1]
FAPbI₃150 °C annealingDegradation RateExhibits slower degradation compared to MAPbI₃[1]
MAPbI₃TGA-MSDecomposition TemperatureDecomposes at ~130 °C
FAPbI₃TGA-MSDecomposition TemperatureDecomposes at a higher temperature of ~160 °C
FA₀.₈₅Cs₀.₁₅PbI₃85 °C, N₂ atmosphereT₈₀ Lifetime> 1000 hours with encapsulation

Table 2: Humidity Stability Data

Cation CompositionStress ConditionKey Stability MetricObservation
MAPbI₃85% RH, room temperatureStructural IntegrityDegrades upon exposure[2]
MA₀.₇FA₀.₃PbI₃85% RH, room temperatureStructural IntegrityShows improved stability compared to pure MAPbI₃[2]
FAPbI₃ (MA-free)< 40% RH, 1200 hoursNormalized PCERetained over 85% of initial efficiency (non-encapsulated)[3]
(MA₀.₇FA₀.₃)₀.₉₇EDA₀.₀₁₅PbI₃Ambient atmosphere, 25 daysInitial Efficiency RetentionRetained 96% of initial efficiency (unencapsulated)
MA-based (FA-free)Ambient atmosphere, 30 daysDevice FunctionalityCeased to function

Table 3: Photostability Data

Cation CompositionStress ConditionKey Stability MetricObservation
MAPbI₃1 sun illumination, 80 °C, N₂DegradationIrreversible degradation observed within 1000 hours[4]
FAPbI₃-based1 sun illumination, 80 °C, N₂DegradationAlso shows degradation, but generally more photostable than MAPbI₃
Cs₀.₁₇FA₀.₈₃PbI₃H₂O/Air exposureDegradation RateDegradation is significantly slower in H₂O/N₂ compared to H₂O/Air
(FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅1 sun illuminationT₈₀ Lifetime> 1000 hours under real outdoor conditions

Experimental Protocols

To ensure reproducibility and accurate comparison of stability data, standardized testing protocols are crucial. The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for this. Below are generalized methodologies for key experiments used to assess perovskite stability.

Accelerated Aging Tests (ISOS Protocols)

The ISOS protocols categorize stability testing based on the applied stressor (e.g., ISOS-D for dark storage, ISOS-L for light soaking)[5][6].

  • ISOS-D (Dark Stability):

    • Place the unencapsulated or encapsulated perovskite solar cell in a climate chamber with controlled temperature and humidity (e.g., 85 °C and 85% relative humidity - ISOS-D-3).

    • Store the device in the dark for a predefined duration.

    • Periodically measure the photovoltaic parameters (PCE, Voc, Jsc, FF) at room temperature under simulated AM1.5G illumination.

  • ISOS-L (Light Stability):

    • Place the encapsulated device in a light-soaking setup with a solar simulator (e.g., 1 sun, 100 mW/cm²).

    • Maintain a constant temperature (e.g., 65 °C or 85 °C) and atmosphere (e.g., inert N₂ or ambient air)[4].

    • Continuously monitor the photovoltaic parameters at the maximum power point (MPP tracking).

    • The T₈₀ lifetime, the time it takes for the efficiency to drop to 80% of its initial value, is a common metric for reporting results[7].

In-Situ X-ray Diffraction (XRD)

In-situ XRD allows for the real-time monitoring of crystallographic changes in the perovskite film during degradation.

  • Mount the perovskite film on a temperature-controlled stage within an XRD chamber.

  • The chamber can be filled with a specific atmosphere (e.g., N₂, air, or controlled humidity).

  • A light source can be integrated to study photostability.

  • Acquire XRD patterns at regular intervals while exposing the film to the desired stressor (e.g., heating ramp, constant temperature, or illumination).

  • Analyze the evolution of diffraction peaks to identify the formation of degradation products like PbI₂ or the transition to the photoinactive δ-phase of FAPbI₃[8].

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the perovskite surface, providing insights into degradation mechanisms.

  • Place the perovskite film in an ultra-high vacuum (UHV) chamber of the XPS system.

  • Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

  • Analyze the kinetic energy of the emitted photoelectrons to generate spectra.

  • High-resolution scans of specific elements (e.g., Pb 4f, I 3d, N 1s, C 1s) can reveal changes in chemical bonding due to degradation.

  • Sputtering with an ion gun (e.g., Ar⁺) can be used for depth profiling to analyze the composition beneath the surface.

Degradation Pathways and Experimental Workflows

Understanding the mechanisms of degradation is key to developing mitigation strategies. The following diagrams, generated using Graphviz, illustrate the degradation pathways of different perovskite compositions and a typical experimental workflow for stability testing.

Degradation_Pathways cluster_MAPbI3 MAPbI₃ Degradation cluster_FAPbI3 FAPbI₃ Degradation cluster_MixedCation Mixed-Cation (Cs/FA) Degradation MAPbI3 α-MAPbI₃ (Photoactive) PbI2_MA PbI₂ MAPbI3->PbI2_MA Heat/Moisture MAI_gas MAI (gas) MAPbI3->MAI_gas Heat alpha_FAPbI3 α-FAPbI₃ (Photoactive) delta_FAPbI3 δ-FAPbI₃ (Photoinactive) alpha_FAPbI3->delta_FAPbI3 Moisture/Low Temperature PbI2_FA PbI₂ alpha_FAPbI3->PbI2_FA Heat/Light CsFAPbI3 CsₓFA₁₋ₓPbI₃ Phase_Seg Phase Segregation (δ-CsPbI₃, δ-FAPbI₃) CsFAPbI3->Phase_Seg Light/Humidity FAI_diss FAI Dissolution CsFAPbI3->FAI_diss H₂O Iodide_ox Iodide Oxidation CsFAPbI3->Iodide_ox O₂ PbI2_mix PbI₂ Phase_Seg->PbI2_mix FAI_diss->PbI2_mix Iodide_ox->PbI2_mix

Caption: Degradation pathways for different perovskite compositions.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Accelerated Aging cluster_analysis In-Situ/Ex-Situ Analysis cluster_results Data Analysis & Reporting prep Perovskite Film/Device Fabrication initial_char Initial Characterization (PCE, XRD, PL) prep->initial_char stress Stress Application (Heat, Humidity, Light) initial_char->stress insitu In-Situ Monitoring (XRD, PL) stress->insitu exsitu Periodic Ex-Situ Analysis (PCE, XPS, SEM) stress->exsitu data_analysis Data Analysis (Degradation Rates, T₈₀) insitu->data_analysis exsitu->data_analysis reporting Reporting according to ISOS Protocols data_analysis->reporting

Caption: Experimental workflow for perovskite stability testing.

Discussion and Future Outlook

The incorporation of smaller cations, such as MA⁺ or inorganic cations like cesium (Cs⁺), has proven to be an effective strategy to stabilize the photoactive black phase of FAPbI₃. These mixed-cation perovskites often exhibit a synergistic effect, combining the high thermal stability of FAI with the phase stability offered by the additional cations.

Future research should focus on:

  • Developing novel encapsulation techniques: Effective barriers against moisture and oxygen ingress are paramount for long-term device performance.

  • Interface engineering: Modifying the interfaces between the perovskite layer and the charge transport layers can suppress ion migration and improve charge extraction, thereby enhancing stability.

  • Exploring new cation and anion combinations: The vast compositional space of perovskites offers opportunities to discover new materials with enhanced intrinsic stability.

  • Standardized testing and data sharing: Adherence to protocols like ISOS and open data sharing will accelerate the understanding of degradation mechanisms and the development of more stable devices.

By systematically addressing these challenges, the scientific community can unlock the full potential of formamidinium-based perovskites and pave the way for a new generation of highly efficient and durable solar energy technologies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Formoiodine (Formamidinium Iodide)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of Formoiodine, chemically known as Formamidinium Iodide (FAI). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Formamidinium Iodide is a key component in perovskite solar cell research and other advanced material applications. While its utility is significant, its disposal requires careful consideration due to its chemical properties and potential hazards.

I. Understanding the Hazards

Formamidinium Iodide is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2] Upon combustion, it can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[1] Therefore, uncontrolled disposal or incineration without appropriate safeguards is not permissible.

II. Personal Protective Equipment (PPE) Requirements

Before handling Formamidinium Iodide for disposal, all personnel must be equipped with the following personal protective equipment to minimize exposure:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or a fume hood.

III. Disposal Protocol: Chemical Neutralization

For laboratory-scale quantities of Formamidinium Iodide waste, a two-step chemical neutralization process is recommended prior to collection by a licensed hazardous waste disposal service. This procedure aims to convert the active components into less hazardous substances.

Step 1: Reduction of the Iodide Component

The iodide in Formamidinium Iodide can be reduced to the less volatile and less hazardous iodide ion (I⁻). A common and effective reducing agent for this purpose is sodium thiosulfate (B1220275).

Step 2: Decomposition of the Formamidinium Cation

The formamidinium cation is the organic component. While specific neutralization reactions for this cation in a waste context are not widely documented, it is known to be a basic compound. Treatment with a weak acid after the reduction of iodide can help to neutralize its basicity.

Experimental Protocol for Neutralization:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible.

  • Dissolution: Slowly dissolve the Formamidinium Iodide waste in a large volume of cold water in a suitable container (e.g., a borosilicate glass beaker). Stir gently to ensure complete dissolution.

  • Reduction: While stirring, slowly add a 10% solution of sodium thiosulfate (Na₂S₂O₃) to the dissolved Formamidinium Iodide solution. Continue adding the thiosulfate solution until the characteristic yellow/brown color of any potential free iodine disappears, indicating the complete reduction to iodide.

  • Neutralization of Organic Cation: After the reduction is complete, slowly add a 5% solution of acetic acid to the mixture. This will help to neutralize the basic formamidinium species. Monitor the pH to ensure it is near neutral (pH 6-8).

  • Final Disposal: The resulting neutralized solution should be collected in a properly labeled hazardous waste container. The label should clearly state "Neutralized Formamidinium Iodide Waste" and list the chemical contents.

  • Waste Collection: Arrange for the collection of the hazardous waste container by a licensed environmental waste management company, in accordance with local, state, and national regulations.[2][3][4]

IV. Spill Management

In the event of a spill of solid Formamidinium Iodide:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as detailed in Section II.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with soap and water.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Formamidinium Iodide.

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on available chemical safety information. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all applicable regulations.

References

Navigating the Safe Handling of Formoiodine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Formoiodine

This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Our aim is to be your preferred resource for laboratory safety, offering procedural guidance that ensures a secure working environment.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the nature of the handling procedure.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL) in a Ventilated Hood Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
High-Volume Handling (>10 mL) or Outside a Hood Chemical splash gogglesDouble-gloved nitrile or neoprene glovesChemical-resistant apron over a lab coatHalf-mask respirator with organic vapor/acid gas cartridges
Weighing and Solid Form Handling Safety glasses with side shieldsNitrile glovesLab coatN95 respirator if dust is generated
Emergency Spill or Release Chemical splash goggles or face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suitFull-face respirator with appropriate cartridges or SCBA

This compound Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Solution Collect in a designated, labeled, and sealed waste container. Dispose of as hazardous chemical waste through a licensed contractor.
Contaminated Labware (glassware, plasticware) Rinse with a suitable solvent (e.g., ethanol) three times. Collect the rinsate as hazardous waste. The cleaned labware can then be washed and reused or disposed of as regular lab waste.
Contaminated PPE (gloves, aprons, etc.) Place in a designated, sealed waste bag. Dispose of as hazardous chemical waste.
Spill Debris Absorb with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container and dispose of as hazardous chemical waste.

Experimental Protocol: Safe Low-Volume Handling of this compound in a Ventilated Hood

This protocol outlines the step-by-step procedure for safely handling small quantities of this compound.

Materials:

  • This compound solution

  • Safety glasses with side shields

  • Nitrile gloves

  • Standard lab coat

  • Appropriate glassware

  • Pipettes and tips

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: lab coat, safety glasses, and nitrile gloves.

    • Gather all necessary materials and place them within the fume hood to minimize movement in and out of the hood.

  • Handling:

    • Carefully open the this compound container within the fume hood.

    • Use a pipette to transfer the desired volume of this compound solution.

    • Perform all subsequent work with the this compound solution within the fume hood.

  • Post-Handling:

    • Securely close the this compound container.

    • Decontaminate any surfaces within the fume hood that may have come into contact with this compound using a suitable solvent.

    • Dispose of all contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.

  • Waste Disposal:

    • Ensure the hazardous waste container is properly labeled and sealed.

    • Store the waste container in a designated secondary containment area until it is collected for disposal.

Logical Workflow for this compound Handling

The following diagram illustrates the decision-making process for the safe handling of this compound, from initial risk assessment to final disposal.

Formoiodine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Assess Task and Volume B Consult Safety Data Sheet (SDS) A->B C Select Appropriate PPE B->C D Prepare Work Area (e.g., Fume Hood) C->D E Don PPE D->E F Execute Experimental Procedure E->F G Monitor for Spills or Exposure F->G H Segregate Waste G->H Spill Spill Occurs? G->Spill I Decontaminate Work Surfaces H->I J Properly Label and Store Waste I->J K Remove and Dispose of PPE J->K Spill->H No Spill_Response Follow Emergency Spill Protocol Spill->Spill_Response Yes

Caption: Logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.